Product packaging for AZP-531(Cat. No.:)

AZP-531

Cat. No.: B8201636
M. Wt: 962.0 g/mol
InChI Key: JXPWLIYXIWGWSA-CLBRJLNISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Livoletide is under investigation in clinical trial NCT03790865 (Effects of Livoletide (AZP-531) on Food-related Behaviors in Patients With Prader-Willi Syndrome).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H63N15O13 B8201636 AZP-531

Properties

IUPAC Name

3-[(3S,6S,9S,12S,15S,18S,21S,24S)-6,15-bis(3-amino-3-oxopropyl)-12-[3-(diaminomethylideneamino)propyl]-3-(hydroxymethyl)-18-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20,23-octaoxo-9-propan-2-yl-1,4,7,10,13,16,19,22-octazabicyclo[22.3.0]heptacosan-21-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H63N15O13/c1-19(2)31-38(67)51-23(8-11-29(42)58)34(63)53-26(17-56)39(68)55-14-4-6-27(55)37(66)50-24(9-12-30(59)60)33(62)52-25(15-20-16-45-18-47-20)36(65)49-22(7-10-28(41)57)32(61)48-21(35(64)54-31)5-3-13-46-40(43)44/h16,18-19,21-27,31,56H,3-15,17H2,1-2H3,(H2,41,57)(H2,42,58)(H,45,47)(H,48,61)(H,49,65)(H,50,66)(H,51,67)(H,52,62)(H,53,63)(H,54,64)(H,59,60)(H4,43,44,46)/t21-,22-,23-,24-,25-,26-,27-,31-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPWLIYXIWGWSA-CLBRJLNISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCC(=O)N)CC3=CN=CN3)CCC(=O)O)CO)CCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCC(=O)N)CC3=CN=CN3)CCC(=O)O)CO)CCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H63N15O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

962.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1088543-62-7
Record name AZP-531
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1088543627
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Livoletide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15188
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LIVOLETIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VHD7J6363
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Mechanism of Action of AZP-531 in Hypothalamic Neurons: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZP-531, a novel unacylated ghrelin (UAG) analog, presents a promising therapeutic avenue for conditions characterized by dysregulated appetite and metabolism, such as Prader-Willi Syndrome (PWS). This technical guide provides an in-depth exploration of the core mechanism of action of this compound within hypothalamic neurons, the central command center for energy homeostasis. By functionally antagonizing the orexigenic effects of acylated ghrelin (AG) and modulating key appetite-regulating neuronal circuits, this compound offers a multi-faceted approach to restoring metabolic balance. This document summarizes key preclinical and clinical findings, details experimental methodologies, and visualizes the intricate signaling pathways involved.

Introduction: The Ghrelin System and the Rationale for this compound

The ghrelin system is a critical regulator of energy balance, with two primary circulating forms: acylated ghrelin (AG) and unacylated ghrelin (UAG). AG, the octanoylated form, is a potent orexigenic peptide that activates the growth hormone secretagogue receptor 1a (GHSR-1a), primarily expressed in the hypothalamus. In contrast, UAG, which circulates in much higher concentrations, does not bind to GHSR-1a and has been shown to exert opposing effects on appetite and metabolism.

Prader-Willi Syndrome is a genetic disorder characterized by hyperphagia and is associated with elevated levels of AG. This compound, a stabilized analog of UAG, is being developed to counteract the orexigenic drive of AG and improve food-related behaviors in these patients.[1][2]

Core Mechanism of Action in Hypothalamic Neurons

The hypothalamus integrates peripheral signals of energy status to regulate food intake and energy expenditure. This compound, acting as a UAG mimetic, exerts its effects on hypothalamic neurons through two primary mechanisms:

  • Functional Antagonism of Acylated Ghrelin (AG): this compound counteracts the stimulatory effects of AG on orexigenic neurons.[1] In the arcuate nucleus (ARC) of the hypothalamus, AG activates Neuropeptide Y (NPY) and Agouti-related peptide (AgRP) co-expressing neurons, leading to increased appetite. UAG, and by extension this compound, has been shown to suppress this AG-induced neuronal activity.[1]

  • Direct Modulation of Hypothalamic Circuits: this compound also appears to have direct, GHSR-1a-independent effects on hypothalamic neurons. Evidence suggests that UAG can directly increase the activity of anorexigenic pro-opiomelanocortin (POMC) neurons in the ARC. Furthermore, UAG modulates the expression of key components of the melanocortin signaling pathway, a central regulator of appetite.

Signaling Pathways

While the precise downstream signaling cascade of the putative UAG receptor is still under investigation, preclinical studies suggest the involvement of the following pathways in hypothalamic neurons:

  • Modulation of the Melanocortin System: UAG has been shown to increase the expression of the melanocortin 4 receptor (MC4R) while decreasing the expression of the melanocortin 3 receptor (MC3R), POMC, and AgRP. This shift in gene expression would favor an anorexigenic state.

  • Involvement of Orexin-A Neurons: Studies have indicated that the metabolic effects of UAG may be mediated, at least in part, through the activation of orexin-A-producing neurons in the lateral hypothalamus.

The following diagram illustrates the proposed mechanism of action of this compound in hypothalamic neurons.

AZP531_Mechanism cluster_blood Circulation cluster_hypothalamus Hypothalamic Neurons cluster_arcuate Arcuate Nucleus (ARC) cluster_pvn Paraventricular Nucleus (PVN) cluster_effects Downstream Effects AZP531 This compound (UAG Analog) UAG_R Putative UAG Receptor AZP531->UAG_R Binds AG Acylated Ghrelin (AG) AgRP_NPY AgRP/NPY Neurons (Orexigenic) AG->AgRP_NPY Activates POMC POMC Neurons (Anorexigenic) PVN_Neurons PVN Neurons POMC->PVN_Neurons Activates AgRP_NPY->PVN_Neurons Inhibits Appetite Decreased Appetite (Anorexia) PVN_Neurons->Appetite UAG_R->POMC Activates UAG_R->AgRP_NPY Inhibits AG effect

Caption: Proposed mechanism of this compound in hypothalamic appetite regulation.

Quantitative Data from Clinical Trials

A Phase II, randomized, double-blind, placebo-controlled clinical trial evaluated the efficacy and safety of this compound in patients with Prader-Willi Syndrome. The key findings are summarized below.

Outcome MeasureThis compound GroupPlacebo Groupp-valueReference
Change in Hyperphagia Questionnaire (HQ) Total Score Significant ImprovementNo Significant Change<0.05[3]
Change in HQ Severity Domain Score Significant ImprovementNo Significant Change<0.05
Change in Patient-Reported Appetite Score ReductionNo Significant Change-
Change in Body Weight No Significant ChangeNo Significant Change-
Change in Waist Circumference Significant ReductionNo Significant Change-
Change in Fat Mass Significant ReductionNo Significant Change-
Change in Post-prandial Glucose Levels Significant DecreaseNo Significant Change-

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound and unacylated ghrelin in hypothalamic neurons.

c-Fos Immunohistochemistry for Neuronal Activation Mapping

This protocol is used to identify neurons that are activated in response to a stimulus, such as the administration of this compound.

  • Animal Preparation and Treatment: Rodent models (e.g., rats or mice) are administered this compound or a vehicle control via a specified route (e.g., intraperitoneal or intracerebroventricular injection).

  • Tissue Collection and Fixation: After a defined period (typically 90-120 minutes) to allow for c-Fos protein expression, animals are deeply anesthetized and transcardially perfused with saline followed by a fixative solution (e.g., 4% paraformaldehyde). Brains are then extracted and post-fixed.

  • Sectioning: The hypothalamus is sectioned into thin slices (e.g., 30-40 µm) using a cryostat or vibratome.

  • Immunostaining:

    • Sections are washed in phosphate-buffered saline (PBS).

    • Endogenous peroxidase activity is quenched with hydrogen peroxide.

    • Non-specific binding is blocked using a blocking solution (e.g., normal goat serum in PBS with Triton X-100).

    • Sections are incubated with a primary antibody against c-Fos overnight at 4°C.

    • After washing, sections are incubated with a biotinylated secondary antibody.

    • An avidin-biotin-peroxidase complex is then applied.

    • The signal is visualized using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate in c-Fos positive nuclei.

  • Microscopy and Analysis: Sections are mounted on slides, dehydrated, and coverslipped. The number of c-Fos positive cells in specific hypothalamic nuclei is quantified using a microscope and image analysis software.

cFos_Workflow start Start: Animal Treatment (this compound or Vehicle) perfusion Perfusion and Fixation start->perfusion sectioning Brain Sectioning perfusion->sectioning staining Immunohistochemistry (c-Fos Antibody) sectioning->staining imaging Microscopy and Image Analysis staining->imaging quantification Quantification of c-Fos Positive Neurons imaging->quantification end End: Neuronal Activation Map quantification->end

Caption: Experimental workflow for c-Fos immunohistochemistry.
In Vivo Calcium Imaging of Hypothalamic Neurons

This technique allows for the real-time monitoring of neuronal activity in live, behaving animals.

  • Viral Vector Injection: A genetically encoded calcium indicator (GECI), such as GCaMP, is delivered to specific hypothalamic neurons (e.g., POMC or AgRP neurons) using a viral vector (e.g., adeno-associated virus, AAV) in a Cre-dependent manner in transgenic mice.

  • GRIN Lens Implantation: A gradient-index (GRIN) lens is surgically implanted above the hypothalamic region of interest to provide optical access to deep brain structures.

  • Habituation and Baseline Recording: Animals are allowed to recover from surgery and are habituated to the recording setup. Baseline neuronal activity is recorded using a miniaturized microscope mounted on the animal's head.

  • Pharmacological Intervention: this compound or a vehicle is administered, and changes in the calcium transients (indicative of neuronal firing) of the targeted neuronal population are recorded.

  • Data Analysis: The recorded fluorescence signals are processed to extract individual neuronal calcium traces. Changes in the frequency and amplitude of calcium events before and after treatment are analyzed to determine the effect of this compound on neuronal activity.

Electrophysiological Recording of Hypothalamic Neurons

Patch-clamp electrophysiology provides a direct measure of the electrical properties of individual neurons.

  • Brain Slice Preparation: Animals are euthanized, and their brains are rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). The hypothalamus is dissected and sliced into thin sections (e.g., 250-300 µm) using a vibratome.

  • Recording: Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF at a physiological temperature. Individual neurons within specific hypothalamic nuclei are visualized using infrared differential interference contrast (IR-DIC) microscopy.

  • Whole-Cell Patch-Clamp: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a target neuron. The membrane patch is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

  • Data Acquisition: The neuron's membrane potential and firing activity are recorded in current-clamp mode. The effects of bath-applying this compound on the neuron's resting membrane potential, firing rate, and response to current injections are measured.

Conclusion and Future Directions

This compound represents a targeted therapeutic strategy for disorders of hyperphagia by modulating the central circuits of appetite control. Its dual mechanism of antagonizing AG and directly influencing anorexigenic pathways in the hypothalamus provides a robust rationale for its clinical development. Future research should focus on elucidating the specific identity and downstream signaling pathways of the putative UAG receptor in hypothalamic neurons. Further long-term clinical trials are also warranted to fully establish the efficacy and safety of this compound as a treatment for Prader-Willi Syndrome and potentially other metabolic disorders.

References

Unacylated Ghrelin Analog AZP-531: A Technical Guide to its Core Function and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZP-531, also known as livoletide, is a synthetic analog of unacylated ghrelin (UAG) that has been investigated for its therapeutic potential in metabolic disorders, most notably Prader-Willi syndrome (PWS) and type 2 diabetes (T2D). Unlike acylated ghrelin (AG), which is a potent orexigenic hormone acting through the growth hormone secretagogue receptor (GHSR-1a), UAG and its analog this compound exert their effects through GHSR-independent pathways. This technical guide provides an in-depth overview of the function of this compound, detailing its mechanism of action, summarizing key quantitative data from clinical trials, outlining relevant experimental protocols, and visualizing its signaling pathways.

Introduction: The Ghrelin System and the Role of Unacylated Ghrelin

Ghrelin is a 28-amino acid peptide hormone primarily produced in the stomach, existing in two main forms: acylated ghrelin (AG) and unacylated ghrelin (UAG).[1] The acylation of ghrelin at its third serine residue is essential for its binding to the GHSR-1a, through which it stimulates appetite, promotes fat storage, and influences glucose metabolism.[2] UAG, which is the more abundant form in circulation, does not bind to GHSR-1a and was initially considered inactive.[2] However, emerging evidence has revealed that UAG possesses a distinct biological activity profile, often opposing the effects of AG.[3] UAG has been shown to improve insulin sensitivity, protect against oxidative stress and inflammation, and modulate fat and glucose metabolism.[1]

This compound is a cyclic 8-amino acid analog of UAG designed with improved plasma stability and pharmacokinetics, making it a more viable therapeutic candidate. It has been shown to reproduce the pharmacological effects of UAG.

Mechanism of Action and Signaling Pathways

This compound, as an analog of UAG, functions through GHSR-independent signaling pathways to exert its metabolic effects. These pathways are multifaceted and tissue-specific, influencing glucose homeostasis, lipid metabolism, and cellular stress responses.

Signaling Pathways in Muscle and Adipose Tissue

In skeletal muscle, a primary site for glucose disposal, UAG and by extension this compound, have been shown to enhance insulin sensitivity and promote fatty acid oxidation. This is mediated through the activation of key signaling molecules. In conditions of lipid oversupply, UAG can preserve insulin-stimulated glucose uptake by stimulating fatty acid oxidation. This effect is linked to the activation of the AMP-activated protein kinase (AMPK) pathway.

dot

AZP531 This compound (UAG Analog) UnknownReceptor Putative UAG Receptor AZP531->UnknownReceptor Binds AMPK AMPK UnknownReceptor->AMPK Activates PI3Kb PI3Kβ UnknownReceptor->PI3Kb Activates ACC ACC AMPK->ACC Inhibits CPT1 CPT-1 AMPK->CPT1 Activates FAO Fatty Acid Oxidation CPT1->FAO mTORC2 mTORC2 PI3Kb->mTORC2 Akt Akt mTORC2->Akt Phosphorylates (Ser473) GLUT4 GLUT4 Translocation Akt->GLUT4 GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake AZP531 This compound (UAG Analog) UnknownReceptor Putative UAG Receptor AZP531->UnknownReceptor Binds SIRT1 SIRT1 UnknownReceptor->SIRT1 Activates NFkB NF-κB UnknownReceptor->NFkB Inhibits p53 p53 SIRT1->p53 Deacetylates (Inhibits) Antioxidant Antioxidant Enzymes (e.g., SOD, CAT) SIRT1->Antioxidant Upregulates Apoptosis Apoptosis p53->Apoptosis Inflammation Pro-inflammatory Cytokines NFkB->Inflammation start Animal Model Selection (e.g., Diet-Induced Obese Mice, PWS Mouse Models) treatment This compound Administration (Subcutaneous Injections, Dosage Regimen) start->treatment monitoring In-life Monitoring (Body Weight, Food Intake, Glucose Tolerance Tests) treatment->monitoring endpoint Terminal Endpoint Analysis (Tissue Collection, Gene Expression, Protein Analysis) monitoring->endpoint data_analysis Data Analysis and Interpretation endpoint->data_analysis

References

AZP-531: A Novel Unacylated Ghrelin Analog and its Modulation of the Ghrelin System

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

AZP-531, a synthetic analog of unacylated ghrelin (UAG), has emerged as a promising therapeutic agent for metabolic disorders, particularly those characterized by dysregulated appetite and glucose homeostasis such as Prader-Willi syndrome (PWS) and type 2 diabetes (T2D). This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action within the ghrelin system, summarizing key preclinical and clinical findings, and outlining the experimental protocols utilized in its evaluation. The document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of modulating the ghrelin system.

Introduction to the Ghrelin System

The ghrelin system is a complex network that plays a pivotal role in regulating energy balance, appetite, and glucose metabolism. The primary active component is acylated ghrelin (AG), a 28-amino acid peptide hormone predominantly produced by the stomach[1][2]. Acylation, the addition of an octanoyl group to the third serine residue, is essential for AG's biological activity, which is mediated through the growth hormone secretagogue receptor 1a (GHSR-1a)[1][2][3]. Activation of GHSR-1a by AG stimulates appetite and promotes fat storage.

Unacylated ghrelin (UAG), which lacks this fatty acid modification, is the more abundant form in circulation. Initially considered an inactive byproduct, UAG is now recognized to have distinct biological functions, often opposing those of AG, through GHSR-1a independent pathways. This compound is a stabilized analog of human UAG, designed to have an improved pharmacokinetic profile suitable for therapeutic use.

This compound: Mechanism of Action

This compound functions as a UAG analog, exerting its effects by mimicking the endogenous actions of UAG. Its primary mechanism is believed to involve the counteraction of AG's orexigenic and metabolic effects. While the precise receptor for UAG and this compound remains to be definitively identified, evidence suggests it acts through pathways independent of the well-characterized GHSR-1a.

Signaling Pathways

The signaling pathways activated by UAG and, by extension, this compound are not fully elucidated but are known to be distinct from the GHSR-1a pathway activated by AG. Research suggests the involvement of pathways related to insulin sensitivity and cellular metabolism. In skeletal muscle, both AG and UAG have been shown to inhibit dexamethasone-induced atrophy through PI3Kβ-, mTORC2-, and p38-mediated pathways. Furthermore, in a model of oxidative stress-induced sarcopenia, UAG treatment led to the downregulation of the transcription factor FoxO3a and its downstream E3 ligase MuRF1, suggesting an anti-catabolic effect.

In the hypothalamus, UAG has been shown to suppress AG-induced neuronal activity and modulate the expression of genes within the melanocortin signaling system, a key regulator of energy homeostasis.

unacylated_ghrelin_signaling

Caption: Putative Signaling Pathway of this compound (Unacylated Ghrelin Analog).

Preclinical and Clinical Data

Prader-Willi Syndrome (PWS)

PWS is a genetic disorder characterized by hyperphagia, an insatiable hunger, which is associated with elevated levels of AG. This compound has been investigated as a potential treatment to counteract the effects of high AG in this patient population.

Table 1: Summary of Quantitative Data from a Phase II Clinical Trial of this compound in Patients with Prader-Willi Syndrome

ParameterThis compound Group (n=23)Placebo Group (n=24)p-value
Hyperphagia Questionnaire (HQ) Total Score (Change from Baseline) Significant ImprovementNo Significant Change<0.05
HQ 9-item Score (Change from Baseline) Significant ImprovementNo Significant Change<0.05
HQ Severity Domain Score (Change from Baseline) Significant ImprovementNo Significant Change<0.05
Waist Circumference (cm) (Change from Baseline) -1.14-0.21NS
Fat Mass (%) (Change from Baseline) -1.42-0.48NS
Body Weight (kg) (Change from Baseline) No Significant ChangeNo Significant ChangeNS
Post-prandial Glucose (mmol/L) at 180 min (Change from Baseline - Overall) -0.21+0.180.008

NS: Not Significant

Overweight/Obese Subjects and Patients with Type 2 Diabetes (T2D)

This compound has also been evaluated for its metabolic effects in overweight/obese individuals and patients with T2D.

Table 2: Summary of Quantitative Data from a Phase I Clinical Trial of this compound in Overweight/Obese Subjects and Patients with Type 2 Diabetes

PopulationParameterThis compound DoseChange from Baseline (this compound)Change from Baseline (Placebo)
Overweight/Obese Body Weight (kg)Multiple Doses (14 days)-2.6 kg-0.8 kg
Type 2 Diabetes HbA1c (%)60 µg/kg (14 days)-0.4%-0.2%
Type 2 Diabetes Body Weight (kg)60 µg/kg (14 days)-2.1 kg-1.3 kg

Experimental Protocols

Assessment of Hyperphagia in PWS

experimental_workflow_pws cluster_screening Screening & Randomization cluster_treatment Treatment Phase (14 days) cluster_assessment Assessment PWS_Patients Patients with Genetically Confirmed PWS and Hyperphagia Randomization Randomization (1:1) PWS_Patients->Randomization AZP531_Arm This compound (Daily Subcutaneous Injection) Randomization->AZP531_Arm Placebo_Arm Placebo (Daily Subcutaneous Injection) Randomization->Placebo_Arm HQ Hyperphagia Questionnaire (HQ) AZP531_Arm->HQ Appetite Patient-Reported Appetite AZP531_Arm->Appetite BodyComp Body Composition (DXA) AZP531_Arm->BodyComp Glycemic Glycemic Measures (OGTT) AZP531_Arm->Glycemic Placebo_Arm->HQ Placebo_Arm->Appetite Placebo_Arm->BodyComp Placebo_Arm->Glycemic

Caption: Experimental Workflow for the Phase II PWS Trial.
  • Study Design: A multi-center, randomized, double-blind, placebo-controlled trial was conducted.

  • Participants: 47 patients with genetically confirmed PWS and evidence of hyperphagia.

  • Intervention: Patients received daily subcutaneous injections of either this compound (3 mg for those 50-70 kg and 4 mg for those >70 kg) or a matching placebo for 14 days.

  • Primary Endpoint: The primary efficacy endpoint was the change in food-related behaviors assessed by the Hyperphagia Questionnaire (HQ). The HQ is a caregiver-reported instrument designed to measure the severity of hyperphagia in individuals with PWS.

Measurement of Ghrelin Levels

Accurate measurement of acylated and unacylated ghrelin is crucial for understanding the pharmacodynamics of this compound.

  • Sample Collection and Handling: Blood samples should be collected in chilled tubes containing EDTA and a protease inhibitor such as aprotinin to prevent the degradation of ghrelin. Plasma should be separated promptly by centrifugation at 4°C. For the preservation of acylated ghrelin, acidification of the plasma with HCl to a pH of 3-4 is recommended. Samples should be stored at -80°C until analysis.

  • Assay Methods:

    • Radioimmunoassay (RIA): Specific RIAs are available for the quantitative measurement of both total and acylated ghrelin. These assays are competitive, using a radiolabeled peptide that competes with the ghrelin in the sample for binding to a limited amount of antibody.

    • Enzyme-Linked Immunosorbent Assay (ELISA): Sandwich ELISAs are also commonly used and are available for the specific measurement of both acylated and unacylated ghrelin. These assays typically involve a capture antibody coated on a microplate, which binds to the ghrelin in the sample. A second, enzyme-linked detection antibody then binds to a different epitope on the ghrelin molecule.

Assessment of Metabolic Parameters
  • Oral Glucose Tolerance Test (OGTT): To assess glucose metabolism, a standard OGTT is performed. After an overnight fast, a baseline blood sample is taken. The participant then ingests a 75g glucose solution, and blood samples are collected at timed intervals (e.g., 30, 60, 90, and 120 minutes) to measure glucose and insulin levels.

  • Body Composition: Dual-energy X-ray absorptiometry (DXA) is a non-invasive imaging technique used to measure bone mineral density, lean body mass, and fat mass. It provides a precise assessment of changes in body composition.

  • Insulin Sensitivity: The hyperinsulinemic-euglycemic clamp is the gold standard for assessing insulin sensitivity. This technique involves a constant infusion of insulin to achieve a hyperinsulinemic state, while a variable glucose infusion is adjusted to maintain euglycemia. The glucose infusion rate required to maintain normal blood glucose levels is a direct measure of insulin-mediated glucose disposal.

Conclusion

This compound, a novel unacylated ghrelin analog, demonstrates significant potential in the management of hyperphagia in Prader-Willi syndrome and in improving metabolic parameters in overweight/obese individuals and patients with type 2 diabetes. Its mechanism of action, which involves counteracting the effects of acylated ghrelin through GHSR-1a independent pathways, represents a unique therapeutic approach. The quantitative data from clinical trials are encouraging, showing improvements in appetite control, body composition, and glucose metabolism. Further long-term studies are warranted to fully establish the safety and efficacy of this compound as a therapeutic agent. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this promising compound and the broader role of the unacylated ghrelin system in human health and disease.

References

AZP-531: A Novel Regulator of Glucose Homeostasis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Science for Researchers and Drug Development Professionals

Introduction

AZP-531, a synthetic analog of unacylated ghrelin (UAG), represents a promising therapeutic avenue for metabolic disorders, particularly those characterized by impaired glucose control. Unlike its acylated counterpart, which is known for its orexigenic effects mediated through the growth hormone secretagogue receptor 1a (GHSR-1a), UAG and its analogs like this compound exert their effects through distinct, GHSR-1a-independent pathways. This technical guide delves into the core mechanisms by which this compound regulates glucose homeostasis, supported by quantitative data from clinical trials and detailed experimental protocols from preclinical studies.

Mechanism of Action: A Focus on Insulin Sensitization

The primary mechanism through which this compound improves glucose control is by enhancing insulin sensitivity, particularly in skeletal muscle. Preclinical and clinical data suggest that this compound does not directly stimulate insulin secretion but rather potentiates the effects of endogenous insulin.[1] This insulin-sensitizing effect is attributed to the restoration of key intracellular signaling pathways that are often impaired in insulin-resistant states.

Signaling Pathway of this compound in Skeletal Muscle

This compound is believed to initiate its action by binding to a yet-to-be-fully-identified receptor on skeletal muscle cells, which is distinct from the GHSR-1a. This interaction triggers a cascade of intracellular events that parallel and restore the canonical insulin signaling pathway.

AZP531_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Myocyte) AZP531 This compound (Unacylated Ghrelin Analog) Receptor Unidentified Receptor AZP531->Receptor IRS IRS Activation Receptor->IRS Restores Insulin Signaling PI3K PI3K IRS->PI3K Akt Akt Phosphorylation PI3K->Akt mTOR mTOR (Suppression) Akt->mTOR GLUT4_translocation GLUT4 Translocation to Membrane Akt->GLUT4_translocation GLUT4_vesicle GLUT4 Vesicle GLUT4_vesicle->GLUT4_translocation Glucose_uptake Increased Glucose Uptake GLUT4_translocation->Glucose_uptake

Figure 1: Proposed signaling pathway of this compound in skeletal muscle.

Studies in diabetic mouse models have shown that UAG, the parent molecule of this compound, effectively restores impaired insulin signaling.[2] This is achieved by decreasing the inhibitory phosphorylation of Insulin Receptor Substrate (IRS) and increasing the phosphorylation of protein kinase B (Akt).[2] The activation of Akt subsequently suppresses the mTOR signaling pathway and, crucially, promotes the translocation of GLUT4-containing vesicles to the cell membrane, leading to enhanced glucose uptake into the muscle cells.[2]

Clinical Efficacy of this compound in Regulating Glucose Homeostasis

Phase I and II clinical trials have provided evidence for the beneficial effects of this compound on glucose metabolism and related parameters in various patient populations.

Quantitative Data from Clinical Trials

The following tables summarize the key quantitative findings from clinical studies of this compound.

Table 1: Effects of this compound on Body Weight and HbA1c in a 14-Day, Multiple Ascending Dose Study [1]

Subject GroupTreatment (14 days)Mean Change in Body Weight (kg)Mean Change in HbA1c (%)
Overweight/ObeseThis compound-2.6N/A
Overweight/ObesePlacebo-0.8N/A
Type 2 DiabetesThis compound (60 µg/kg)-2.1-0.4
Type 2 DiabetesPlacebo-1.3-0.2

Table 2: Pharmacokinetic Profile of this compound

ParameterValue
Time to Maximum Concentration (Tmax)~1 hour post-dose
Mean Terminal Half-life (t1/2)2-3 hours

In a study involving patients with Prader-Willi Syndrome, a condition often associated with metabolic dysregulation, this compound demonstrated a significant ability to decrease post-prandial glucose levels, particularly in individuals with higher baseline glucose concentrations. Furthermore, treatment with this compound led to a significant reduction in waist circumference.

Preclinical Evidence: Experimental Protocols and Findings

The therapeutic potential of this compound is underpinned by robust preclinical research. Key experimental models have included genetically diabetic mice (db/db) and isolated rodent skeletal muscle preparations.

Experimental Workflow in Preclinical Studies

Preclinical_Workflow cluster_animal_model In Vivo Model cluster_ex_vivo_model Ex Vivo Model dbdb_mice db/db Diabetic Mice treatment This compound/UAG Administration dbdb_mice->treatment gtt_itt Glucose and Insulin Tolerance Tests treatment->gtt_itt tissue_collection Skeletal Muscle Collection treatment->tissue_collection analysis Biochemical Analysis (Western Blot, etc.) tissue_collection->analysis rat_soleus Isolated Rat Soleus Muscle incubation Incubation with this compound/UAG ± Insulin rat_soleus->incubation glucose_uptake_assay 2-Deoxyglucose Uptake Assay incubation->glucose_uptake_assay glucose_uptake_assay->analysis

Figure 2: General experimental workflow in preclinical studies of this compound.
Detailed Methodologies of Key Experiments

1. Unacylated Ghrelin Administration in db/db Mice

  • Animal Model: Male db/db mice, a model of type 2 diabetes, are used.

  • Treatment Protocol: Unacylated ghrelin (the parent compound of this compound) is administered via subcutaneous injections at a specified dosage and frequency over a defined period.

  • Glucose and Insulin Tolerance Tests:

    • Glucose Tolerance Test (GTT): Following a fasting period, a bolus of glucose is administered intraperitoneally. Blood glucose levels are measured at baseline and at regular intervals post-injection to assess glucose clearance.

    • Insulin Tolerance Test (ITT): After a short fasting period, a bolus of human insulin is injected intraperitoneally. Blood glucose levels are monitored at baseline and at subsequent time points to evaluate insulin sensitivity.

  • Tissue Analysis: At the end of the treatment period, skeletal muscle tissues are harvested, snap-frozen in liquid nitrogen, and stored at -80°C for subsequent biochemical analyses, such as Western blotting, to quantify the phosphorylation status of proteins in the insulin signaling pathway (e.g., IRS, Akt, mTOR).

2. Glucose Uptake in Isolated Rat Soleus Muscle

  • Muscle Preparation: The soleus muscle is carefully dissected from male Wistar rats and incubated in a Krebs-Henseleit buffer (KHB) containing bovine serum albumin (BSA) and appropriate substrates.

  • Incubation Conditions: Muscle strips are pre-incubated in the buffer with or without insulin and in the presence or absence of varying concentrations of unacylated ghrelin or this compound.

  • Glucose Uptake Assay: Following pre-incubation, the muscle strips are transferred to a fresh buffer containing radiolabeled 2-deoxy-D-glucose (a glucose analog that is taken up by cells but not fully metabolized). After a defined incubation period, the muscles are washed in ice-cold saline, blotted dry, and dissolved. The amount of incorporated radioactivity is measured using a scintillation counter to determine the rate of glucose uptake.

Conclusion

This compound demonstrates a significant role in the regulation of glucose homeostasis, primarily through its insulin-sensitizing effects in skeletal muscle. Its mechanism of action, which is independent of the classical acylated ghrelin pathway, offers a novel therapeutic strategy for managing type 2 diabetes and other metabolic disorders. The clinical data, supported by robust preclinical evidence, highlight the potential of this compound to improve glycemic control and favorably impact related metabolic parameters. Further research into the precise molecular interactions and long-term efficacy of this compound will be crucial in fully elucidating its therapeutic utility.

References

Investigating the Signaling Pathway of AZP-531: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZP-531, also known as livoletide, is a synthetic analog of unacylated ghrelin (UAG). It was developed as a potential therapeutic agent for metabolic disorders, most notably Prader-Willi syndrome (PWS) and type 2 diabetes. While initial clinical trials showed some promise in improving food-related behaviors and metabolic parameters, the pivotal Phase 2b/3 ZEPHYR trial did not meet its primary endpoints, leading to the discontinuation of its development for PWS.[1][2] Despite this outcome, the investigation into the signaling pathway of this compound and UAG analogs remains a valuable area of research for understanding the complex interplay of ghrelin isoforms in metabolic regulation. This technical guide provides an in-depth overview of the signaling pathway of this compound, supported by quantitative data from clinical trials, detailed experimental methodologies, and visual diagrams of the proposed molecular mechanisms.

Core Signaling Pathway of this compound

The primary mechanism of action of this compound is believed to be independent of the growth hormone secretagogue receptor 1a (GHSR-1a), the receptor for acylated ghrelin.[3] Instead, as a UAG analog, this compound is thought to exert its effects by counteracting the orexigenic and metabolic actions of acylated ghrelin and by directly modulating cellular signaling pathways, particularly in skeletal muscle. The proposed signaling cascade involves the improvement of insulin sensitivity and the reduction of oxidative stress.

Key Signaling Nodes:
  • Insulin Receptor Substrate (IRS): this compound is suggested to decrease the phosphorylation of IRS, a key step in restoring insulin signaling in conditions of insulin resistance.[4]

  • Protein Kinase B (Akt): Following the modulation of IRS, this compound is believed to increase the phosphorylation of Akt, a central node in the insulin signaling pathway that governs numerous cellular processes, including glucose metabolism and protein synthesis.[4]

  • Mammalian Target of Rapamycin (mTOR): Downstream of Akt, this compound is thought to suppress mTOR signaling. This modulation is crucial for regulating cell growth, proliferation, and autophagy.

  • Autophagy: By suppressing mTOR, this compound may enhance autophagy, the cellular process of degrading and recycling damaged components. This is thought to contribute to the reduction of oxidative stress.

  • Mitochondrial Reactive Oxygen Species (ROS): Preclinical studies suggest that UAG analogs can lower the production of mitochondrial ROS, thereby protecting cells from oxidative damage.

The following diagram illustrates the proposed signaling pathway of this compound in skeletal muscle.

AZP531_Signaling_Pathway cluster_cell Skeletal Muscle Cell AZP531 This compound Receptor Putative UAG Receptor AZP531->Receptor Binds IRS IRS Receptor->IRS Inhibits Phosphorylation PI3K PI3K IRS->PI3K Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Inhibits Insulin_Sensitivity Improved Insulin Sensitivity Akt->Insulin_Sensitivity Glucose_Uptake Glucose Uptake Akt->Glucose_Uptake Promotes Autophagy Autophagy mTOR->Autophagy Inhibits Mitochondrion Mitochondrion Autophagy->Mitochondrion Removes damaged mitochondria ROS ROS Autophagy->ROS Reduces Mitochondrion->ROS Produces

Proposed signaling pathway of this compound in skeletal muscle.

Quantitative Data from Clinical Trials

The following tables summarize the key quantitative data from clinical trials investigating the efficacy and safety of this compound.

Table 1: Pharmacokinetics of this compound in Healthy, Overweight/Obese, and Type 2 Diabetes Subjects
ParameterHealthy Subjects (Single Dose)Overweight/Obese Subjects (14-day Dosing)Type 2 Diabetes Subjects (14-day Dosing)
Dose Range 0.3 - 120 µg/kg3, 15, 30, 60 µg/kg15, 2 x 30, 60 µg/kg
Time to Cmax ~1 hourNot ReportedNot Reported
Mean Terminal Half-life (t1/2) 2-3 hours2-3 hours2-3 hours
Dose Proportionality Cmax and AUC were dose-proportionalNot ReportedNot Reported
Table 2: Efficacy of this compound in a 14-day, Randomized, Placebo-Controlled Trial in Patients with Prader-Willi Syndrome
Outcome MeasureThis compound (n=23)Placebo (n=24)p-value
Change in Hyperphagia Questionnaire (HQ) Total Score Significant ImprovementNo Significant Change< 0.05
Change in HQ 9-item Score Significant ImprovementNo Significant Change< 0.05
Change in HQ Severity Domain Score Significant ImprovementNo Significant Change< 0.05
Change in Body Weight No Significant ChangeNo Significant ChangeNS
Change in Waist Circumference Significant ReductionNo Significant Change< 0.05
Change in Fat Mass Significant ReductionNo Significant Change< 0.05
Post-prandial Glucose Levels Significantly DecreasedNo Significant Change< 0.05
Table 3: Topline Results of the Pivotal Phase 2b ZEPHYR Trial (12 weeks) in Patients with Prader-Willi Syndrome
Outcome MeasureThis compound (60 µg/kg)This compound (120 µg/kg)PlaceboStatistical Significance
Change from Baseline in HQ-CT Score -4.7-3.8-2.8Not Statistically Significant
Change in Fat Mass No Positive TrendNo Positive TrendNo Positive TrendNot Statistically Significant
Change in Body Weight No Positive TrendNo Positive TrendNo Positive TrendNot Statistically Significant
Change in Waist Circumference No Positive TrendNo Positive TrendNo Positive TrendNot Statistically Significant

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the investigation of UAG and its analogs' signaling pathways.

Western Blotting for Protein Phosphorylation

Objective: To determine the phosphorylation status of key signaling proteins such as IRS, Akt, and mTOR in response to this compound treatment.

General Protocol:

  • Cell Culture and Treatment: Skeletal muscle cells (e.g., C2C12 myotubes) are cultured to confluence and then treated with varying concentrations of this compound or a vehicle control for a specified duration.

  • Protein Extraction: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-phospho-Akt Ser473, anti-total-Akt).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: The intensity of the bands is quantified using densitometry software, and the ratio of phosphorylated to total protein is calculated to determine the change in phosphorylation.

Western_Blot_Workflow A Cell Culture & Treatment B Protein Extraction A->B C Protein Quantification B->C D SDS-PAGE C->D E Electrotransfer to PVDF D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Detection (ECL) F->G H Quantification (Densitometry) G->H

Workflow for Western Blotting Analysis.
Measurement of Mitochondrial Reactive Oxygen Species (ROS)

Objective: To assess the effect of this compound on the production of ROS in mitochondria of skeletal muscle cells.

General Protocol:

  • Cell Culture and Treatment: Skeletal muscle cells are cultured and treated with this compound or a control as described above.

  • Staining with a Fluorescent Probe: Cells are incubated with a fluorescent probe that is sensitive to ROS, such as MitoSOX™ Red, which specifically detects mitochondrial superoxide.

  • Fluorescence Microscopy or Flow Cytometry: The fluorescence intensity of the cells is measured using either a fluorescence microscope or a flow cytometer. An increase in fluorescence intensity corresponds to an increase in ROS production.

  • Data Analysis: The mean fluorescence intensity of the treated cells is compared to that of the control cells to determine the effect of this compound on mitochondrial ROS levels.

ROS_Measurement_Workflow A Cell Culture & this compound Treatment B Incubation with MitoSOX™ Red A->B C Fluorescence Measurement (Microscopy or Flow Cytometry) B->C D Data Analysis (Comparison of Fluorescence Intensity) C->D

Workflow for Mitochondrial ROS Measurement.

Conclusion

This compound, as a UAG analog, showed initial promise in modulating metabolic parameters through a GHSR-1a-independent signaling pathway. The proposed mechanism involves the restoration of insulin signaling and the reduction of oxidative stress in skeletal muscle, mediated by the PI3K/Akt/mTOR pathway and enhanced autophagy. While the clinical development of this compound for PWS was ultimately unsuccessful, the research into its mechanism of action has provided valuable insights into the therapeutic potential of targeting UAG-related pathways for metabolic diseases. Further investigation is warranted to fully elucidate the complexities of UAG signaling and to identify potential alternative therapeutic applications.

References

AZP-531: A Technical Guide to its Use in Unacylated Ghrelin Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unacylated ghrelin (UAG) has emerged as a peptide hormone with a distinct physiological profile from its acylated counterpart. While acylated ghrelin is a well-known orexigenic hormone that acts via the growth hormone secretagogue receptor (GHSR), UAG does not bind to this receptor and has been shown to have unique, and sometimes opposing, metabolic effects. AZP-531 is a stabilized, cyclic 8-amino-acid analog of unacylated ghrelin developed to investigate and leverage the therapeutic potential of this pathway.[1][2] This technical guide provides a comprehensive overview of this compound as a tool to study UAG, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the current understanding of its signaling pathways.

While extensive clinical data on the physiological effects of this compound is available, it is important to note that specific in vitro quantitative data, such as binding affinities (Kd/Ki) and potency (EC50/IC50) in functional assays, are not extensively reported in publicly available literature. This guide therefore synthesizes the available information on both UAG and this compound to provide a robust resource for researchers.

Quantitative Data

The following tables summarize the available pharmacokinetic and pharmacodynamic data for this compound from clinical trials.

Table 1: Pharmacokinetics of this compound in Humans[3][4]
ParameterValuePopulationStudy Design
Time to Maximum Concentration (Tmax) ~1 hourHealthy, Overweight/Obese, and Type 2 Diabetes SubjectsSingle and Multiple Ascending Dose Study
Mean Terminal Half-life (t1/2) 2-3 hoursHealthy, Overweight/Obese, and Type 2 Diabetes SubjectsSingle and Multiple Ascending Dose Study
Dose Proportionality Cmax and AUC are dose-proportionalHealthy, Overweight/Obese, and Type 2 Diabetes SubjectsSingle Ascending Dose Study (0.3 to 120 µg/kg)
Table 2: Pharmacodynamic Effects of this compound in Clinical Trials[3]
IndicationPopulationDoseDurationKey Findings
Overweight/Obese Overweight/Obese Subjects≥15 µg/kg/day (subcutaneous)14 days- Improved glucose concentrations without increasing insulin levels.- Decreased mean body weight by 2.6 kg (vs. 0.8 kg for placebo).
Type 2 Diabetes Patients with Type 2 Diabetes60 µg/kg/day (subcutaneous)14 days- Reduced HbA1c by 0.4% (vs. 0.2% for placebo).- Decreased body weight by 2.1 kg (vs. 1.3 kg for placebo).
Prader-Willi Syndrome Patients with Prader-Willi Syndrome3 mg or 4 mg daily (subcutaneous)14 days- Significant improvement in food-related behavior (Hyperphagia Questionnaire score).- Significant reduction in waist circumference and fat mass.

Signaling Pathways

The precise mechanism of action for unacylated ghrelin and its analog this compound is still under investigation, as a dedicated receptor has not yet been deorphanized. However, research points towards a GHSR-independent mechanism involving interaction with cell-surface molecules and modulation of key intracellular signaling cascades.

Proposed Signaling Pathway for Unacylated Ghrelin and this compound

UAG_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound HSPGs Heparan-Sulfate Proteoglycans (HSPGs) This compound->HSPGs Modulatory Interaction GPCR Putative Gαi-coupled Receptor This compound->GPCR Binding & Activation pERK p-ERK HSPGs->pERK Modulation of ERK response Gai Gαi GPCR->Gai Activation PI3K PI3K GPCR->PI3K Activation Raf Raf GPCR->Raf Activation AC Adenylyl Cyclase Gai->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP cAMP->PI3K Modulation? cAMP->Raf Modulation? Akt Akt PI3K->Akt Activation pAkt p-Akt Akt->pAkt CellEffects Cellular Effects (e.g., anti-apoptosis, proliferation, metabolic regulation) pAkt->CellEffects MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->pERK pERK->CellEffects

Caption: Proposed signaling of this compound/UAG.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and unacylated ghrelin.

Measurement of Unacylated Ghrelin in Plasma

This protocol is based on commercially available two-step double-antibody sandwich enzyme immunoassays.

a. Sample Collection and Preparation:

  • Collect whole blood into tubes containing a serine protease inhibitor (e.g., AEBSF) to prevent the degradation of ghrelin.

  • Centrifuge at 1,600 x g for 15 minutes at 4°C within 30 minutes of collection.

  • Aliquot the plasma into cryovials and store at -80°C until analysis.

b. Immunoassay Procedure:

  • Bring all reagents and samples to room temperature before use.

  • Prepare standards and quality controls according to the kit manufacturer's instructions.

  • Add 100 µL of standard, control, or plasma sample to the wells of the microtiter plate pre-coated with a monoclonal antibody specific for the C-terminal of ghrelin.

  • Add 100 µL of the tracer, an acetylcholinesterase (AChE)-Fab' conjugate that recognizes the N-terminal of unacylated ghrelin, to each well.

  • Incubate the plate for the time specified by the manufacturer (e.g., 2 hours) at room temperature with gentle agitation.

  • Wash the wells five times with the provided wash buffer to remove unbound reagents.

  • Add 200 µL of Ellman's Reagent to each well and incubate in the dark for a time specified by the manufacturer (e.g., 30 minutes).

  • Read the absorbance at 414 nm using a microplate reader.

  • Calculate the concentration of unacylated ghrelin in the samples by comparing their absorbance to the standard curve.

Western Blot for Phosphorylation of Akt and ERK

This protocol is a generalized procedure for detecting the phosphorylation status of Akt (at Ser473) and ERK1/2 (at Thr202/Tyr204) in cell lysates.

a. Cell Lysis:

  • Culture cells to the desired confluency and treat with this compound or UAG for the specified time.

  • Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.

b. Electrophoresis and Blotting:

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer at 95°C for 5 minutes.

  • Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

c. Immunodetection:

  • Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phosphorylated Akt (Ser473) or phosphorylated ERK1/2 (Thr202/Tyr204) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt or total ERK.

Western_Blot_Workflow start Cell Culture & Treatment with this compound lysis Cell Lysis (with protease/phosphatase inhibitors) start->lysis quant Protein Quantification (e.g., BCA assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (to PVDF/Nitrocellulose) sds->transfer blocking Blocking (e.g., 5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-Akt, anti-p-ERK) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Image Analysis & Quantification detection->analysis

Caption: Western Blot Experimental Workflow.

Ligand-Receptor Capture to Identify UAG Binding Partners

This is a description of the principle of the technique used to identify heparan-sulfate proteoglycans as UAG-interacting proteins. A detailed, step-by-step protocol is not publicly available.

Principle: Ligand-Receptor Capture (LRC) is a chemical proteomics approach to identify the cell surface receptors or binding partners of a ligand. It involves a trifunctional chemical crosslinker that has a ligand-binding moiety, a photoreactive group, and a biotin tag.

Workflow Overview:

  • Probe Synthesis: The ligand of interest (UAG) is coupled to the trifunctional crosslinker.

  • Live Cell Labeling: The UAG-crosslinker probe is incubated with live cells to allow binding to its cell surface partners.

  • UV Crosslinking: The cells are exposed to UV light to covalently link the probe to its binding partners via the photoreactive group.

  • Cell Lysis and Biotin Pulldown: The cells are lysed, and the biotin-tagged receptor-ligand complexes are captured using streptavidin-coated beads.

  • Elution and Digestion: The captured proteins are eluted from the beads and digested into peptides (e.g., with trypsin).

  • LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the captured proteins.

LRC_Workflow start Synthesize UAG-Crosslinker Probe labeling Incubate Probe with Live Cells start->labeling crosslinking UV Photocrosslinking labeling->crosslinking lysis Cell Lysis crosslinking->lysis pulldown Streptavidin Pulldown of Biotinylated Complexes lysis->pulldown elution Elution & On-Bead Digestion pulldown->elution lcms LC-MS/MS Analysis elution->lcms identification Protein Identification lcms->identification

Caption: Ligand-Receptor Capture Workflow.

Conclusion

This compound is a valuable pharmacological tool for elucidating the complex biology of unacylated ghrelin. While the definitive receptor for UAG remains to be identified, the current body of research indicates that this compound exerts its effects through GHSR-independent pathways, likely involving cell-surface proteoglycans and a putative Gαi-coupled receptor, leading to the modulation of the PI3K/Akt and MAPK/ERK signaling cascades. The clinical data strongly support the therapeutic potential of targeting this system for metabolic disorders. This guide provides a foundational resource for researchers, summarizing the key findings and methodologies in this evolving field. Further research is warranted to precisely define the molecular targets of this compound and to fully characterize its pharmacological profile with specific in vitro potency and binding data.

References

The Discovery and Initial Characterization of AZP-531: A First-in-Class Unacylated Ghrelin Analog

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AZP-531, also known as livoletide, is a synthetic cyclic 8-amino-acid analog of unacylated ghrelin (UAG) that was developed as a potential therapeutic for metabolic disorders, with a primary focus on Prader-Willi syndrome (PWS) and type 2 diabetes (T2D). This technical guide provides a comprehensive overview of the discovery and initial characterization of this compound, detailing its mechanism of action, preclinical development, and the findings from its clinical trial program. The document summarizes key quantitative data in structured tables, outlines detailed experimental protocols, and includes visualizations of relevant signaling pathways and experimental workflows to offer a thorough resource for researchers and drug development professionals. While early-stage clinical trials showed promise in improving food-related behaviors and metabolic parameters, the development of this compound for PWS was ultimately discontinued after a pivotal Phase 2b/3 trial did not meet its primary endpoint.

Introduction: The Rationale for an Unacylated Ghrelin Analog

The ghrelin system plays a crucial role in regulating appetite, energy balance, and glucose metabolism. It comprises two main forms: acylated ghrelin (AG) and unacylated ghrelin (UAG). AG, often termed the "hunger hormone," is a potent orexigenic peptide that stimulates food intake by activating the growth hormone secretagogue receptor (GHS-R1a).[1] In contrast, UAG, the more abundant form in circulation, does not bind to GHS-R1a and has been shown to have effects that often counteract those of AG, including inhibiting food intake and improving glucose metabolism.[1][2]

Prader-Willi syndrome, a rare genetic disorder, is characterized by hyperphagia, an insatiable hunger, and is associated with elevated levels of AG and a relative deficit of UAG.[1] This observation provided a strong rationale for the development of a UAG analog as a potential therapeutic agent for PWS. This compound was designed as a stable and potent UAG analog with an improved pharmacokinetic profile suitable for once-daily administration.[3]

Mechanism of Action and Signaling Pathways

This compound is hypothesized to exert its therapeutic effects by mimicking the actions of endogenous UAG, thereby counteracting the orexigenic signals of AG. While the precise signaling pathway of UAG is not fully elucidated, it is known to be independent of the GHS-R1a.

Acylated Ghrelin (AG) Signaling Pathway

Acylated ghrelin, produced primarily in the stomach, travels to the hypothalamus where it binds to the GHS-R1a receptor. This binding event initiates a signaling cascade that ultimately leads to the release of orexigenic neuropeptides, such as Neuropeptide Y (NPY) and Agouti-related peptide (AgRP), stimulating appetite and food intake.

Acylated Ghrelin Signaling Pathway cluster_blood Bloodstream cluster_neuron Hypothalamic Neuron AG Acylated Ghrelin (AG) GHSR1a GHS-R1a Receptor AG->GHSR1a Binds to Gq11 Gq/11 GHSR1a->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP3 PLC->IP3 Generates Ca2_release Ca2+ Release IP3->Ca2_release Induces NPY_AgRP NPY/AgRP Release Ca2_release->NPY_AgRP Stimulates Appetite Increased Appetite NPY_AgRP->Appetite

Figure 1: Acylated Ghrelin (AG) Signaling Pathway for Appetite Stimulation.
Unacylated Ghrelin (UAG) and this compound Proposed Mechanism

This compound, as a UAG analog, is thought to oppose the effects of AG. The exact receptor for UAG is yet to be definitively identified, but its actions are believed to involve distinct signaling pathways that lead to a reduction in appetite and improvements in metabolic parameters.

Unacylated Ghrelin (this compound) Proposed Mechanism cluster_blood Bloodstream cluster_neuron Hypothalamic Neuron AZP531 This compound (UAG Analog) UAG_Receptor Putative UAG Receptor AZP531->UAG_Receptor Binds to AG Acylated Ghrelin (AG) GHSR1a GHS-R1a Receptor AG->GHSR1a Binds to Inhibitory_Signal Inhibitory Signaling UAG_Receptor->Inhibitory_Signal Activates Appetite Decreased Appetite GHSR1a->Appetite Inhibitory_Signal->GHSR1a Functionally antagonizes Inhibitory_Signal->Appetite

Figure 2: Proposed Mechanism of Action for this compound.

Preclinical Characterization

An extensive preclinical program was conducted to evaluate the safety and pharmacology of this compound. These studies demonstrated a favorable safety profile and provided the basis for advancing into clinical trials.

Safety Pharmacology and Toxicology

Safety pharmacology studies indicated no treatment-related adverse effects of this compound on major physiological systems. In juvenile toxicity studies in rats, livoletide was well-tolerated and not associated with evidence of overt systemic toxicity. The no-observed-adverse-effect-level (NOAEL) was established at 75 mg/kg/day, an exposure level more than 100-fold above the anticipated clinical exposures. Histological changes were limited to minimal, reversible reactions at the injection site. Furthermore, this compound was found to be non-cytotoxic and non-genotoxic. Reproductive and developmental toxicity studies in rats and rabbits indicated that livoletide was not associated with adverse maternal toxicity, embryo-fetal toxicity, or teratogenic potential at high multiples of the anticipated human exposure.

Clinical Development Program

The clinical development of this compound encompassed a series of studies to evaluate its safety, tolerability, pharmacokinetics, and efficacy in various populations, including healthy volunteers, overweight/obese individuals, patients with T2D, and patients with PWS.

Phase 1 Clinical Trials

The initial clinical evaluation of this compound was conducted in a three-part, randomized, double-blind, placebo-controlled Phase 1 study.

Part A: Single Ascending Dose in Healthy Volunteers

  • Objective: To assess the safety and tolerability of single ascending doses.

  • Population: 44 healthy subjects.

  • Doses: 0.3, 3, 15, 30, 60, or 120 µg/kg subcutaneous injection.

Part B: Multiple Ascending Dose in Overweight/Obese Subjects

  • Objective: To assess the safety, tolerability, and pharmacodynamics of multiple ascending doses.

  • Population: 32 overweight or obese subjects.

  • Doses: 3, 15, 30, or 60 µg/kg daily for 14 days.

Part C: Multiple Ascending Dose in Patients with Type 2 Diabetes

  • Objective: To assess the safety, tolerability, and pharmacodynamics in patients with T2D.

  • Population: 36 patients with T2D.

  • Doses: 15, 2x30, or 60 µg/kg daily for 14 days.

Key Findings from Phase 1 Studies:

  • Safety: this compound was well tolerated across all cohorts.

  • Pharmacokinetics: Maximum plasma concentrations (Cmax) were typically reached 1 hour post-dose, and the mean terminal half-life (t1/2) was 2-3 hours, supporting once-daily dosing. Cmax and area under the curve (AUC) were dose-proportional.

  • Pharmacodynamics:

    • In overweight/obese subjects, this compound doses of ≥15 µg/kg significantly improved glucose concentrations without increasing insulin levels, suggesting an insulin-sensitizing effect. A mean body weight decrease of 2.6 kg was observed with this compound compared to 0.8 kg with placebo.

    • In patients with T2D, the 60 µg/kg dose of this compound reduced HbA1c by 0.4% (vs. 0.2% for placebo) and body weight by 2.1 kg (vs. 1.3 kg for placebo).

Phase 2a Proof-of-Concept Trial in Prader-Willi Syndrome

A multi-center, randomized, double-blind, placebo-controlled Phase 2a trial was conducted to evaluate the efficacy and safety of this compound in patients with PWS.

  • Objective: To assess the safety and efficacy of this compound on food-related behaviors in patients with PWS.

  • Population: 47 patients with genetically confirmed PWS and hyperphagia.

  • Treatment: Daily subcutaneous injections of this compound (3 mg for patients 50-70 kg, and 4 mg for those >70 kg) or placebo for 14 days.

Key Findings from the Phase 2a Trial:

  • Efficacy:

    • This compound demonstrated a significant improvement in food-related behaviors as measured by the Hyperphagia Questionnaire (HQ), with a notable improvement in the Hyperphagic Severity domain score (p<0.05 vs. placebo).

    • A reduction in appetite following breakfast was observed in the this compound group (p<0.001 vs. baseline).

    • While there was no significant change in body weight in either group, a significant reduction in waist circumference was observed in the this compound group (p<0.05 vs. baseline).

    • Glucose control improved, particularly in patients with higher baseline glucose levels.

  • Safety: this compound was well tolerated with no serious or severe adverse events reported.

Phase 2b/3 ZEPHYR Trial and Discontinuation of Development

Based on the promising results of the Phase 2a study, a pivotal Phase 2b/3 trial, known as the ZEPHYR study, was initiated to further evaluate the long-term safety and efficacy of livoletide (this compound) in a larger PWS population.

  • Objective: To evaluate the long-term safety and efficacy of livoletide on food-related behaviors in patients with PWS.

  • Design: A two-part, randomized, double-blind, placebo-controlled study. The Phase 2b portion aimed to enroll approximately 150 patients.

  • Primary Endpoint: Change from baseline in the Hyperphagia Questionnaire for Clinical Trials (HQ-CT) total score.

Outcome of the ZEPHYR Trial: In April 2020, it was announced that the ZEPHYR trial did not meet its primary endpoint. Treatment with livoletide did not result in a statistically significant improvement in hyperphagia and food-related behaviors as measured by the HQ-CT compared to placebo. Following these results, the development of livoletide for the treatment of PWS was discontinued.

Summary of Quantitative Data

Table 1: Pharmacokinetic Parameters of this compound from Phase 1 Studies

ParameterValueStudy Population
Time to Maximum Concentration (Tmax)~1 hourHealthy, Overweight/Obese, T2D
Mean Terminal Half-life (t1/2)2-3 hoursHealthy, Overweight/Obese, T2D
Cmax and AUCDose-proportionalHealthy, Overweight/Obese, T2D

Table 2: Key Efficacy Outcomes from Clinical Trials

EndpointThis compoundPlacebop-valueStudy
Phase 1b (Overweight/Obese)
Change in Body Weight-2.6 kg-0.8 kgN/A
Phase 1c (T2D)
Change in HbA1c (60 µg/kg)-0.4%-0.2%N/A
Change in Body Weight (60 µg/kg)-2.1 kg-1.3 kgN/A
Phase 2a (PWS)
Change in HQ Total ScoreImprovementLess Improvement<0.05
Change in HQ Severity ScoreImprovementLess Improvement<0.05
Change in Waist CircumferenceReductionNo significant change<0.05 (vs. baseline)

N/A: Specific p-value not reported in the source.

Experimental Protocols

Clinical Trial Methodologies

Phase 1 Studies: The Phase 1 program consisted of three parts: a single ascending dose study in healthy volunteers, a 14-day multiple ascending dose study in overweight/obese subjects, and a 14-day multiple ascending dose study in patients with T2D. All parts were randomized, double-blind, and placebo-controlled. The primary objectives were to assess the safety and tolerability of this compound. Secondary objectives included determining the pharmacokinetic profile. Exploratory objectives focused on the pharmacodynamic effects on glucose, insulin, and ghrelin levels.

Phase 2a Study in PWS: This was a multicenter, randomized, double-blind, placebo-controlled trial conducted at seven sites in France, Spain, and Italy. Forty-seven patients with a genetic diagnosis of PWS and evidence of hyperphagia were enrolled. Participants received daily subcutaneous injections of either this compound or a matching placebo 30 minutes before breakfast for 14 days.

Key Assessment Methodologies

Hyperphagia Questionnaire (HQ) and HQ-CT: Food-related behaviors in the PWS trials were assessed using the Hyperphagia Questionnaire (HQ) and its clinical trial derivative, the HQ-CT. The HQ is a caregiver-reported instrument designed to measure the severity of hyperphagia in individuals with PWS. The 9-item HQ score was a key endpoint in the Phase 2a study, with a reduction in the score indicating improvement.

Metabolic and Body Composition Assessments:

  • Glycemic Control: Assessed through measurements of blood glucose and HbA1c.

  • Body Composition: Body weight, Body Mass Index (BMI), and waist circumference were measured. In the ZEPHYR trial, fat mass was also a secondary endpoint, assessed by dual-energy X-ray absorptiometry (DEXA).

Preclinical Study Workflow

The preclinical development of this compound followed a standard workflow for a new molecular entity, beginning with in vitro and in vivo pharmacology studies to establish its mechanism of action and preliminary efficacy. This was followed by a comprehensive safety and toxicology program.

Preclinical Development Workflow for this compound Discovery Discovery of this compound (UAG Analog) In_Vitro In Vitro Pharmacology (Receptor Binding, Cell-based Assays) Discovery->In_Vitro In_Vivo In Vivo Pharmacology (Animal Models of Metabolism) In_Vitro->In_Vivo Safety_Pharm Safety Pharmacology (Cardiovascular, Respiratory, CNS) In_Vivo->Safety_Pharm Toxicology Toxicology Studies (Single & Repeat Dose, Genotoxicity, Reproductive Tox) In_Vivo->Toxicology IND Investigational New Drug (IND) Application Safety_Pharm->IND Toxicology->IND

Figure 3: Generalized Preclinical Development Workflow for this compound.

Conclusion

This compound (livoletide) represented a novel therapeutic approach targeting the unacylated ghrelin pathway for the treatment of hyperphagia in Prader-Willi syndrome and metabolic disturbances in type 2 diabetes. Its discovery and initial characterization were based on a strong scientific rationale. Preclinical studies established a favorable safety profile, and early-phase clinical trials in healthy volunteers, overweight/obese subjects, T2D patients, and a small cohort of PWS patients demonstrated promising results in terms of safety, pharmacokinetics, and efficacy on metabolic and behavioral endpoints. However, the subsequent pivotal Phase 2b/3 ZEPHYR trial in a larger PWS population did not meet its primary endpoint of significantly improving hyperphagia-related behaviors compared to placebo. This led to the discontinuation of the clinical development program for this compound in PWS. The journey of this compound provides valuable insights into the complexities of targeting the ghrelin system and the challenges of drug development for rare diseases. The data and methodologies detailed in this guide serve as a comprehensive resource for the scientific community.

References

Beyond the Ghrelin Receptor: An In-depth Technical Guide to the Molecular Targets of AZP-531

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZP-531, also known as livoletide, is a synthetic analog of unacylated ghrelin (UAG). Unlike its acylated counterpart, which is a well-known orexigenic hormone acting through the growth hormone secretagogue receptor 1a (GHSR1a), UAG and its analog this compound exhibit a distinct pharmacological profile by acting through pathways independent of the canonical ghrelin receptor.[1][2][3][4] This technical guide provides a comprehensive overview of the current understanding of this compound's molecular targets beyond the ghrelin system, focusing on the underlying signaling pathways, experimental evidence, and methodologies. While the full picture of this compound's mechanism of action is still emerging, research points towards its engagement with novel receptor systems and its ability to modulate key cellular signaling cascades involved in metabolism and cell growth.

Core Molecular Mechanisms

This compound's molecular actions independent of the GHSR1a are primarily characterized by its ability to counteract the effects of acylated ghrelin (AG) and to directly influence cellular signaling pathways.[5] The key non-ghrelin system targets and effects are summarized below.

Gαi-Coupled Receptor Activation and Downstream Signaling

A significant body of evidence suggests that this compound, similar to UAG, exerts its effects through a yet-to-be-identified G-protein coupled receptor (GPCR) that signals via the inhibitory Gαi subunit. This activation leads to the suppression of downstream signaling pathways, notably the MAPK and Akt pathways.

Signaling Pathway Diagram

AZP531_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AZP531 This compound Receptor Unknown GPCR AZP531->Receptor G_protein Gαi/βγ Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition MAPK_pathway MAPK Pathway (MEK/ERK) G_protein->MAPK_pathway Inhibition Akt_pathway Akt Pathway G_protein->Akt_pathway Inhibition cAMP cAMP AC->cAMP PKA PKA cAMP->PKA PKA->MAPK_pathway Cell_Growth Cell Growth & Proliferation MAPK_pathway->Cell_Growth Apoptosis Apoptosis MAPK_pathway->Apoptosis Akt_pathway->Cell_Growth Akt_pathway->Apoptosis

Caption: this compound signaling cascade via an unknown Gαi-coupled receptor.

Experimental Evidence:

Studies in breast cancer cell lines have demonstrated that the growth-inhibitory effects of UAG and this compound are dependent on the activation of Gαi. This was further substantiated by the observation that pertussis toxin, a known inhibitor of Gαi signaling, abrogated these effects.

Modulation of MAPK and Akt Signaling Pathways

This compound has been shown to suppress the Mitogen-Activated Protein Kinase (MAPK) and the Protein Kinase B (Akt) signaling pathways, which are critical regulators of cell proliferation, survival, and apoptosis.

Experimental Evidence:

In 3D cultures of breast cancer cells, treatment with UAG and this compound led to a reduction in the phosphorylation of ERK (a key component of the MAPK pathway) and Akt. This inhibition of MAPK and Akt signaling is believed to mediate the observed cell cycle arrest and induction of apoptosis. While the qualitative inhibitory effects are documented, specific IC50 or EC50 values for this compound on these pathways are not yet publicly available.

Antagonism of Acylated Ghrelin's Central Effects

This compound may exert some of its effects by functionally antagonizing the central actions of acylated ghrelin, particularly on appetite and feeding behavior.

Experimental Evidence:

In animal models, UAG and this compound have been shown to prevent the suppression of hypothalamic melanocortin 4 receptor (Mc4r) mRNA expression induced by acylated ghrelin. The melanocortin system is a key regulator of energy homeostasis, and this finding suggests a potential central mechanism for this compound's effects on food intake. However, direct binding affinity of this compound to melanocortin receptors has not been demonstrated.

Quantitative Data

The following table summarizes the available quantitative data for the effects of this compound and UAG on non-ghrelin system targets. It is important to note that comprehensive dose-response data, such as IC50 and EC50 values for signaling pathway inhibition, are limited in the current literature.

Target/EffectCell Line/ModelCompoundConcentrationObserved EffectReference
cAMP Production MCF7 breast cancer cellsThis compound100 pMDose-dependent inhibition of forskolin-stimulated cAMP production
1000 pMDose-dependent inhibition of forskolin-stimulated cAMP production
MCF7 breast cancer cellsUnacylated Ghrelin100 pMDose-dependent inhibition of forskolin-stimulated cAMP production
1000 pMDose-dependent inhibition of forskolin-stimulated cAMP production
Cell Growth MDA-MB-468 xenograftsThis compound200 µg/kgSuppression of tumor growth
Fat Accumulation High-fat diet fed male ratsThis compound4 nmol/kg/hBlocked acylated ghrelin-induced total fat accumulation

Key Experimental Protocols

3D Cell Culture of Breast Cancer Cells

This protocol is essential for observing the anti-proliferative effects of this compound, which are not apparent in traditional 2D cell cultures.

Workflow Diagram

D_cell_culture cluster_workflow 3D Cell Culture Workflow Start Start Cell_Seeding Seed cells in Matrigel/Collagen Start->Cell_Seeding Treatment Add this compound Cell_Seeding->Treatment Incubation Incubate Treatment->Incubation Analysis Analyze cell growth (e.g., CellTiter-Glo) Incubation->Analysis End End Analysis->End

Caption: Workflow for 3D breast cancer cell culture experiments.

Methodology:

  • Preparation of 3D Matrix: A solution of growth factor-reduced Matrigel or collagen I is prepared on ice.

  • Cell Seeding: Breast cancer cells are trypsinized, counted, and resuspended in culture medium containing the 3D matrix solution.

  • Plating: The cell-matrix suspension is plated into 96-well plates and allowed to solidify at 37°C.

  • Treatment: this compound or control vehicle is added to the wells.

  • Incubation: Plates are incubated for the desired period (e.g., 7-10 days).

  • Analysis: Cell viability and proliferation are assessed using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

Gαi Activation Assay (General Protocol)

While a specific protocol for this compound is not detailed in the literature, a general approach to measure Gαi activation upon GPCR stimulation can be outlined.

Workflow Diagram

Gai_activation_assay cluster_workflow Gαi Activation Assay Workflow Start Start Cell_Lysis Lyse cells expressing the target receptor Start->Cell_Lysis Incubation Incubate lysate with This compound and GTPγS Cell_Lysis->Incubation Immunoprecipitation Immunoprecipitate activated Gαi Incubation->Immunoprecipitation Western_Blot Analyze by Western Blot Immunoprecipitation->Western_Blot End End Western_Blot->End

Caption: General workflow for a Gαi activation assay.

Methodology:

  • Cell Culture and Lysis: Cells expressing the putative receptor for this compound are cultured and then lysed to obtain cell extracts.

  • GTPγS Loading: Cell lysates are incubated with this compound in the presence of GTPγS, a non-hydrolyzable GTP analog that binds to and activates G-proteins.

  • Immunoprecipitation: An antibody specific for the activated, GTP-bound form of Gαi is used to immunoprecipitate the activated G-protein.

  • Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE and immunoblotted with an anti-Gαi antibody to detect the amount of activated Gαi.

Quantitative Analysis of MAPK and Akt Pathway Activation

Western blotting is a standard technique used to quantify the phosphorylation status of key proteins in the MAPK and Akt signaling pathways.

Methodology:

  • Cell Treatment and Lysis: Cells are treated with various concentrations of this compound for defined periods. Subsequently, cells are lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.

  • Immunodetection: The membrane is probed with primary antibodies specific for the phosphorylated forms of ERK (p-ERK) and Akt (p-Akt), as well as antibodies for total ERK and Akt to serve as loading controls.

  • Detection and Quantification: Following incubation with appropriate secondary antibodies, the protein bands are visualized and quantified using a chemiluminescence detection system and densitometry software. The ratio of phosphorylated protein to total protein is calculated to determine the extent of pathway inhibition.

Conclusion and Future Directions

This compound represents a promising therapeutic agent with a unique mechanism of action that extends beyond the classical ghrelin system. Its ability to engage a Gαi-coupled receptor and subsequently modulate the MAPK and Akt signaling pathways provides a foundation for its observed effects on cell growth and metabolism. Furthermore, its potential to centrally antagonize the orexigenic signals of acylated ghrelin opens up avenues for its use in metabolic disorders.

Future research should focus on several key areas:

  • Receptor Identification: The definitive identification and characterization of the GPCR through which this compound and UAG mediate their effects is a critical next step.

  • Quantitative Signaling Analysis: Detailed dose-response studies are needed to determine the precise IC50 and EC50 values of this compound for the inhibition of MAPK and Akt signaling in various cell types.

  • Melanocortin System Interaction: Further investigation is required to elucidate the exact nature of the interaction between this compound and the melanocortin system, including direct binding studies.

A deeper understanding of these molecular targets will be instrumental in optimizing the therapeutic application of this compound and in the development of novel drugs targeting these non-ghrelin pathways.

References

Methodological & Application

Application Notes and Protocols for AZP-531 Subcutaneous Injection in Mouse Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZP-531, also known as livoletide, is a synthetic analog of unacylated ghrelin (UAG). Unlike acylated ghrelin, which binds to the growth hormone secretagogue receptor (GHSR-1a) to stimulate appetite and growth hormone release, UAG and its analogs like this compound act through a GHSR-independent mechanism.[1][2] Preclinical and clinical studies have highlighted the potential of this compound in improving metabolic parameters and food-related behaviors in conditions such as Prader-Willi syndrome.[2][3] These application notes provide a detailed protocol for the subcutaneous administration of this compound in mouse models, along with a summary of its mechanism of action and preclinical data.

Mechanism of Action

This compound exerts its effects by mimicking the actions of endogenous unacylated ghrelin. It does not bind to the classical ghrelin receptor, GHSR-1a, but rather to an as-yet-unidentified receptor.[1] This interaction triggers downstream signaling cascades that are independent of the canonical ghrelin pathway. In skeletal muscle, both acylated and unacylated ghrelin have been shown to inhibit dexamethasone-induced atrophy through pathways involving PI3Kβ, mTORC2, and p38. Furthermore, both forms of ghrelin can induce the phosphorylation of Akt in the skeletal muscle of mice lacking the GHSR receptor, indicating a distinct signaling mechanism.

Signaling Pathway of this compound (GHSR-1a Independent)

AZP531_Signaling cluster_membrane Cell Membrane Unidentified_Receptor Unidentified Receptor PI3Kb PI3Kβ Unidentified_Receptor->PI3Kb mTORC2 mTORC2 Unidentified_Receptor->mTORC2 p38 p38 MAPK Unidentified_Receptor->p38 This compound This compound (Unacylated Ghrelin Analog) This compound->Unidentified_Receptor Akt Akt (Protein Kinase B) PI3Kb->Akt phosphorylates mTORC2->Akt phosphorylates Cellular_Effects Inhibition of Muscle Atrophy Promotion of Cell Survival p38->Cellular_Effects Akt->Cellular_Effects

Caption: GHSR-1a independent signaling of this compound.

Quantitative Data from Mouse Studies

The following table summarizes the effects of long-term unacylated ghrelin (UnAG) administration, a compound functionally similar to this compound, on muscle mass and body weight in aged mice.

ParameterMouse StrainAge GroupTreatment GroupDurationKey FindingsReference
Muscle MassC57BL/6Old (28 months)UnAG10 monthsPartially protected against age-related reduction in gastrocnemius and quadriceps muscle weights.
Body WeightC57BL/6Old (28 months)UnAG10 monthsNo significant effect on overall body weight.
Food ConsumptionC57BL/6Old (28 months)UnAG10 monthsNo significant effect on food consumption.

Experimental Protocols

This compound Subcutaneous Injection Protocol for Mice

This protocol outlines the procedure for the preparation and subcutaneous administration of this compound to mice for experimental studies.

Materials:

  • This compound (lyophilized powder)

  • Sterile 0.9% Sodium Chloride (saline) for injection

  • Sterile, pyrogen-free microcentrifuge tubes

  • Sterile insulin syringes (e.g., 28-31 gauge)

  • Animal scale

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Reconstitution of this compound:

    • This compound is typically supplied as a lyophilized powder.

    • Aseptically reconstitute the powder with sterile 0.9% saline to the desired stock concentration.

    • Gently vortex or swirl the vial to ensure complete dissolution. Avoid vigorous shaking to prevent peptide degradation.

    • The reconstituted solution should be clear and free of particulate matter.

  • Dosage Calculation:

    • The recommended dosage of this compound for mouse studies can range from 100 µg/kg to 3600 µg/kg, administered once or twice daily. The optimal dose should be determined based on the specific experimental goals.

    • Weigh each mouse accurately before administration to calculate the precise injection volume.

    • Example Calculation:

      • Mouse weight: 25 g (0.025 kg)

      • Desired dose: 200 µg/kg

      • Total dose for the mouse: 0.025 kg * 200 µg/kg = 5 µg

      • If the stock solution concentration is 1 mg/mL (1000 µg/mL), the injection volume would be: 5 µg / 1000 µg/mL = 0.005 mL or 5 µL.

      • It is advisable to prepare a stock solution that allows for a practical injection volume (e.g., 50-100 µL).

  • Subcutaneous Injection Technique:

    • Gently restrain the mouse.

    • Lift the loose skin over the back, between the shoulder blades, to form a "tent".

    • Insert the needle into the base of the tented skin, parallel to the spine. Be careful not to puncture the underlying muscle.

    • Slowly inject the calculated volume of the this compound solution.

    • Withdraw the needle and gently apply pressure to the injection site for a few seconds.

    • Return the mouse to its cage and monitor for any adverse reactions.

Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical mouse study involving this compound.

AZP531_Workflow Acclimatization Animal Acclimatization Baseline Baseline Measurements (Body Weight, Food Intake, etc.) Acclimatization->Baseline Randomization Randomization into Treatment Groups Baseline->Randomization Treatment Daily Subcutaneous Injection (this compound or Vehicle) Randomization->Treatment Monitoring Regular Monitoring (Health, Body Weight, etc.) Treatment->Monitoring Endpoint Endpoint Measurements (Tissue Collection, Biomarker Analysis) Monitoring->Endpoint Data_Analysis Data Analysis and Interpretation Endpoint->Data_Analysis

Caption: Preclinical mouse study workflow for this compound.

Conclusion

This document provides a comprehensive guide for the subcutaneous administration of this compound in mouse studies. By understanding its GHSR-independent mechanism of action and following the detailed protocols, researchers can effectively investigate the therapeutic potential of this promising unacylated ghrelin analog in various preclinical models. The provided data and diagrams serve as a valuable resource for designing and executing robust and reproducible experiments.

References

Application Notes and Protocols for AZP-531 in a Diet-Induced Obesity (DIO) Rat Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZP-531, an analog of unacylated ghrelin (UAG), has emerged as a promising therapeutic candidate for metabolic disorders, including obesity and type 2 diabetes. Unlike acylated ghrelin (AG), which is known for its orexigenic and obesogenic properties, UAG and its analogs like this compound have been shown to counteract these effects.[1][2] Preclinical studies in diet-induced obesity (DIO) rat models are crucial for elucidating the mechanism of action and therapeutic potential of this compound. These application notes provide a comprehensive overview of the use of this compound in a DIO rat model, including detailed experimental protocols, data presentation, and visualization of the proposed signaling pathway.

Data Presentation

While specific quantitative data from the primary study by Scholte et al. at the 17th European Congress of Endocrinology is not publicly available in detail, the following tables are structured to present the expected outcomes based on their qualitative report.[1] These tables should be used as a template for presenting data from similar experiments.

Table 1: Effect of this compound on Body Weight and Food Intake in DIO Rats

Treatment GroupInitial Body Weight (g)Final Body Weight (g)Body Weight Gain (g)Total Food Intake (g)
VehicleMean ± SDMean ± SDMean ± SDMean ± SD
AGMean ± SDMean ± SDMean ± SDMean ± SD
UAGMean ± SDMean ± SDMean ± SDMean ± SD
AG + UAGMean ± SDMean ± SDMean ± SDMean ± SD
This compoundMean ± SDMean ± SDMean ± SDMean ± SD
AG + this compoundMean ± SDMean ± SDMean ± SDMean ± SD

AG: Acylated Ghrelin; UAG: Unacylated Ghrelin; SD: Standard Deviation. Data in this table is illustrative and based on the reported findings that AG increases weight gain and food intake, while UAG and this compound suppress these AG-driven effects.[1]

Table 2: Effect of this compound on Fat Mass and Body Composition in DIO Rats

Treatment GroupTotal Fat Mass (g)Subcutaneous Fat (g)Retroperitoneal Fat (g)Lean Mass (g)
VehicleMean ± SDMean ± SDMean ± SDMean ± SD
AGMean ± SDMean ± SDMean ± SDMean ± SD
UAGMean ± SDMean ± SDMean ± SDMean ± SD
AG + UAGMean ± SDMean ± SDMean ± SDMean ± SD
This compoundMean ± SDMean ± SDMean ± SDMean ± SD
AG + this compoundMean ± SDMean ± SDMean ± SDMean ± SD

AG: Acylated Ghrelin; UAG: Unacylated Ghrelin; SD: Standard Deviation. This table is a template reflecting the report that AG increases total fat mass, and that UAG and this compound block this AG-induced fat accumulation, particularly in subcutaneous and retroperitoneal depots.[1]

Experimental Protocols

Diet-Induced Obesity (DIO) Rat Model

A standardized DIO rat model is the foundation for these experiments.

  • Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.

  • Housing: Animals should be individually housed to allow for accurate food intake monitoring.

  • Diet: A high-fat diet (HFD), typically providing 45-60% of calories from fat, is administered for a period of at least 3 weeks to induce obesity. A control group should be maintained on a standard chow diet.

  • Monitoring: Body weight and food intake should be monitored regularly (e.g., daily or weekly) to confirm the development of obesity.

This compound Administration

Continuous infusion via osmotic mini-pumps is an effective method for maintaining stable plasma concentrations of this compound.

  • Materials:

    • This compound (and other peptides like AG and UAG as required)

    • Vehicle (e.g., sterile saline)

    • Alzet® osmotic mini-pumps (model selection depends on the desired infusion duration and rate)

    • Surgical instruments for implantation

    • Anesthesia (e.g., isoflurane)

  • Procedure:

    • Following the induction of obesity, rats are anesthetized.

    • A small subcutaneous incision is made on the back of the rat.

    • The filled osmotic mini-pump is implanted subcutaneously.

    • The incision is closed with sutures or surgical staples.

    • Post-operative care, including analgesics, should be provided.

  • Dosage: A continuous infusion of 4 nmol/kg/h for 4 weeks has been reported to be effective.

In-Life Measurements
  • Body Weight and Food Intake: Measured daily throughout the treatment period.

  • Feeding Behavior: Assessed weekly to determine parameters such as the speed of food intake.

  • Blood Sampling: Performed weekly to measure metabolic parameters.

Terminal Procedures and Analyses

At the end of the treatment period (e.g., 4 weeks), the following procedures are performed:

  • Euthanasia and Tissue Collection: Rats are euthanized, and various tissues are collected.

  • Body Composition Analysis: Fat mass from different depots (e.g., subcutaneous, retroperitoneal), lean mass, and body water are measured.

  • Gene Expression Analysis: Hypothalamic tissue is processed for mRNA analysis to quantify the expression of key genes involved in appetite regulation, such as the melanocortin 4 receptor (Mc4r).

Visualizations

Signaling Pathway

The proposed mechanism of action for this compound involves the modulation of the ghrelin signaling pathway. Acylated ghrelin (AG) is known to promote appetite and fat storage, in part by suppressing the expression of hypothalamic Mc4r. This compound, as a UAG analog, is hypothesized to counteract this effect.

This compound Signaling Pathway cluster_0 Central Regulation of Appetite AG Acylated Ghrelin (AG) Hypothalamus Hypothalamus AG->Hypothalamus stimulates AZP531 This compound (UAG Analog) AZP531->Hypothalamus acts on MC4R Mc4r mRNA AZP531->MC4R prevents suppression Hypothalamus->MC4R suppresses Appetite Increased Appetite & Fat Storage MC4R->Appetite inhibits

Caption: Proposed mechanism of this compound in the hypothalamus.

Experimental Workflow

The following diagram outlines the key steps in a study evaluating this compound in a DIO rat model.

Experimental Workflow start Start: Select Male Rats diet Induce Obesity with High-Fat Diet (3 weeks) start->diet implant Implant Osmotic Mini-Pumps (Vehicle, AG, UAG, this compound, Combinations) diet->implant treat Continuous Infusion (4 weeks) implant->treat measure Weekly Measurements: - Body Weight - Food Intake - Feeding Behavior - Blood Sampling treat->measure during treatment end End of Study: Terminal Procedures treat->end analysis Tissue Collection & Analysis: - Body Composition - Hypothalamic Gene Expression end->analysis

Caption: Experimental workflow for this compound study in DIO rats.

Conclusion

The unacylated ghrelin analog this compound demonstrates significant potential in mitigating the obesogenic effects of acylated ghrelin in a diet-induced obesity rat model. The protocols and data structures provided herein offer a framework for researchers to further investigate the therapeutic efficacy and mechanisms of action of this compound and related compounds in the context of metabolic diseases. Future studies should aim to generate and publish detailed quantitative data to fully elucidate the dose-response relationship and long-term effects of this promising therapeutic agent.

References

Application Notes and Protocols for AZP-531 (Livoletide) In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo experimental treatment schedules for AZP-531, a long-acting analog of unacylated ghrelin (UAG). The following protocols are synthesized from nonclinical safety studies and preclinical research on UAG analogs.

Introduction

This compound (also known as livoletide) is a first-in-class therapeutic peptide that mimics the activity of unacylated ghrelin.[1][2][3] UAG is the most abundant form of the ghrelin hormone in circulation and is believed to counteract the orexigenic (appetite-stimulating) effects of acylated ghrelin (AG).[4] this compound has been investigated for its potential to treat metabolic disorders, including type 2 diabetes and hyperphagia associated with Prader-Willi Syndrome (PWS).[5] Preclinical and clinical data suggest that this compound and other UAG analogs can improve glycemic control, enhance insulin sensitivity, and reduce fat deposition.

Mechanism of Action

This compound acts as a functional inhibitor of acylated ghrelin, thereby modulating appetite and food-related behaviors. Unlike acylated ghrelin, which binds to the growth hormone secretagogue receptor (GHSR-1a), unacylated ghrelin and its analogs like this compound are thought to exert their effects through a GHSR-independent pathway. This mechanism involves the suppression of AG-induced hypothalamic neuronal activity that governs food intake. The signaling pathway is believed to involve the restoration of insulin and autophagic signaling in skeletal muscle, contributing to improved glucose homeostasis.

cluster_0 This compound Signaling Pathway AZP531 This compound (Unacylated Ghrelin Analog) Hypothalamus Hypothalamic Neurons AZP531->Hypothalamus Inhibits AG effect InsulinSignaling Restored Insulin Signaling (Skeletal Muscle) AZP531->InsulinSignaling Promotes AG Acylated Ghrelin (AG) AG->Hypothalamus Stimulates FoodIntake Decreased Food Intake Hypothalamus->FoodIntake GlucoseHomeostasis Improved Glucose Homeostasis InsulinSignaling->GlucoseHomeostasis

This compound Mechanism of Action

Data Presentation: Quantitative In Vivo Data

The following tables summarize the dosing and administration schedules for this compound and related unacylated ghrelin analogs from various in vivo studies.

Table 1: this compound Nonclinical Safety and Toxicology Studies
SpeciesStudy DurationRoute of AdministrationDose LevelsObserved OutcomesReference
RatUp to 13 weeksSubcutaneousUp to 75 mg/kgNo evidence of systemic toxicity; NOAEL established at 75 mg/kg.
DogUp to 13 weeksSubcutaneousUp to 30 mg/kgWell-tolerated; NOAEL established at 30 mg/kg.
Rat & RabbitPeriod of organogenesisSubcutaneousHigh multiples of anticipated human exposureNo adverse maternal toxicity, embryo-fetal toxicity, or teratogenic potential.
Table 2: Representative In Vivo Efficacy Studies with Unacylated Ghrelin Analogs
Animal ModelCompoundDoseRoute of AdministrationTreatment ScheduleKey FindingsReference
Rag1-/- mice on high-fat dietUnacylated Ghrelin (UAG)100 µg/kg/dayIntraperitonealDaily once tumors were palpableImproved glucose tolerance
RatsUnacylated Ghrelin (UAG)1 mg/kgIntraperitonealSingle bolus injectionNo in vivo effect on lipolysis

Experimental Protocols

The following are detailed protocols for conducting in vivo experiments with this compound, based on published nonclinical studies and research on related compounds.

Protocol 1: General Preparation and Administration of this compound for In Vivo Studies

1. Materials:

  • This compound (lyophilized powder)
  • Sterile 0.9% Sodium Chloride (NaCl) for injection
  • Sterile, pyrogen-free vials for reconstitution
  • Sterile syringes and needles (e.g., 27-30 gauge) for administration
  • Calibrated scale for animal weighing

2. Preparation of this compound Solution:

  • On the day of administration, allow the lyophilized this compound vial to equilibrate to room temperature.
  • Aseptically reconstitute the this compound powder with a precise volume of sterile 0.9% NaCl to achieve the desired final concentration. Gently swirl the vial to ensure complete dissolution. Avoid vigorous shaking to prevent peptide degradation.
  • The final concentration should be calculated based on the desired dosage (e.g., in mg/kg or µg/kg) and the average weight of the animals to be treated, ensuring a consistent and manageable injection volume (typically 5-10 ml/kg for subcutaneous injection in rodents).

3. Animal Handling and Dosing:

  • Acclimatize animals to the housing conditions for at least one week prior to the experiment.
  • Weigh each animal immediately before dosing to calculate the precise volume of this compound solution to be administered.
  • For subcutaneous (SC) administration, gently lift the skin on the dorsal side (back) of the animal to form a tent.
  • Insert the needle into the base of the skin tent, parallel to the body, and inject the calculated volume of the this compound solution.
  • For intraperitoneal (IP) administration, restrain the animal and tilt it slightly head-down. Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.

Protocol 2: Evaluation of this compound in a Diet-Induced Obesity (DIO) Mouse Model

1. Experimental Workflow:

cluster_1 DIO Mouse Model Experimental Workflow Induction Induce Obesity (High-Fat Diet for 8-12 weeks) Grouping Randomize into Treatment Groups (Vehicle, this compound Low Dose, this compound High Dose) Induction->Grouping Treatment Daily Subcutaneous Injections (e.g., for 4 weeks) Grouping->Treatment Monitoring Weekly Monitoring (Body Weight, Food Intake) Treatment->Monitoring Endpoint Endpoint Analysis (Glucose Tolerance Test, Body Composition) Treatment->Endpoint Monitoring->Endpoint

Workflow for DIO Mouse Study

2. Detailed Methodology:

  • Animal Model: Male C57BL/6J mice, 6-8 weeks old.
  • Diet-Induced Obesity: Feed mice a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance. A control group should be fed a standard chow diet.
  • Treatment Groups:
  • Group 1: Vehicle control (0.9% NaCl), administered subcutaneously daily.
  • Group 2: this compound low dose (e.g., 100 µg/kg), administered subcutaneously daily.
  • Group 3: this compound high dose (e.g., 300 µg/kg), administered subcutaneously daily.
  • Treatment Duration: 4 weeks.
  • Outcome Measures:
  • Body Weight and Food Intake: Monitor and record daily or weekly.
  • Glucose Tolerance Test (GTT): Perform at the end of the treatment period. After a 6-hour fast, administer an intraperitoneal injection of glucose (2 g/kg). Collect blood samples at 0, 15, 30, 60, 90, and 120 minutes post-injection to measure blood glucose levels.
  • Body Composition: At the end of the study, determine fat mass and lean mass using techniques such as DEXA or NMR.
  • Terminal Blood and Tissue Collection: Collect plasma for analysis of insulin, lipids, and other metabolic markers. Harvest tissues like the liver, skeletal muscle, and adipose tissue for further analysis (e.g., gene expression, histology).

Conclusion

The provided application notes and protocols offer a framework for designing and conducting in vivo experiments with this compound. The treatment schedule, including dose, frequency, and duration, should be optimized based on the specific animal model and the research question being addressed. The nonclinical safety data indicate a wide therapeutic window for this compound, supporting its further investigation for metabolic diseases.

References

Application Note: Quantitative Analysis of AZP-531 in Human Plasma by Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the quantitative analysis of AZP-531 (livoletide), a cyclic peptide analogue of unacylated ghrelin, in human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1][2][3][4][5] The methodology described herein provides a robust and sensitive workflow for the bioanalysis of this therapeutic peptide, crucial for pharmacokinetic and pharmacodynamic studies in drug development. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection. Representative data are provided to illustrate the expected performance of the method.

Introduction

This compound is a first-in-class therapeutic peptide being investigated for its potential to improve glycemic control and reduce weight. As a cyclic 8-amino-acid analogue of unacylated ghrelin (UAG), it exhibits improved plasma stability and pharmacokinetic properties. Accurate and precise quantification of this compound in biological matrices is essential for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile. Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique for the quantification of peptides and proteins in complex biological fluids, offering high selectivity and sensitivity.

This application note details a representative LC-MS/MS method for the determination of this compound in human plasma. The protocol employs a straightforward sample preparation procedure involving protein precipitation, followed by reversed-phase liquid chromatography for separation and a triple quadrupole mass spectrometer for detection using multiple reaction monitoring (MRM).

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Stable isotope-labeled (SIL) this compound (internal standard)

  • Human plasma (K2EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Microcentrifuge tubes

  • HPLC vials

Instrumentation
  • A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Data acquisition and processing software.

Sample Preparation
  • Thaw human plasma samples and this compound standards on ice.

  • Prepare a stock solution of this compound and the SIL-internal standard (SIL-IS) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Create a series of calibration standards and quality control (QC) samples by spiking the stock solution into blank human plasma.

  • In a microcentrifuge tube, add 100 µL of plasma sample, standard, or QC.

  • Add 10 µL of the SIL-IS working solution to each tube (except for blank samples) and vortex briefly.

  • Precipitate proteins by adding 300 µL of cold acetonitrile containing 0.1% formic acid.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean HPLC vial for LC-MS analysis.

LC-MS Conditions

Liquid Chromatography:

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient See Table 1

Table 1: Gradient Elution Program

Time (min)% Mobile Phase B
0.05
0.55
3.060
3.195
4.095
4.15
5.05

Mass Spectrometry:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Instrument Dependent
Detection Mode Multiple Reaction Monitoring (MRM)

Table 2: Example MRM Transitions for this compound and SIL-IS

Note: These are hypothetical transitions and require experimental optimization.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound[M+H]+Fragment 1100Optimize
This compound[M+H]+Fragment 2100Optimize
SIL-IS[M+H]+Fragment 1100Optimize
SIL-IS[M+H]+Fragment 2100Optimize

Due to the cyclic nature of this compound, it may exhibit resistance to collision-induced dissociation (CID). Optimization of collision energy is critical, and in some cases, monitoring the intact precursor ion with high resolution or using alternative fragmentation techniques may be necessary.

Data Presentation

The following tables present example data that could be obtained using this method. These are for illustrative purposes and actual results may vary.

Table 3: Example Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Weighting
This compound0.5 - 500> 0.9951/x²

Table 4: Example Intra-day and Inter-day Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ0.5< 1585 - 115< 1585 - 115
Low QC1.5< 1585 - 115< 1585 - 115
Mid QC75< 1585 - 115< 1585 - 115
High QC400< 1585 - 115< 1585 - 115

Table 5: Example Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low QC1.585 - 11585 - 115
High QC40085 - 11585 - 115

Visualizations

Experimental Workflow

experimental_workflow Sample Plasma Sample (100 µL) Spike_IS Spike with SIL-Internal Standard Sample->Spike_IS Protein_Precipitation Protein Precipitation (Acetonitrile + 0.1% FA) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_Injection LC Injection Supernatant_Transfer->LC_Injection LC_Separation Chromatographic Separation (C18) LC_Injection->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Workflow for this compound analysis.

Conclusion

The described LC-MS/MS method provides a framework for the sensitive and selective quantification of this compound in human plasma. The protocol, which includes protein precipitation for sample cleanup, offers a balance of simplicity, speed, and robustness suitable for high-throughput bioanalysis. Method validation according to regulatory guidelines is necessary before its application in clinical studies. The use of a stable isotope-labeled internal standard is highly recommended to ensure the accuracy and precision of the results.

References

Application Notes and Protocols: Investigating the Effect of AZP-531 on Glucose Uptake in 3T3-L1 Adipocytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZP-531, an analog of unacylated ghrelin (UAG), has emerged as a potential therapeutic agent for metabolic disorders due to its demonstrated ability to improve glycemic control and insulin sensitivity.[1] Unlike acylated ghrelin, which is known for its orexigenic effects, UAG and its analogs are being investigated for their beneficial metabolic properties.[1] Clinical studies have indicated that this compound can improve glucose concentrations without a corresponding increase in insulin levels, suggesting an insulin-sensitizing mechanism of action.[1] The 3T3-L1 cell line, which can be differentiated from fibroblasts into mature adipocytes, serves as a widely accepted in vitro model for studying the cellular and molecular mechanisms of glucose metabolism and insulin signaling. These cells express the necessary glucose transporters (primarily GLUT4) and insulin signaling components, making them an ideal system to investigate the effects of compounds like this compound on glucose uptake.

This document provides detailed protocols for performing a glucose uptake assay in differentiated 3T3-L1 adipocytes to evaluate the effects of this compound. The presented methodologies are designed to assess whether this compound can enhance basal or, more likely, insulin-stimulated glucose uptake.

Principle of the Assay

This assay measures the uptake of a glucose analog, typically a radiolabeled form like 2-deoxy-D-[³H]-glucose or a fluorescent analog like 2-NBDG, into differentiated 3T3-L1 adipocytes. Since 2-deoxy-D-glucose is phosphorylated upon entering the cell but not further metabolized, it is trapped intracellularly, allowing for the quantification of glucose transport. The primary objective of this protocol is to determine the effect of this compound on glucose uptake, both in the basal state and in the presence of insulin. An increase in glucose uptake in the presence of this compound would suggest a direct or indirect role in modulating glucose transport, potentially through the enhancement of insulin signaling pathways.

Experimental Protocols

Part 1: 3T3-L1 Preadipocyte Culture and Differentiation

Materials:

  • 3T3-L1 preadipocytes

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Calf Serum (CS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Differentiation Medium I (DMEM with 10% FBS, 1 µM dexamethasone, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), and 1 µg/mL insulin)

  • Differentiation Medium II (DMEM with 10% FBS and 1 µg/mL insulin)

  • Adipocyte Maintenance Medium (DMEM with 10% FBS)

  • 6-well or 12-well cell culture plates

Protocol:

  • Cell Seeding: Culture 3T3-L1 preadipocytes in DMEM with 10% CS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. Seed the cells in 6-well or 12-well plates at a density that allows them to reach confluence.

  • Induction of Differentiation: Two days post-confluence (Day 0), replace the culture medium with Differentiation Medium I.

  • Maturation Phase I: After 48 hours (Day 2), replace the medium with Differentiation Medium II.

  • Maturation Phase II: After another 48 hours (Day 4), switch to Adipocyte Maintenance Medium.

  • Maintenance: Replace the Adipocyte Maintenance Medium every 2-3 days. The cells should be fully differentiated into mature adipocytes, characterized by the accumulation of lipid droplets, by Day 8-12.

Part 2: Glucose Uptake Assay

Materials:

  • Differentiated 3T3-L1 adipocytes (in 6-well or 12-well plates)

  • This compound (stock solution prepared in a suitable vehicle, e.g., sterile water or PBS)

  • Insulin (stock solution)

  • Krebs-Ringer-HEPES (KRH) buffer (supplemented with 0.2% BSA)

  • 2-deoxy-D-[³H]-glucose or 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG)

  • Phloretin (a glucose transporter inhibitor, for negative control)

  • Cell lysis buffer (e.g., 0.1% SDS in PBS)

  • Scintillation cocktail (for radiolabeled assay)

  • Fluorometer (for fluorescent assay)

Protocol:

  • Serum Starvation: On the day of the assay, gently wash the differentiated adipocytes twice with warm PBS. Then, incubate the cells in serum-free DMEM for 2-4 hours at 37°C to reduce basal glucose uptake.

  • Pre-incubation with this compound: After serum starvation, wash the cells twice with KRH buffer. Pre-incubate the cells with various concentrations of this compound (e.g., 0, 1, 10, 100 nM) in KRH buffer for 1 hour at 37°C. Include a vehicle control.

  • Insulin Stimulation: To assess the effect on insulin-stimulated glucose uptake, add a sub-maximal concentration of insulin (e.g., 10 nM) to a subset of the wells (with and without this compound) for the final 30 minutes of the pre-incubation period.

  • Initiation of Glucose Uptake: Initiate the glucose uptake by adding KRH buffer containing the glucose analog (e.g., 0.5 µCi/mL 2-deoxy-D-[³H]-glucose or 50 µM 2-NBDG). Include a set of wells with an excess of unlabeled glucose or phloretin to determine non-specific uptake.

  • Incubation: Incubate the plates at 37°C for 10-15 minutes.

  • Termination of Uptake: Stop the uptake by rapidly washing the cells three times with ice-cold PBS.

  • Cell Lysis: Lyse the cells by adding cell lysis buffer to each well and incubating for 20 minutes at room temperature.

  • Quantification:

    • For 2-deoxy-D-[³H]-glucose: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • For 2-NBDG: Measure the fluorescence of the cell lysate using a fluorometer with appropriate excitation and emission wavelengths (e.g., ~465 nm excitation and ~540 nm emission).

  • Protein Assay: Determine the protein concentration in a portion of the cell lysate from each well to normalize the glucose uptake data.

Data Presentation

The following tables represent expected outcomes based on the known insulin-sensitizing properties of UAG analogs.

Table 1: Effect of this compound on Basal Glucose Uptake in 3T3-L1 Adipocytes

TreatmentThis compound Concentration (nM)Glucose Uptake (pmol/mg protein/min)% of Control
Vehicle Control010.2 ± 0.8100%
This compound110.5 ± 0.9103%
This compound1011.1 ± 1.0109%
This compound10011.5 ± 1.2113%

Table 2: Effect of this compound on Insulin-Stimulated Glucose Uptake in 3T3-L1 Adipocytes

TreatmentThis compound Concentration (nM)Insulin (10 nM)Glucose Uptake (pmol/mg protein/min)Fold-Increase over Basal
Vehicle Control0-10.2 ± 0.81.0
Vehicle Control0+35.7 ± 2.53.5
This compound1+40.1 ± 3.13.9
This compound10+48.2 ± 3.94.7
This compound100+55.3 ± 4.55.4

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

G cluster_culture Cell Culture & Differentiation cluster_assay Glucose Uptake Assay seed Seed 3T3-L1 Preadipocytes confluence Grow to Confluence seed->confluence diff1 Induce Differentiation (Day 0) (Dexamethasone, IBMX, Insulin) confluence->diff1 diff2 Maturation Medium (Day 2) (Insulin) diff1->diff2 maintenance Adipocyte Maintenance (Day 4+) diff2->maintenance differentiated Fully Differentiated Adipocytes (Day 8-12) maintenance->differentiated starve Serum Starvation differentiated->starve preincubate Pre-incubate with this compound starve->preincubate insulin_stim Insulin Stimulation (optional) preincubate->insulin_stim glucose_uptake Add Glucose Analog (e.g., 2-deoxy-D-[3H]-glucose) preincubate->glucose_uptake insulin_stim->glucose_uptake terminate Terminate Uptake & Wash glucose_uptake->terminate lyse Cell Lysis terminate->lyse quantify Quantification (Scintillation/Fluorescence) lyse->quantify

Caption: Workflow for 3T3-L1 differentiation and glucose uptake assay.

Proposed Signaling Pathway for this compound in Enhancing Insulin-Stimulated Glucose Uptake

While the precise receptor for unacylated ghrelin remains to be definitively identified, evidence suggests that its insulin-sensitizing effects may involve modulation of key intracellular signaling pathways. The following diagram illustrates the canonical insulin signaling pathway leading to glucose uptake and a hypothesized mechanism for how this compound may enhance this process. It is proposed that this compound, through an unknown receptor, may potentiate the insulin signal, possibly by influencing the activity of downstream effectors like PI3K/Akt or through an independent pathway that converges on GLUT4 translocation, such as the AMPK pathway.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol IR Insulin Receptor IRS IRS IR->IRS Activates UAG_R Putative UAG Receptor PI3K PI3K UAG_R->PI3K Potentiates? AMPK AMPK UAG_R->AMPK Activates? GLUT4_pm GLUT4 IRS->PI3K Activates AKT Akt PI3K->AKT Activates GLUT4_vesicle GLUT4 Vesicle AKT->GLUT4_vesicle Promotes Translocation AMPK->GLUT4_vesicle Promotes Translocation? GLUT4_vesicle->GLUT4_pm Translocates to Plasma Membrane Insulin Insulin Insulin->IR Binds AZP531 This compound AZP531->UAG_R Binds Glucose Glucose Glucose->GLUT4_pm Uptake

Caption: Hypothesized signaling for this compound enhanced glucose uptake.

Discussion and Interpretation of Results

The expected results suggest that this compound may not significantly increase basal glucose uptake but could potentiate the effect of insulin on glucose uptake in 3T3-L1 adipocytes. A dose-dependent increase in insulin-stimulated glucose uptake in the presence of this compound would support its role as an insulin sensitizer at the cellular level.

The proposed signaling pathway illustrates two potential, non-mutually exclusive mechanisms:

  • Potentiation of Insulin Signaling: this compound may act via its receptor to enhance the signaling cascade downstream of the insulin receptor, leading to a more robust activation of PI3K and Akt, and consequently, greater translocation of GLUT4 to the plasma membrane.

  • Activation of an Independent Pathway: this compound could activate a parallel signaling pathway, such as the AMPK pathway, which is a known regulator of glucose uptake, that converges on the translocation of GLUT4 vesicles.

Further experiments, such as Western blotting for phosphorylated forms of Akt and AMPK, would be necessary to elucidate the precise molecular mechanisms by which this compound exerts its effects on glucose metabolism in adipocytes.

Conclusion

The protocols and information provided herein offer a comprehensive guide for researchers to investigate the effects of the unacylated ghrelin analog, this compound, on glucose uptake in 3T3-L1 adipocytes. By employing these methods, scientists can further unravel the cellular mechanisms underlying the insulin-sensitizing properties of this promising therapeutic candidate.

References

Application Notes and Protocols for Assessing Food Intake in Rodents Treated with AZP-531

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZP-531, a synthetic analog of unacylated ghrelin (UAG), is a promising therapeutic agent for metabolic conditions characterized by disordered appetite and food-related behaviors, such as Prader-Willi syndrome.[1][2][3][4][5] Unlike its acylated counterpart, which is a potent orexigenic hormone, UAG and its analogs like this compound have been shown to counteract the appetite-stimulating effects of acylated ghrelin. These application notes provide detailed protocols for assessing the effects of this compound on food intake in rodent models, a critical step in the preclinical evaluation of this compound.

The protocols outlined below are designed to ensure rigorous and reproducible data collection for studies investigating the efficacy of this compound in modulating food consumption. They cover experimental design, animal models, drug administration, and methods for quantifying food intake.

Mechanism of Action: The Ghrelin System

The ghrelin system plays a pivotal role in regulating hunger and energy balance. It primarily consists of two forms: acylated ghrelin (AG) and unacylated ghrelin (UAG). AG, the more widely studied form, binds to the growth hormone secretagogue receptor (GHSR-1a) to stimulate appetite and food intake. In contrast, UAG does not bind to GHSR-1a and has been shown to have opposing effects on metabolism, including improving insulin sensitivity and potentially reducing food intake. This compound, as a UAG analog, is designed to leverage these beneficial effects.

ghrelin_signaling Ghrelin Signaling Pathway and the Role of this compound cluster_stomach Stomach cluster_circulation Circulation cluster_brain Brain (Hypothalamus) Ghrelin_Cell Ghrelin Cell AG Acylated Ghrelin (AG) Ghrelin_Cell->AG Acylation UAG Unacylated Ghrelin (UAG) Ghrelin_Cell->UAG GHSR1a GHSR-1a Receptor AG->GHSR1a Binds & Activates Appetite_Modulation Appetite Modulation UAG->Appetite_Modulation Opposes AG action AZP531 This compound AZP531->Appetite_Modulation Mimics UAG Appetite_Stimulation Appetite Stimulation GHSR1a->Appetite_Stimulation

Caption: Simplified diagram of the ghrelin signaling pathway.

Experimental Protocols

Rodent Model Selection and Acclimation

1.1. Animal Model:

  • Strain: C57BL/6J mice or Sprague-Dawley rats are commonly used for metabolic studies.

  • Diet-Induced Obesity (DIO) Model: To mimic obesity-related hyperphagia, animals can be fed a high-fat diet (HFD; 45-60% kcal from fat) for 8-12 weeks prior to the study. A control group should be maintained on a standard chow diet.

1.2. Housing and Acclimation:

  • House rodents individually to allow for accurate food intake measurement.

  • Maintain a 12-hour light/dark cycle and a constant temperature (22 ± 2°C).

  • Allow at least one week for acclimation to the housing conditions before the start of the experiment.

This compound Administration

2.1. Formulation:

  • Dissolve this compound in a sterile vehicle, such as saline (0.9% NaCl).

2.2. Dosage and Administration:

  • Dosage: Based on preclinical studies with similar compounds, a starting dose range for rodents could be between 100 µg/kg and 4 nmol/kg/hour. Dose-response studies are recommended to determine the optimal dose.

  • Route of Administration: Administer this compound via subcutaneous (s.c.) injection. For continuous administration, osmotic mini-pumps can be surgically implanted.

  • Frequency: For daily injections, administer at a consistent time each day, typically at the beginning of the dark cycle when rodents are most active and feed.

Food Intake Measurement

3.1. Manual Measurement:

  • Procedure:

    • Weigh the provided food pellets at the beginning of the measurement period.

    • At the end of the 24-hour period, re-weigh the remaining food pellets and any spillage.

    • Calculate the daily food intake by subtracting the final weight from the initial weight.

  • Frequency: Measure food intake daily at the same time.

3.2. Automated Monitoring Systems:

  • For more detailed analysis of feeding behavior (e.g., meal patterns, feeding duration), automated systems that continuously monitor food consumption can be used.

experimental_workflow Experimental Workflow for Assessing this compound on Food Intake Start Start Acclimation Acclimation (1 week) Start->Acclimation DIO Diet-Induced Obesity (optional) (8-12 weeks) Acclimation->DIO Baseline Baseline Food Intake Measurement (3-5 days) Acclimation->Baseline For non-DIO models DIO->Baseline Randomization Randomization into Treatment Groups Baseline->Randomization Treatment This compound or Vehicle Administration (e.g., 14-28 days) Randomization->Treatment Measurement Daily Food Intake & Body Weight Measurement Treatment->Measurement During Treatment Period Endpoint Endpoint Analysis (e.g., Body Composition, Plasma Ghrelin) Treatment->Endpoint Measurement->Treatment Data_Analysis Data Analysis Endpoint->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for Measuring Body Composition Changes Following AZP-531 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZP-531 (Livoletide) is a first-in-class unacylated ghrelin (UAG) analogue.[1] Unacylated ghrelin is the predominant form of circulating ghrelin and is believed to counteract some of the orexigenic and metabolic effects of its acylated counterpart.[1][2] Clinical investigations into this compound, particularly in patient populations such as those with Prader-Willi Syndrome (PWS), have shown potential therapeutic benefits, including improvements in food-related behaviors and metabolic parameters.[1] Notably, treatment with this compound has been associated with changes in body composition, specifically a reduction in fat mass and waist circumference, often without a significant alteration in total body weight.[3]

These application notes provide a comprehensive guide for researchers and drug development professionals on methodologies to accurately measure and interpret changes in body composition following treatment with this compound. The protocols and data presentation formats are designed to ensure consistency and comparability across preclinical and clinical studies.

Data Presentation: Summary of Body Composition Changes

The following tables summarize the quantitative data on body composition changes observed in clinical trials with this compound.

Table 1: Changes in Body Composition in Patients with Prader-Willi Syndrome (PWS) after 14 Days of this compound Treatment

ParameterThis compound Group (n=23)Placebo Group (n=24)p-value (vs. baseline)
Fat Mass -1.42%-0.48%0.046 (this compound), 0.52 (Placebo)
Waist Circumference -1.14 cm-0.21 cm0.047 (this compound), 0.55 (Placebo)
Body Weight No significant changeNo significant changeNot reported

Note: While the changes from baseline were significant for the this compound group, the difference between the this compound and placebo groups for body composition was not found to be statistically significant in this short-term study.

Table 2: Change in Body Weight in Overweight/Obese Subjects after 14 Days of this compound Treatment

ParameterThis compound GroupPlacebo Group
Mean Body Weight Change -2.6 kg-0.8 kg

Experimental Protocols

Protocol 1: Assessment of Body Composition using Dual-Energy X-ray Absorptiometry (DXA)

Dual-Energy X-ray Absorptiometry (DXA) is a highly accurate and precise method for measuring body composition, providing data on bone mineral density, fat mass, and lean body mass. It is a recommended method for clinical trials assessing changes in body composition.

1. Subject Preparation:

  • Subjects should fast for at least 4 hours prior to the scan.

  • Subjects should avoid consuming calcium supplements on the day of the scan.

  • Subjects should wear comfortable clothing without any metal zippers, buttons, or buckles. A hospital gown may be provided.

  • Height and weight should be measured using a calibrated stadiometer and scale, respectively, immediately before the scan.

2. DXA Scan Procedure:

  • The subject will lie supine on the DXA scanning table.

  • Proper positioning is critical for accurate and reproducible measurements. The technologist will ensure the subject is centered on the table with arms at their sides and feet slightly apart.

  • A whole-body scan is initiated according to the manufacturer's instructions for the specific DXA machine.

  • The scan duration is typically 5-10 minutes. The subject must remain still throughout the scan.

3. Data Analysis:

  • The DXA software will automatically analyze the scan data to provide values for total and regional bone mineral content, fat mass, and lean mass.

  • Regions of interest (e.g., trunk, arms, legs, android, gynoid) can be analyzed to assess fat distribution.

  • Quality control of the scan images should be performed to ensure proper positioning and absence of artifacts.

4. Data Reporting:

  • Report absolute values (in grams or kilograms) and percentages for fat mass and lean mass.

  • Report changes from baseline for all body composition parameters.

  • Ensure consistency in the DXA machine and software version used for longitudinal measurements.

Protocol 2: Anthropometric Measurements

Anthropometric measurements provide simple and non-invasive methods to assess changes in body size and shape.

1. Waist Circumference:

  • Use a non-stretchable measuring tape.

  • The measurement should be taken at the level of the iliac crest.

  • The subject should stand with feet together, and the measurement should be taken at the end of a normal expiration.

  • Record the measurement to the nearest 0.1 cm.

2. Body Weight:

  • Use a calibrated electronic scale.

  • The subject should be weighed in light clothing and without shoes.

  • Record the weight to the nearest 0.1 kg.

Mandatory Visualizations

Signaling Pathway of Unacylated Ghrelin (this compound)

Unacylated_Ghrelin_Signaling cluster_cell Target Cell (Adipocyte / Myocyte) cluster_nucleus Nucleus UAG Unacylated Ghrelin (this compound) Receptor Putative UAG Receptor (GHSR1a-Independent) UAG->Receptor Int_Signal Intracellular Signaling Cascade Receptor->Int_Signal Activation Gene_Expression Modulation of Gene Expression Int_Signal->Gene_Expression FoxO3a Downregulation of FoxO3a Int_Signal->FoxO3a Lipogenic_Genes Suppression of Lipogenic Genes Gene_Expression->Lipogenic_Genes Insulin_Sensitivity Enhanced Insulin Sensitivity Gene_Expression->Insulin_Sensitivity Fat_Accumulation Decreased Fat Accumulation Lipogenic_Genes->Fat_Accumulation MuRF1 Downregulation of MuRF1 FoxO3a->MuRF1 Muscle_Atrophy Protection from Muscle Atrophy MuRF1->Muscle_Atrophy

Caption: Unacylated Ghrelin (this compound) Signaling Pathway.

Experimental Workflow for Body Composition Assessment

Experimental_Workflow cluster_screening Screening & Baseline cluster_treatment Treatment Period cluster_followup Follow-up Assessments cluster_analysis Data Analysis Informed_Consent Informed Consent Baseline_Assessment Baseline Assessment (DXA, Anthropometry) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization AZP531 This compound Administration Randomization->AZP531 Placebo Placebo Administration Randomization->Placebo Interim_Assessment Interim Assessments (e.g., Week 2, 4, etc.) AZP531->Interim_Assessment Placebo->Interim_Assessment Final_Assessment Final Assessment (End of Treatment) Interim_Assessment->Final_Assessment Data_Collection Data Collection & QC Final_Assessment->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Reporting Reporting of Results Statistical_Analysis->Reporting

Caption: Experimental Workflow for Body Composition Assessment.

References

Troubleshooting & Optimization

AZP-531 Stability in Different Buffer Solutions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of AZP-531 in various buffer solutions. While specific quantitative stability data for this compound in different buffers is not extensively published, this guide offers insights based on the known properties of this compound and general principles of peptide stability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general stability characteristics?

This compound, also known as livoletide, is a cyclic 8-amino acid analog of unacylated ghrelin (UAG).[1][2][3][4] It has been developed to have improved plasma stability compared to its parent molecule.[5] One study has shown that this compound is very stable in human plasma, with no degradation observed after 24 hours of incubation at 37°C. For laboratory use, it is known to be soluble in DMSO and can be administered to animals in sterile water. Like most peptides, its long-term stability is best maintained in a lyophilized state, stored at -20°C or -80°C.

Q2: What are the primary factors that can affect the stability of this compound in a buffer solution?

The stability of a peptide like this compound in solution is influenced by several factors:

  • pH: The pH of the buffer solution is a critical determinant of peptide stability, affecting rates of hydrolysis and deamidation.

  • Buffer Composition: The specific ions in the buffer can directly impact stability. For instance, phosphate buffers have been observed to accelerate the degradation of some peptides.

  • Temperature: Higher temperatures generally accelerate degradation reactions.

  • Presence of Oxygen: Oxygen can lead to the oxidation of susceptible amino acid residues.

  • Light Exposure: Exposure to light can cause photodegradation of certain amino acids.

  • Excipients: The presence of stabilizers, such as antioxidants or chelating agents, can enhance stability.

Q3: Which amino acids in the this compound sequence are potentially susceptible to degradation?

The amino acid sequence of this compound is Cyclo(Arg-Val-Gln-Ser-Pro-Glu-His-Gln). Based on this sequence, the following residues may be susceptible to degradation:

  • Glutamine (Gln): Prone to deamidation, especially at neutral and alkaline pH, to form glutamic acid.

  • Histidine (His): Can be susceptible to oxidation.

  • Serine (Ser): Can undergo β-elimination under certain conditions.

Q4: What are the recommended storage conditions for this compound solutions?

For optimal stability, it is recommended to:

  • Store solutions at low temperatures, such as 2-8°C for short-term storage and frozen (-20°C or -80°C) for long-term storage.

  • Protect solutions from light.

  • To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is advisable to aliquot the solution into single-use vials before freezing.

  • If oxidation is a concern, purging the vial with an inert gas like nitrogen or argon before sealing can be beneficial.

Troubleshooting Guides

Problem Possible Cause Troubleshooting Steps
Loss of biological activity of this compound in an in-vitro assay. Peptide degradation due to improper storage or handling.1. Ensure the stock solution was stored correctly (frozen in aliquots). 2. Prepare fresh working solutions from a new aliquot for each experiment. 3. Verify the pH of the assay buffer is within a stable range for the peptide.
Precipitation of this compound from the buffer solution. The pH of the buffer is near the isoelectric point (pI) of the peptide, or the peptide concentration is too high.1. Adjust the buffer pH to be at least one to two units away from the pI. 2. Attempt to dissolve the peptide at a lower concentration. 3. Consider using a different buffer system.
Appearance of new peaks in HPLC analysis of the this compound solution over time. Chemical degradation of the peptide.1. Identify the nature of the degradation products (e.g., through mass spectrometry). 2. Conduct a forced degradation study to understand the degradation pathways under different stress conditions (acid, base, oxidation, light, heat). 3. Optimize the formulation by adjusting the pH, buffer type, or adding stabilizers.

Data Presentation

Table 1: Summary of Factors Affecting Peptide Stability in Solution

Factor General Effect on Peptide Stability Recommendations for this compound
pH Can significantly influence rates of hydrolysis, deamidation, and oxidation. Most peptides have an optimal pH range for stability.Conduct a pH-rate stability study to determine the optimal pH for this compound. A slightly acidic pH (e.g., 4-6) is often beneficial for peptide stability.
Buffer Type Buffer ions can catalyze degradation reactions. Common buffers include acetate, citrate, phosphate, and histidine.Evaluate stability in different buffer systems. Citrate and acetate are often good initial choices for peptide formulations.
Temperature Increased temperature accelerates chemical degradation.Store solutions at refrigerated (2-8°C) or frozen (-20°C to -80°C) temperatures.
Ionic Strength Can affect aggregation and solubility.Optimize the ionic strength of the buffer to ensure solubility and minimize aggregation.
Oxygen Can cause oxidation of susceptible amino acids like His.Minimize headspace oxygen by using appropriately sized vials and consider purging with an inert gas.
Light Can induce photodegradation.Protect solutions from light by using amber vials or storing them in the dark.

Experimental Protocols

Protocol 1: pH-Rate Stability Study

This protocol outlines a method to determine the pH of maximum stability for this compound.

  • Buffer Preparation: Prepare a series of buffers covering a pH range of 3 to 8 (e.g., citrate for pH 3-6 and phosphate for pH 6-8).

  • Sample Preparation: Dissolve lyophilized this compound in each buffer to a final concentration of 1 mg/mL. Filter the solutions through a 0.22 µm filter.

  • Incubation: Aliquot the samples into sealed vials and incubate them at a constant temperature (e.g., 40°C) to accelerate degradation. Include a control set stored at 4°C.

  • Time Points: Withdraw samples at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).

  • Analysis: Analyze the samples by a stability-indicating HPLC method (see Protocol 2) to determine the percentage of intact this compound remaining.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining this compound against time for each pH. The degradation rate constant (k) can be determined from the slope of the line. Plot the rate constants as a function of pH to identify the pH of maximum stability.

Protocol 2: Stability-Indicating HPLC Method

This protocol describes a general reversed-phase HPLC (RP-HPLC) method for assessing the purity and degradation of this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 20 µL.

  • Analysis: The percentage of intact this compound is calculated by dividing the peak area of the main peak by the total area of all peaks.

Mandatory Visualization

Experimental_Workflow_for_AZP531_Stability_Assessment cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Data Interpretation start Lyophilized this compound dissolve Dissolve in Various Buffer Solutions start->dissolve aliquot Aliquot into Vials dissolve->aliquot temp Elevated Temperature (e.g., 40°C) aliquot->temp Incubate light Light Exposure aliquot->light Incubate control Control Condition (e.g., 4°C, Dark) aliquot->control Incubate sampling Sample at Time Points temp->sampling light->sampling control->sampling hplc RP-HPLC Analysis sampling->hplc lcms LC-MS for Degradant ID hplc->lcms kinetics Determine Degradation Kinetics hplc->kinetics pathways Identify Degradation Pathways lcms->pathways optimization Optimize Formulation kinetics->optimization pathways->optimization

Caption: Workflow for assessing the stability of this compound in different buffer solutions.

Peptide_Degradation_Pathways cluster_deamidation Deamidation cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_products Degradation Products Intact_Peptide Intact Peptide (e.g., this compound) Cyclic_Imide Cyclic Imide Intermediate Intact_Peptide->Cyclic_Imide pH > 6 Oxidation His Residue -> Oxidized His Intact_Peptide->Oxidation O2, Metal Ions Hydrolysis Peptide Bond Cleavage Intact_Peptide->Hydrolysis Acidic/Basic pH Deamidation Gln Residue -> Glutamic Acid Residue Deamidated_Product Deamidated Peptide Deamidation->Deamidated_Product Cyclic_Imide->Deamidation Oxidized_Product Oxidized Peptide Oxidation->Oxidized_Product Fragmented_Product Peptide Fragments Hydrolysis->Fragmented_Product

Caption: Common chemical degradation pathways for peptides like this compound.

References

Navigating Preclinical Dosing of AZP-531: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for determining the optimal dose of AZP-531 for preclinical studies. The content is structured to address common questions and challenges encountered during experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

A1: this compound, also known as livoletide, is a synthetic analog of unacylated ghrelin (UAG).[1] Unlike acylated ghrelin (AG), which binds to the growth hormone secretagogue receptor (GHSR) to stimulate appetite, this compound does not bind to this receptor.[1][2] Instead, it is believed to counteract the orexigenic effects of AG through a GHSR-independent mechanism.[2][3] Preclinical and clinical data suggest that this compound and other UAG analogs can improve glycemic control, enhance insulin sensitivity, reduce fat deposition, and offer protection against oxidative stress.

Q2: What are the established No Observed Adverse Effect Levels (NOAELs) for this compound in preclinical models?

A2: Extensive repeat-dose toxicity studies have been conducted in rats and dogs. The highest chronic subcutaneous doses tested that were considered to be the NOAELs are 75 mg/kg in rats and 30 mg/kg in dogs, administered for up to 13 weeks. These doses resulted in systemic exposures (AUC values) at least 50 times greater than the intended clinical systemic exposure.

Q3: What range of doses has been tested in preclinical and clinical studies?

A3: this compound has been evaluated across a wide range of doses in both animal and human studies. Preclinical safety studies used high doses to establish safety margins. Clinical trials have used significantly lower doses, providing insights into the therapeutic window.

Q4: How should I prepare and administer this compound for my experiments?

A4: In clinical trials, this compound has been supplied as a lyophilized powder that is reconstituted with 0.9% sodium chloride for injection. The standard route of administration for both preclinical and clinical studies has been subcutaneous injection. For preclinical studies, it is recommended to follow a similar reconstitution and administration protocol.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Lack of Efficacy - Suboptimal Dose: The selected dose may be too low to elicit a therapeutic response in the specific animal model or for the chosen endpoint. - Route of Administration: Improper administration technique could lead to incomplete delivery of the compound. - Compound Stability: Improper storage or handling of the reconstituted this compound may lead to degradation.- Conduct a dose-response study to identify the optimal therapeutic dose. - Ensure proper subcutaneous injection technique. - Prepare fresh solutions for each experiment and store according to the manufacturer's instructions.
Unexpected Adverse Effects - Dose Too High: The administered dose may be exceeding the therapeutic window for the specific animal model. - Off-Target Effects: While this compound is selective, high concentrations could potentially lead to unforeseen biological effects.- Reduce the dose to a level closer to the reported efficacious range in similar studies. - Carefully monitor animals for any signs of toxicity and perform thorough histopathological analysis.
High Variability in Results - Biological Variability: Inherent differences between individual animals can lead to varied responses. - Inconsistent Dosing: Variations in the preparation or administration of this compound can introduce variability. - Assay Performance: Issues with the experimental assays used to measure outcomes.- Increase the number of animals per group to improve statistical power. - Standardize all dosing procedures, including reconstitution, volume, and injection technique. - Validate all assays and include appropriate controls to ensure reliability and reproducibility.

Data Presentation

Table 1: Summary of Preclinical Safety and Tolerability Data for this compound

SpeciesDuration of StudyRoute of AdministrationNOAELKey FindingsReference
Rat13 weeksSubcutaneous75 mg/kg/dayWell-tolerated with no evidence of systemic toxicity.
Dog13 weeksSubcutaneous30 mg/kg/dayWell-tolerated with no evidence of systemic toxicity.

Table 2: Summary of Human Clinical Trial Dosing for this compound

PopulationStudy PhaseRoute of AdministrationDose RangeKey FindingsReference
Healthy SubjectsPhase ISubcutaneous (single dose)0.3 - 120 µg/kgWell-tolerated.
Overweight/Obese SubjectsPhase ISubcutaneous (14 days)3 - 60 µg/kg/dayWell-tolerated; improved glucose concentrations and decreased body weight.
Type 2 Diabetes PatientsPhase ISubcutaneous (14 days)15 - 60 µg/kg/dayWell-tolerated; improved glycemic control.
Prader-Willi Syndrome PatientsPhase IISubcutaneous (14 days)3 mg or 4 mg daily (based on body weight)Well-tolerated; significant improvement in food-related behaviors.
Prader-Willi Syndrome PatientsPhase IIb/IIISubcutaneous~60 µg/kg/day or ~120 µg/kg/dayOngoing study to evaluate long-term safety and efficacy.

Experimental Protocols

Protocol 1: General Procedure for a Dose-Response Study in a Rodent Model of Obesity

  • Animal Model: Select a relevant rodent model of obesity (e.g., diet-induced obese mice or Zucker fatty rats).

  • Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.

  • Grouping: Randomly assign animals to treatment groups (e.g., vehicle control, low dose this compound, mid-dose this compound, high dose this compound). A group size of 8-10 animals is typically recommended.

  • Dose Selection: Based on available literature, select a range of doses. For a novel study, a logarithmic dose escalation (e.g., 0.1, 1, 10 mg/kg) may be appropriate to cover a wide therapeutic range.

  • Preparation of this compound: Reconstitute lyophilized this compound in sterile 0.9% sodium chloride to the desired stock concentration. Further dilute the stock solution to the final dosing concentrations.

  • Administration: Administer this compound or vehicle via subcutaneous injection once daily.

  • Monitoring: Monitor food intake, water consumption, and body weight daily.

  • Outcome Measures: At the end of the study period (e.g., 2-4 weeks), collect blood samples for analysis of glucose, insulin, and lipid levels. Perform an oral glucose tolerance test (OGTT) or insulin tolerance test (ITT) to assess glucose metabolism. Collect tissues for further analysis (e.g., adipose tissue for histology, liver for gene expression).

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the effect of different doses of this compound on the measured parameters.

Visualizations

AZP531_Mechanism_of_Action cluster_ghrelin Ghrelin System cluster_receptors Receptors cluster_effects Biological Effects AG Acylated Ghrelin (AG) GHSR GHSR-1a AG->GHSR Binds UAG Unacylated Ghrelin (UAG) UAGR Unknown Receptor UAG->UAGR Binds Appetite ↑ Appetite GHSR->Appetite Glucose ↓ Glucose Homeostasis UAGR->Glucose Fat ↓ Fat Metabolism UAGR->Fat AZP531 This compound (Livoletide) AZP531->AG Antagonizes Effect AZP531->UAGR Binds

Caption: Simplified signaling pathway of this compound and the ghrelin system.

Preclinical_Workflow start Hypothesis Generation lit_review Literature Review of this compound start->lit_review model_selection Animal Model Selection lit_review->model_selection dose_ranging Dose-Ranging Study model_selection->dose_ranging efficacy_study Definitive Efficacy Study dose_ranging->efficacy_study pk_pd_study Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling efficacy_study->pk_pd_study data_analysis Data Analysis and Interpretation pk_pd_study->data_analysis conclusion Conclusion and Future Directions data_analysis->conclusion

Caption: A typical experimental workflow for preclinical evaluation of this compound.

References

Technical Support Center: AZP-531 Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing injection site reactions associated with the administration of AZP-531 in animal models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

This compound, also known as livoletide, is an unacylated ghrelin analogue. It is a peptide that has been investigated for its potential therapeutic effects in metabolic disorders. Unlike native unacylated ghrelin, which has a very short half-life, this compound was designed for improved pharmacokinetics, making it suitable for therapeutic use. Its mechanism of action is thought to involve the regulation of glucose metabolism and fat deposition.

Q2: What are common causes of injection site reactions with peptide-based therapeutics in animal models?

Injection site reactions (ISRs) are a common occurrence with subcutaneously administered peptide drugs. These reactions can range from mild, transient redness and swelling to more severe inflammation. The underlying causes are often multifactorial and can include:

  • Physicochemical properties of the peptide: The formulation's pH, osmolality, and concentration can influence local tolerability.

  • Immunogenicity: The peptide itself may elicit an immune response at the injection site.

  • Formulation excipients: Certain additives in the drug formulation can cause local irritation.

  • Injection technique: Improper injection technique, such as incorrect needle size or depth, can contribute to tissue trauma and inflammation.

Q3: Have injection site reactions been specifically reported for this compound in preclinical studies?

Publicly available preclinical data on this compound (livoletide) primarily focuses on its efficacy and pharmacokinetic profile. While detailed reports on injection site reactions in animal models are not extensively published, it is a known potential side effect for subcutaneously delivered peptides. Therefore, proactive measures to mitigate this risk are recommended.

Troubleshooting Guide: Minimizing Injection Site Reactions

This guide provides a structured approach to troubleshooting and minimizing injection site reactions during the administration of this compound in animal models.

Issue 1: Observation of Redness, Swelling, or Inflammation at the Injection Site

Potential Cause: Local inflammatory response to the drug formulation or injection procedure.

Troubleshooting Steps:

  • Review and Optimize Formulation:

    • pH and Buffering: Ensure the pH of the this compound formulation is close to physiological pH (7.2-7.4).

    • Osmolality: Verify that the formulation is isotonic to minimize local tissue irritation.

    • Concentration: Consider whether the concentration of this compound can be lowered while still achieving the desired therapeutic effect. Higher concentrations can sometimes increase the risk of local reactions.

  • Refine Injection Technique:

    • Needle Size: Use the smallest gauge needle appropriate for the viscosity of the formulation and the animal model.

    • Injection Volume: Keep the injection volume as low as possible. For mice, a subcutaneous injection volume of 100-200 µL is generally well-tolerated.

    • Site Rotation: Rotate the injection sites to prevent cumulative irritation in one area.

    • Injection Speed: Administer the injection slowly to allow for better absorption and reduce tissue distension.

  • Consider Co-administration with Excipients:

    • In some preclinical studies with other peptides, the inclusion of certain excipients has been shown to improve local tolerability. This should be approached with caution and would require validation to ensure it does not interfere with the activity of this compound.

Issue 2: Animal Discomfort or Behavioral Changes Post-Injection

Potential Cause: Pain or irritation at the injection site.

Troubleshooting Steps:

  • Assess and Score Injection Sites: Implement a standardized scoring system to quantitatively assess the severity of injection site reactions (e.g., based on the Draize scale for dermal reactions). This will allow for objective comparison between different formulations or techniques.

  • Formulation Modification: As detailed in Issue 1, optimizing the formulation's pH and osmolality can significantly reduce pain upon injection.

  • Temperature of Injectate: Ensure the this compound solution is at room temperature before injection. Cold solutions can cause discomfort.

Data Presentation: Key Parameters for Formulation Optimization

The following table summarizes key formulation parameters that should be considered and optimized to minimize injection site reactions.

ParameterRecommended RangeRationale
pH 7.2 - 7.4Minimizes local tissue irritation by matching physiological pH.
Osmolality 280 - 320 mOsm/kgEnsures the formulation is isotonic, preventing cell damage.
Concentration As low as effectiveHigher concentrations can increase local tolerability issues.
Injection Volume Model-dependent (e.g., 100-200 µL for mice)Reduces tissue distension and discomfort.

Experimental Protocols

Protocol 1: Preparation of an Optimized this compound Formulation
  • Reconstitution of Lyophilized this compound:

    • Aseptically reconstitute lyophilized this compound powder with a suitable vehicle (e.g., sterile water for injection or a buffered solution).

  • pH Adjustment:

    • Measure the pH of the reconstituted solution using a calibrated pH meter.

    • Adjust the pH to a target of 7.4 using small volumes of dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH).

  • Osmolality Adjustment:

    • Measure the osmolality of the pH-adjusted solution using an osmometer.

    • If necessary, adjust the osmolality to the isotonic range (280-320 mOsm/kg) by adding a suitable tonicity-adjusting agent (e.g., NaCl).

  • Sterile Filtration:

    • Sterilize the final formulation by filtering it through a 0.22 µm syringe filter into a sterile vial.

  • Quality Control:

    • Perform final checks on pH and osmolality.

    • Visually inspect the solution for any particulate matter.

Visualizations

Signaling Pathway: Potential Inflammatory Cascade at Injection Site

G cluster_injection Subcutaneous Tissue cluster_response Inflammatory Response AZP531 This compound Injection Tissue_Trauma Tissue Trauma AZP531->Tissue_Trauma Immune_Cells Resident Immune Cells (e.g., Macrophages, Mast Cells) Tissue_Trauma->Immune_Cells Activation Cytokine_Release Cytokine/Chemokine Release (e.g., TNF-α, IL-1β) Immune_Cells->Cytokine_Release Vasodilation Vasodilation & Increased Permeability Cytokine_Release->Vasodilation Cell_Recruitment Recruitment of Inflammatory Cells Cytokine_Release->Cell_Recruitment ISR Injection Site Reaction (Redness, Swelling) Vasodilation->ISR Cell_Recruitment->ISR

Caption: Potential inflammatory cascade leading to an injection site reaction.

Experimental Workflow: Troubleshooting Injection Site Reactions

G cluster_optimization Optimization Steps observe Observe Injection Site Reaction review_formulation Review Formulation (pH, Osmolality, Concentration) observe->review_formulation review_technique Review Injection Technique (Needle, Volume, Site) observe->review_technique optimize_formulation Optimize Formulation review_formulation->optimize_formulation optimize_technique Optimize Technique review_technique->optimize_technique assess Re-assess Injection Site optimize_formulation->assess optimize_technique->assess assess->observe No resolved Issue Resolved assess->resolved Yes

Caption: A logical workflow for troubleshooting injection site reactions.

Technical Support Center: Assessing the Long-Term Stability of Frozen AZP-531 Aliquots

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the long-term stability of frozen aliquots of AZP-531 (also known as Livoletide). This compound is a cyclic peptide analogue of unacylated ghrelin with improved plasma stability that has been investigated for its therapeutic potential in metabolic disorders.[1][2] Proper storage and handling are critical to ensure the integrity and biological activity of the peptide during research and development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for long-term stability of frozen this compound aliquots?

A1: For long-term storage, it is recommended to store this compound aliquots at -20°C or lower. While specific long-term stability data at different temperatures are not publicly available, storage at -80°C is generally preferred for peptides to minimize degradation over extended periods.

Q2: How many freeze-thaw cycles can this compound aliquots tolerate?

A2: The exact number of freeze-thaw cycles that this compound can withstand without significant degradation has not been publicly disclosed. As a general best practice for peptides, it is advisable to minimize freeze-thaw cycles. For experiments requiring multiple uses, it is recommended to prepare small, single-use aliquots to avoid repeated freezing and thawing of the main stock.

Q3: What are the potential degradation pathways for this compound?

A3: As a peptide, this compound may be susceptible to common degradation pathways such as oxidation, deamidation, and hydrolysis, particularly if not handled or stored correctly. The cyclic nature of this compound is designed to improve its stability compared to its linear counterpart, unacylated ghrelin.[1][2]

Q4: In what solvent should I dissolve this compound, and does the formulation impact stability?

A4: In clinical trials, this compound has been administered as a subcutaneous injection, suggesting it is formulated in a sterile, aqueous-based vehicle.[3] For research purposes, sterile water or a buffered solution such as phosphate-buffered saline (PBS) are commonly used for peptide reconstitution. The formulation, including the presence of excipients, can significantly impact the stability of the peptide in solution. It is crucial to use high-purity solvents and maintain aseptic conditions.

Q5: How can I assess the stability of my this compound aliquots?

A5: The stability of this compound aliquots should be assessed using stability-indicating analytical methods. A common and effective technique is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to monitor the purity of the peptide and detect any degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the mass of the parent peptide and any degradation products. A bioassay may also be necessary to confirm that the biological activity of the peptide is retained.

Troubleshooting Guide

Q: I see extra peaks in my HPLC chromatogram after storing my this compound aliquots. What could be the cause?

A: The appearance of new peaks in your HPLC chromatogram likely indicates the presence of degradation products or impurities.

  • Possible Cause 1: Degradation due to improper storage. If the aliquots were not stored at a sufficiently low temperature or were subjected to multiple freeze-thaw cycles, the peptide may have degraded.

  • Troubleshooting:

    • Review your storage conditions and handling procedures. Ensure aliquots are stored at -20°C or -80°C and that freeze-thaw cycles are minimized.

    • Characterize the new peaks using mass spectrometry (LC-MS) to determine if their masses correspond to expected degradation products (e.g., resulting from oxidation or deamidation).

    • Compare the chromatogram of the stored aliquot to that of a freshly prepared standard.

  • Possible Cause 2: Contamination. The sample may have been contaminated during handling or reconstitution.

  • Troubleshooting:

    • Ensure that all solvents and materials used for reconstitution and analysis are of high purity and free of contaminants.

    • Prepare a new set of aliquots from a fresh vial of this compound powder under aseptic conditions and re-analyze.

Q: The concentration of my this compound solution, as determined by HPLC, is lower than expected.

A: A lower than expected concentration can be due to several factors.

  • Possible Cause 1: Adsorption to the storage vial. Peptides can adsorb to the surface of plastic or glass vials, leading to a decrease in the concentration of the solution.

  • Troubleshooting:

    • Use low-protein-binding microcentrifuge tubes for storage.

    • Consider including a carrier protein like bovine serum albumin (BSA) in your buffer if it is compatible with your downstream experiments.

  • Possible Cause 2: Inaccurate initial weighing or dilution. Errors in the initial preparation of the stock solution can lead to incorrect concentrations.

  • Troubleshooting:

    • Review your calculations and ensure that the balance used for weighing the peptide was properly calibrated.

    • Prepare a fresh stock solution, paying close attention to accuracy in weighing and dilution.

  • Possible Cause 3: Peptide precipitation. The peptide may have precipitated out of solution, especially if stored at a high concentration or in an inappropriate buffer.

  • Troubleshooting:

    • Visually inspect the aliquot for any precipitate.

    • Briefly centrifuge the vial before taking a sample for analysis.

    • Consider the solubility characteristics of this compound and ensure the buffer and pH are appropriate.

Data Presentation

The following tables present hypothetical stability data for this compound to illustrate how such data could be presented.

Table 1: Long-Term Stability of this compound at Different Temperatures

TimepointStorage ConditionPurity by RP-HPLC (%)
Initial-99.5
6 Months-20°C98.2
6 Months-80°C99.3
12 Months-20°C96.5
12 Months-80°C99.0
24 Months-20°C93.1
24 Months-80°C98.6

Table 2: Effect of Freeze-Thaw Cycles on this compound Purity

Number of Freeze-Thaw CyclesStorage at -20°C Purity by RP-HPLC (%)Storage at -80°C Purity by RP-HPLC (%)
199.499.5
398.899.2
597.598.9
1095.198.0

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for this compound

This protocol provides a general framework for an RP-HPLC method to assess the purity of this compound. Optimization may be required.

  • Instrumentation:

    • HPLC system with a UV detector and autosampler.

    • Data acquisition and analysis software.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Thaw frozen aliquots of this compound on ice.

    • Dilute the sample to a suitable concentration (e.g., 0.5 mg/mL) with Mobile Phase A.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Data Analysis:

    • Integrate the peak areas of the main this compound peak and any impurity/degradation peaks.

    • Calculate the purity of this compound as a percentage of the total peak area.

Protocol 2: Freeze-Thaw Cycle Study
  • Prepare a stock solution of this compound and create multiple identical aliquots in low-protein-binding tubes.

  • Analyze a subset of aliquots immediately to establish the initial purity (Time 0).

  • Freeze the remaining aliquots at the desired temperature (-20°C or -80°C).

  • For each freeze-thaw cycle, remove the designated aliquots from the freezer and allow them to thaw completely at room temperature or on ice.

  • After thawing, vortex the samples gently and then return them to the freezer.

  • At predetermined cycle numbers (e.g., 1, 3, 5, 10), remove the corresponding aliquots and analyze them by RP-HPLC as described in Protocol 1.

  • Compare the purity of the cycled aliquots to the initial purity to assess the impact of freeze-thaw cycles.

Mandatory Visualization

Unacylated_Ghrelin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space AZP531 This compound (Unacylated Ghrelin Analogue) UnknownReceptor Unknown Receptor AZP531->UnknownReceptor Binds PI3K PI3K UnknownReceptor->PI3K Activates MAPK MAPK (ERK) UnknownReceptor->MAPK Activates Akt Akt PI3K->Akt FoxO3a FoxO3a Akt->FoxO3a CellGrowth Cell Growth & Survival MAPK->CellGrowth MuRF1 MuRF1 FoxO3a->MuRF1 ProteinDegradation Protein Degradation MuRF1->ProteinDegradation

Caption: Unacylated Ghrelin Signaling Pathway.

Stability_Testing_Workflow cluster_stability_points Stability Timepoints start Start: this compound Bulk Material prep Prepare Stock Solution & Create Aliquots start->prep t0 Time 0 Analysis (RP-HPLC, LC-MS) prep->t0 storage Store Aliquots at -20°C and -80°C prep->storage ft_cycles Perform Freeze-Thaw Cycles prep->ft_cycles tp1 Timepoint 1 (e.g., 3 months) storage->tp1 tp2 Timepoint 2 (e.g., 6 months) storage->tp2 tp3 Timepoint n (e.g., 12 months) storage->tp3 analysis Analyze Aliquots (RP-HPLC, LC-MS) ft_cycles->analysis tp1->analysis tp2->analysis tp3->analysis data Data Analysis: - Purity Assessment - Degradant Identification analysis->data report Generate Stability Report data->report

Caption: Experimental Workflow for Stability Testing.

References

Technical Support Center: Quantification of AZP-531 in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of AZP-531. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the quantification of this compound in biological samples.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the quantification of this compound, a cyclic peptide analog of unacylated ghrelin.

Q1: What are the main challenges in quantifying this compound in biological samples?

A1: As a cyclic peptide, this compound presents several analytical challenges:

  • Non-Specific Binding (NSB): Peptides, including this compound, are prone to adsorbing to surfaces such as plasticware and glassware, leading to inaccurate and variable results, especially at low concentrations.[1]

  • Matrix Effects: Components in biological matrices (e.g., plasma, serum) can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and affecting accuracy.[2]

  • Sample Preparation: Efficient extraction of this compound from complex biological fluids while removing interfering substances is critical for reliable quantification.

  • Stability: Although this compound is designed for improved plasma stability compared to unacylated ghrelin, its stability during sample collection, processing, and storage must be carefully evaluated.

  • Low Concentrations: Therapeutic peptides are often present at low concentrations (pg/mL to ng/mL), requiring highly sensitive analytical methods.

Q2: How can I minimize non-specific binding of this compound?

A2: To mitigate NSB, consider the following strategies:

  • Use Low-Binding Consumables: Utilize polypropylene or specially coated "low-bind" tubes and plates for sample collection, preparation, and analysis.

  • Optimize pH and Solvents: Adjusting the pH of your solutions or adding organic modifiers can help reduce ionic interactions and prevent adsorption.

  • Blocking Agents: In some cases, adding a blocking agent to your solutions can saturate non-specific binding sites. However, this should be carefully evaluated to avoid interference with the assay.

  • Minimize Surface Contact: Reduce the number of transfer steps and the surface area that the sample comes into contact with.

Q3: What sample preparation methods are recommended for this compound?

A3: The choice of sample preparation method depends on the required sensitivity and the complexity of the biological matrix. Common methods include:

  • Protein Precipitation (PPT): This is a simple and rapid method for removing the bulk of proteins from the sample. Acetonitrile is a commonly used precipitation solvent. For macrocyclic peptides, a mixture of methanol and acetonitrile (1:1 v/v) with 0.5% formic acid has been shown to be effective.

  • Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup than PPT and can be used to concentrate the analyte, leading to better sensitivity. Reversed-phase SPE is a common choice for peptides.

Q4: How can I assess and mitigate matrix effects in my LC-MS/MS assay?

A4: Matrix effects should be evaluated during method development.

  • Assessment: A common method is the post-extraction spike analysis, where the response of an analyte spiked into an extracted blank matrix is compared to the response of the analyte in a neat solution.

  • Mitigation:

    • Chromatographic Separation: Optimize the liquid chromatography method to separate this compound from co-eluting matrix components.

    • Improved Sample Cleanup: Employ more rigorous sample preparation techniques like SPE to remove interfering substances.

    • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.

Q5: What type of analytical method is most suitable for this compound quantification?

A5: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of peptides like this compound due to its high sensitivity, selectivity, and specificity. An Enzyme-Linked Immunosorbent Assay (ELISA) could also be developed, offering high throughput, but may be susceptible to cross-reactivity and requires the development of specific antibodies.

Experimental Protocols

The following are example protocols based on common practices for the quantification of cyclic peptides in biological matrices. These should be optimized for your specific laboratory conditions and instrumentation.

Protocol 1: Sample Preparation using Protein Precipitation (PPT)
  • Sample Thawing: Thaw plasma or serum samples on ice.

  • Aliquoting: Aliquot 100 µL of the sample into a low-bind polypropylene tube.

  • Internal Standard Spiking: Add the internal standard (ideally a stable isotope-labeled this compound) to each sample.

  • Precipitation: Add 300 µL of cold acetonitrile containing 0.5% formic acid to each sample.

  • Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean low-bind tube or a 96-well plate.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of mobile phase A to increase concentration.

  • Analysis: Inject an aliquot of the supernatant (or reconstituted sample) into the LC-MS/MS system.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: Dilute 100 µL of plasma or serum with 100 µL of 4% phosphoric acid in water. Add the internal standard.

  • SPE Cartridge Conditioning: Condition a mixed-mode or reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar impurities.

  • Elution: Elute this compound with 1 mL of an appropriate elution solvent (e.g., acetonitrile with 2% formic acid).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Quantitative Data Summary

The following tables summarize hypothetical, yet representative, quantitative data that could be obtained during the validation of a bioanalytical method for this compound.

Table 1: Example Calibration Curve Parameters for this compound in Human Plasma

ParameterValue
Linear Range 0.1 - 100 ng/mL
Regression Model Linear, 1/x² weighting
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Upper Limit of Quantification (ULOQ) 100 ng/mL

Table 2: Example Precision and Accuracy Data for this compound Quality Control (QC) Samples

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ 0.1≤ 15%± 15%≤ 20%± 20%
Low QC 0.3≤ 10%± 10%≤ 15%± 15%
Mid QC 10≤ 10%± 10%≤ 15%± 15%
High QC 80≤ 10%± 10%≤ 15%± 15%

Visualizations

Signaling Pathway and Experimental Workflows

AZP531_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis BiologicalSample Biological Sample (Plasma/Serum) SpikeIS Spike with Internal Standard BiologicalSample->SpikeIS ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) SpikeIS->ProteinPrecipitation Method 1 SPE Solid-Phase Extraction SpikeIS->SPE Method 2 Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Evaporation Evaporation & Reconstitution SPE->Evaporation Centrifugation->Evaporation FinalExtract Final Extract for Injection Evaporation->FinalExtract LC_Separation Liquid Chromatography (Separation) FinalExtract->LC_Separation MS_Detection Mass Spectrometry (Detection) LC_Separation->MS_Detection DataProcessing Data Processing & Quantification MS_Detection->DataProcessing

Caption: General workflow for the quantification of this compound in biological samples.

Troubleshooting_Logic Start Poor Peak Shape or Low Signal Intensity CheckNSB Investigate Non-Specific Binding? Start->CheckNSB CheckMatrix Assess Matrix Effects? Start->CheckMatrix CheckRecovery Evaluate Sample Preparation Recovery? Start->CheckRecovery UseLowBind Use Low-Binding Consumables CheckNSB->UseLowBind Yes ModifySolvents Optimize Solvents/pH CheckNSB->ModifySolvents Yes ImproveCleanup Improve Sample Cleanup (e.g., SPE) CheckMatrix->ImproveCleanup Yes UseSIL_IS Use Stable Isotope-Labeled Internal Standard CheckMatrix->UseSIL_IS Yes OptimizeSPE Optimize SPE Protocol CheckRecovery->OptimizeSPE Yes OptimizePPT Optimize PPT Conditions CheckRecovery->OptimizePPT Yes

References

AZP-531 Continuous Infusion Models: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AZP-531. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the delivery of this compound in continuous infusion models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting and infusing this compound?

A1: For in vivo studies, this compound has been prepared in sterile saline or sterile water.[1] As a general best practice for peptides, start with high-purity, sterile solvents.[2] The choice of solvent can be critical for peptide solubility and stability.[2][3] If you encounter solubility issues, consider the peptide's overall charge. For peptides with a positive charge, water or a dilute acetic acid solution may be effective, whereas peptides with a negative charge may dissolve better in a dilute ammonium hydroxide or bicarbonate buffer.[4] However, given this compound's use in saline for continuous infusion, this is the recommended starting point.

Q2: How should I store this compound before and after reconstitution?

A2: Lyophilized (powdered) this compound should be stored at -20°C or -80°C for long-term stability. Once reconstituted into a solution, it is best to prepare fresh for each experiment. If short-term storage of the solution is necessary, keep it at 4°C for up to a week, though this depends on the peptide's sequence stability. For longer-term storage of solutions, create single-use aliquots and freeze them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.

Q3: Is this compound stable at physiological temperature (37°C) for the duration of a continuous infusion study?

A3: Yes, this compound is reported to be very stable. In vitro studies have shown no degradation after incubation in human plasma for 24 hours at 37°C. This inherent stability makes it a suitable candidate for use in continuous infusion pumps, such as osmotic pumps, which operate at the animal's body temperature.

Q4: What are the typical dosages used for this compound in animal models?

A4: The dosage can vary based on the animal model and research question. The table below summarizes dosages used in published studies. It is crucial to perform dose-response studies to determine the optimal concentration for your specific experimental model.

Troubleshooting Guide

Issue 1: Peptide Solubility and Reconstitution
Problem Possible Cause(s) Suggested Solution(s)
Lyophilized this compound powder does not dissolve in saline. Peptide concentration is too high; improper mixing technique.1. Ensure you are not exceeding the solubility limit. Try preparing a more dilute stock solution.2. Use gentle mixing methods such as slow swirling or inversion. Avoid vigorous shaking or vortexing, which can cause aggregation.3. Brief sonication can sometimes aid in dissolving stubborn peptides.
Solution appears cloudy or contains visible precipitates after reconstitution. Aggregation; poor solubility in the chosen solvent; contamination.1. If aggregation is suspected, try adding chaotropic agents like 6 M guanidine HCl to the stock solution, then dilute for the final concentration (ensure compatibility with your in vivo model).2. Filter the solution through a 0.22 µm syringe filter before loading into the infusion pump to ensure sterility and remove any particulates.3. Always use sterile, high-purity water or buffers to prevent contamination.
Issue 2: Continuous Infusion Pump and Delivery
Problem Possible Cause(s) Suggested Solution(s)
Inconsistent or no drug delivery observed in vivo. Air bubbles in the pump reservoir; pump not primed correctly; catheter blockage or leakage.1. Ensure the pump is filled carefully to avoid trapping air bubbles. A small amount of back pressure during filling is normal.2. Crucially, prime the osmotic pump by pre-incubating it in sterile 0.9% saline at 37°C for at least 4-6 hours before implantation. This ensures the pump begins delivering at a stable, controlled rate immediately upon implantation.3. Check for kinks or blockages in the catheter tubing. Ensure the connection between the pump and catheter is secure.
Inflammation or irritation at the implantation site. Non-sterile technique during surgery; leakage of the pump contents; immune reaction to the pump or peptide solution.1. Strictly adhere to aseptic surgical techniques during pump implantation and explantation.2. Ensure the pump is not placed directly beneath the incision.3. If a pump leaks, it can release a concentrated salt solution, causing local irritation. Pumps should be removed after their specified lifetime has ended.4. While uncommon with peptides, if an allergic reaction is suspected, consider including a different vehicle control group.
Unexpected animal weight loss or adverse health effects. Incorrect dosage (too high); systemic effects of this compound; stress from the surgical procedure.1. Verify all dose calculations. The concentration of the this compound solution must be calculated based on the specific pumping rate of the pump lot being used.2. this compound has been shown to decrease body weight in some studies. Monitor animal health closely and compare with a vehicle-infused control group.3. Ensure adequate post-operative care and analgesia to minimize surgical stress.

Data Presentation

Table 1: Summary of this compound Dosing in Published Studies

Study Type Subject Route of Administration Dosage / Infusion Rate Vehicle Reference
PreclinicalMiceContinuous Subcutaneous Infusion4 nM/kg/h for 4 weeksSaline
PreclinicalRatsIntravenous Bolus1 mg/kg and 0.3 mg/kgSterile Water
PreclinicalRatsSubcutaneous Bolus1 mg/kg and 0.3 mg/kgSterile Water
Clinical (Phase 1)Healthy, Overweight/ObeseDaily Subcutaneous Injection3, 15, 30, or 60 µg/kg for 14 daysNot specified
Clinical (Phase 2)Prader-Willi Syndrome PatientsDaily Subcutaneous Injection~60 to ~120 µg/kg0.9% NaCl

Experimental Protocols

Protocol: Continuous Subcutaneous Infusion of this compound in Mice using Osmotic Pumps

This protocol provides a generalized methodology. Researchers must adapt it to their specific experimental needs and adhere to all institutional animal care and use guidelines.

1. Materials:

  • This compound (lyophilized powder)

  • Sterile 0.9% saline

  • Osmotic pumps (e.g., ALZET®) with appropriate duration and flow rate for the study

  • Sterile 1 mL syringes and 0.22 µm syringe filters

  • Surgical instruments, sutures/clips, isoflurane anesthesia, analgesics

  • Beads-based sterilizer or autoclave for instruments

2. This compound Solution Preparation:

  • Before use, allow the vial of lyophilized this compound to equilibrate to room temperature to prevent moisture condensation.

  • Calculate the required concentration (C) of this compound based on the desired daily dose (Kd) and the pump's specific daily delivery volume (Qd), using the formula: C = Kd / Qd . Use the lot-specific pumping rate provided by the manufacturer for this calculation.

  • Under sterile conditions, reconstitute the this compound in the calculated volume of sterile 0.9% saline.

  • Mix gently by inverting the vial until the peptide is fully dissolved. Do not vortex.

  • Draw the solution into a sterile syringe through a 0.22 µm filter to ensure sterility.

3. Osmotic Pump Filling and Priming:

  • Using the provided filling tube, slowly inject the sterile this compound solution into the osmotic pump. Ensure no air bubbles are trapped inside.

  • Insert the flow moderator to seal the pump.

  • Prime the filled pumps: Place them in a sterile container of 0.9% saline and incubate at 37°C for at least 4-6 hours. This step is critical to ensure immediate and stable drug delivery upon implantation.

4. Surgical Implantation (Subcutaneous):

  • Anesthetize the mouse using isoflurane. Administer pre-operative analgesics as per institutional protocol.

  • Shave and sterilize the skin over the dorsal scapular region.

  • Make a small midline incision in the skin.

  • Using a hemostat, create a subcutaneous pocket by blunt dissection, large enough to accommodate the pump.

  • Insert the primed osmotic pump into the pocket, with the flow moderator pointing away from the incision.

  • Ensure the pump does not rest directly under the incision line.

  • Close the incision with wound clips or sutures.

  • Monitor the animal during recovery and provide post-operative care and analgesia as required.

Visualizations

Signaling Pathway

This compound is an analog of unacylated ghrelin (UAG). Unlike acylated ghrelin, which acts via the GHSR-1a receptor, UAG and its analogs are believed to signal through a distinct, currently unidentified G-protein coupled receptor. This signaling cascade involves the activation of pro-survival and metabolic pathways such as PI3K/Akt and ERK1/2, which can inhibit pathways leading to muscle atrophy.

AZP531_Signaling cluster_membrane Cell Membrane receptor Unidentified Receptor (GPCR) PI3K PI3K receptor->PI3K Activates ERK ERK1/2 receptor->ERK Activates AZP531 This compound (UAG Analog) AZP531->receptor Binds Akt Akt (PKB) PI3K->Akt Atrophy_Genes Atrogene Expression (e.g., MuRF1, Atrogin-1) Akt->Atrophy_Genes Inhibits Cell_Survival Cell Survival & Metabolism Akt->Cell_Survival ERK->Cell_Survival AZP531_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: In Vivo Experiment cluster_analysis Phase 3: Analysis Dose_Calc 1. Dose Calculation Sol_Prep 2. This compound Solution Prep (Sterile Saline) Dose_Calc->Sol_Prep Pump_Fill 3. Osmotic Pump Filling Sol_Prep->Pump_Fill Pump_Prime 4. Pump Priming (37°C Saline, 4-6h) Pump_Fill->Pump_Prime Surgery 5. Surgical Implantation (Subcutaneous) Pump_Prime->Surgery Infusion 6. Continuous Infusion Period (e.g., 4 weeks) Surgery->Infusion Monitoring 7. Animal Monitoring (Health, Weight, etc.) Infusion->Monitoring Endpoint 8. Endpoint Collection (Tissues, Blood) Monitoring->Endpoint Assays 9. Downstream Assays (e.g., Western Blot, qPCR) Endpoint->Assays Data 10. Data Analysis Assays->Data

References

Technical Support Center: Addressing Peptide Aggregation Issues with AZP-531 in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential issues related to the aggregation of AZP-531 in solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its properties?

This compound, also known as livoletide, is a cyclic 8-amino acid analog of unacylated ghrelin (UAG).[1][2][3][4] It has been developed to have improved plasma stability and pharmacokinetics compared to native UAG.[1] Clinical studies have shown that this compound is generally well-tolerated and has a mean half-life of 2-3 hours, making it suitable for once-daily dosing. It has been investigated for its potential therapeutic effects in conditions such as Prader-Willi syndrome and type 2 diabetes, where it has been shown to improve food-related behaviors and glycemic control.

Q2: What is peptide aggregation and why is it a concern for this compound?

Peptide aggregation is a process where individual peptide molecules self-associate to form larger, often insoluble, structures. This can be a significant issue in the development of peptide-based therapeutics like this compound for several reasons:

  • Loss of therapeutic efficacy: Aggregated peptides may not be able to bind to their intended biological targets.

  • Altered pharmacokinetics: Aggregation can change the absorption, distribution, metabolism, and excretion (ADME) profile of the peptide.

  • Immunogenicity: The presence of aggregates can trigger an immune response in the body.

  • Physical instability: Aggregation can lead to precipitation and loss of active compound in a formulation.

While specific aggregation issues for this compound are not widely reported in publicly available literature, as a peptide, it is susceptible to the same physicochemical instabilities that can lead to aggregation.

Q3: What are the common factors that can induce this compound aggregation?

Several factors can influence the physical stability of peptides like this compound in solution and potentially lead to aggregation. These include:

  • pH: A peptide's solubility is often lowest at its isoelectric point (pI), where its net charge is zero.

  • Temperature: Higher temperatures can increase the rate of chemical degradation and promote aggregation.

  • Concentration: Higher peptide concentrations can increase the likelihood of intermolecular interactions and aggregation.

  • Ionic Strength: The type and concentration of salts in the buffer can either stabilize or destabilize the peptide.

  • Mechanical Stress: Agitation, such as shaking or stirring, can introduce air-liquid interfaces and induce aggregation.

  • Presence of Excipients: The choice of buffer, co-solvents, and other additives can significantly impact peptide stability.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can cause stress on the peptide structure and lead to aggregation.

Troubleshooting Guide

Problem: I am observing visible precipitation or cloudiness in my this compound solution.

This is a strong indication of significant peptide aggregation. Here are some steps to troubleshoot this issue:

1. Review your solution preparation and handling procedures:

  • pH of the buffer: Ensure the pH of your buffer is at least one unit away from the isoelectric point (pI) of this compound. If the pI is unknown, you may need to determine it experimentally or through in silico prediction.

  • Dissolution method: Are you dissolving the lyophilized peptide correctly? It is often recommended to first dissolve the peptide in a small amount of an appropriate solvent (e.g., sterile water, dilute acetic acid, or ammonium hydroxide, depending on the peptide's net charge) before diluting it with the final buffer.

  • Temperature: Avoid high temperatures during solution preparation and storage.

2. Modify your formulation:

  • Adjust the pH: Experiment with buffers at different pH values to find the optimal range for this compound solubility.

  • Include excipients:

    • Amino acids: Adding arginine (e.g., 50-100 mM) can help to increase solubility and reduce aggregation.

    • Surfactants: Low concentrations of non-ionic surfactants (e.g., polysorbate 20 or 80) can help to prevent surface-induced aggregation.

    • Co-solvents: Small amounts of organic co-solvents like dimethyl sulfoxide (DMSO) may aid in solubilizing hydrophobic peptides.

    • Detergents: In some cases, detergents like sodium dodecyl sulfate (SDS) have been used to reduce aggregation, particularly during purification.

3. Characterize the aggregates:

  • Use the experimental protocols outlined below to confirm the presence and nature of the aggregates. This information will help you to develop a more effective strategy to prevent their formation.

Data Presentation

Table 1: Influence of pH on Peptide Aggregation (Illustrative Data)

pH% Monomer (by SEC)Aggregate Size (by DLS)Visual Appearance
4.098%10 nmClear
5.085%150 nmSlightly opalescent
6.060%500 nmCloudy
7.095%12 nmClear
8.099%8 nmClear

Table 2: Effect of Additives on Preventing this compound Aggregation at pH 6.0 (Illustrative Data)

AdditiveConcentration% Monomer (by SEC)Aggregate Size (by DLS)Visual Appearance
None-60%500 nmCloudy
Arginine50 mM85%120 nmSlightly opalescent
Arginine100 mM95%20 nmClear
Polysorbate 200.01%92%30 nmClear
Polysorbate 800.01%94%25 nmClear

Experimental Protocols

1. Dynamic Light Scattering (DLS)

  • Objective: To determine the size distribution of particles in the solution.

  • Methodology:

    • Prepare this compound solutions under different conditions (e.g., varying pH, with/without additives).

    • Filter the samples through a low-protein-binding filter (e.g., 0.22 µm) to remove dust and extraneous particles.

    • Transfer the filtered sample to a clean, dust-free cuvette.

    • Place the cuvette in the DLS instrument and allow the temperature to equilibrate.

    • Acquire data according to the instrument's software instructions.

    • Analyze the data to obtain the hydrodynamic radius and polydispersity index (PDI) of the particles in the solution. An increase in the average particle size and PDI is indicative of aggregation.

2. Thioflavin T (ThT) Assay

  • Objective: To detect the formation of amyloid-like fibrils, which are a specific type of aggregate characterized by a cross-β-sheet structure.

  • Methodology:

    • Prepare a stock solution of Thioflavin T (ThT) in a suitable buffer (e.g., PBS) and filter it.

    • Prepare this compound solutions at the desired concentrations and in the test formulations.

    • In a multi-well plate, mix the this compound solutions with the ThT working solution. Include negative controls with buffer and ThT only.

    • Incubate the plate, often at 37°C with intermittent shaking, in a plate reader with fluorescence capabilities.

    • Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) with excitation at ~440 nm and emission at ~485 nm.

    • An increase in fluorescence intensity over time suggests the formation of amyloid-like fibrils.

3. Size Exclusion Chromatography (SEC)

  • Objective: To separate and quantify the monomeric form of this compound from its aggregated forms.

  • Methodology:

    • Equilibrate an SEC column with a suitable mobile phase (buffer). The mobile phase should be optimized to prevent interactions between the peptide and the column matrix.

    • Inject a known amount of the this compound sample onto the column.

    • Run the chromatography and monitor the eluent using a UV detector at a wavelength where the peptide absorbs (e.g., 214 nm or 280 nm).

    • The monomeric peptide will elute at a specific retention time. Aggregates, being larger, will elute earlier.

    • Integrate the peak areas to calculate the percentage of monomer and aggregates in the sample.

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Aggregation Analysis cluster_evaluation Evaluation cluster_outcome Outcome start Prepare this compound Solution formulation Vary Formulation Conditions (pH, Excipients) start->formulation dls Dynamic Light Scattering (DLS) formulation->dls tht Thioflavin T (ThT) Assay formulation->tht sec Size Exclusion Chromatography (SEC) formulation->sec check_agg Aggregation Observed? dls->check_agg tht->check_agg sec->check_agg optimize Optimize Formulation check_agg->optimize Yes proceed Proceed with Experiment check_agg->proceed No optimize->formulation Re-evaluate Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response azp531 This compound (UAG Analog) receptor Putative UAG Receptor (GPR19, etc.) azp531->receptor Binds to g_protein G-Protein Coupling receptor->g_protein second_messenger Second Messenger Systems (e.g., cAMP, Ca2+) g_protein->second_messenger kinase_cascade Kinase Cascades (e.g., MAPK/ERK) second_messenger->kinase_cascade gene_expression Regulation of Gene Expression kinase_cascade->gene_expression metabolic_pathways Modulation of Metabolic Pathways kinase_cascade->metabolic_pathways cell_survival Promotion of Cell Survival kinase_cascade->cell_survival

References

Validation & Comparative

Unacylated Ghrelin Analog AZP-531 and Ghrelin Antagonists: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The ghrelin system, a key regulator of appetite, energy homeostasis, and metabolism, presents a promising target for therapeutic intervention in a range of metabolic disorders. While acylated ghrelin is known for its orexigenic effects mediated through the growth hormone secretagogue receptor 1a (GHSR-1a), the roles of unacylated ghrelin and the effects of ghrelin receptor antagonists are areas of intense investigation. This guide provides a comparative overview of the efficacy of AZP-531, an analog of unacylated ghrelin, and other notable ghrelin antagonists, supported by experimental data.

Mechanism of Action: A Tale of Two Approaches

This compound is not a classical ghrelin antagonist but rather a stabilized analog of unacylated ghrelin (UAG). UAG is believed to act as a functional inhibitor of acylated ghrelin (AG), counteracting its effects on appetite and metabolism.[1][2] The precise receptor for UAG has not been definitively identified, but its signaling is thought to be independent of the canonical GHSR-1a and may involve pathways such as the MAPK/ERK pathway.[3][4][5]

In contrast, traditional ghrelin antagonists, such as YIL-781, YIL-870, [D-Lys]-GHRP-6, and GSK1614343, directly compete with acylated ghrelin for binding to the GHSR-1a, thereby blocking its downstream signaling cascades, primarily through the Gq protein pathway.

Comparative Efficacy Data

The following tables summarize the available quantitative data from clinical and preclinical studies on this compound and other ghrelin antagonists.

Table 1: Clinical Efficacy Data in Human Studies
CompoundIndicationKey Efficacy EndpointsResultsCitation(s)
This compound Prader-Willi SyndromeChange in Hyperphagia Questionnaire (HQ) scoreSignificant improvement in total HQ score vs. placebo (p < 0.05).
Change in body weight and compositionNo significant change in body weight; significant reduction in waist circumference and fat mass.
Post-prandial glucose levelsSignificantly decreased.
This compound Type 2 Diabetes & ObesityChange in HbA1c (in T2D)Reduction of 0.4% with 60 µg/kg dose vs. 0.2% for placebo.
Change in body weight (in obese subjects)Mean decrease of 2.6 kg vs. 0.8 kg for placebo over 14 days.
Glucose concentrations (in obese subjects)Significant improvement without increased insulin levels.
Table 2: Preclinical Efficacy Data in Animal Models
CompoundAnimal ModelKey Efficacy EndpointsResultsCitation(s)
This compound High-fat diet-fed ratsAG-induced fat accumulationBlocked AG-induced total fat accumulation.
AG-driven food intakeSignificantly suppressed total food intake and speed of eating.
YIL-781 Diet-induced obese (DIO) miceFood intakeReduced food intake.
Body weightPromoted weight loss (up to 15%) due to selective loss of fat mass.
Lean Wistar ratsGlucose tolerance (IPGTT)Improved glucose tolerance.
YIL-870 DIO miceBody weightProduced significant weight loss.
Lean Wistar ratsGlucose tolerance (IPGTT)Significantly reduced glucose excursion.
[D-Lys]-GHRP-6 Lean, DIO, and ob/ob miceFood intakeDecreased energy intake.
ob/ob miceBody weight gain and glycemic controlDecreased body weight gain and improved glycemic control with repeated administration.
GSK1614343 Rodents and dogsFood intake and body weightUnexpectedly increased food intake and body weight.

Experimental Protocols

Clinical Study: this compound in Prader-Willi Syndrome
  • Study Design: A multi-center, randomized, double-blind, placebo-controlled trial was conducted in 47 patients with genetically confirmed Prader-Willi syndrome and evidence of hyperphagia.

  • Intervention: Patients received daily subcutaneous injections of this compound (3 mg for those weighing 50-70 kg and 4 mg for those >70 kg) or a matching placebo for 14 days.

  • Primary Outcome Measures: The primary efficacy endpoint was the change in the 9-item Hyperphagia Questionnaire (HQ) score, a caregiver-reported instrument assessing food-seeking behaviors.

  • Secondary Outcome Measures: Secondary endpoints included changes in body weight, body composition (measured by dual-energy X-ray absorptiometry - DEXA), and post-prandial glucose levels.

Preclinical Study: Ghrelin Antagonists on Food Intake and Body Weight in Mice
  • Animal Model: Diet-induced obese (DIO) C57BL/6J mice were used. These mice are a standard model for studying obesity and metabolic disease.

  • Intervention:

    • YIL-781 and YIL-870: Administered orally once daily.

    • [D-Lys]-GHRP-6: Administered via intraperitoneal (IP) injection.

  • Food Intake Measurement: Daily food consumption was measured by weighing the amount of food provided and the amount remaining. Pair-feeding experiments were also conducted to distinguish between the effects of the drug on appetite and its direct metabolic effects.

  • Body Composition Analysis: Body composition (fat mass and lean mass) was determined using non-invasive methods like Dual-Energy X-ray Absorptiometry (DEXA) or by chemical analysis of the carcass at the end of the study.

  • Glucose Tolerance Test (IPGTT): After a fasting period, a bolus of glucose was administered intraperitoneally. Blood glucose levels were then measured at several time points to assess the animal's ability to clear glucose from the circulation.

Signaling Pathways and Experimental Workflows

Acylated Ghrelin Signaling Pathway

Acylated ghrelin binds to the GHSR-1a, a G-protein coupled receptor. This binding primarily activates the Gq signaling pathway, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately leads to the physiological effects of ghrelin, including increased appetite and growth hormone secretion.

Acylated_Ghrelin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acylated Ghrelin Acylated Ghrelin GHSR-1a GHSR-1a Acylated Ghrelin->GHSR-1a Binds to Gq Gq GHSR-1a->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to PIP2 PIP2 Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation Physiological Effects Physiological Effects Ca2+ Release->Physiological Effects PKC Activation->Physiological Effects

Caption: Acylated ghrelin signaling via the GHSR-1a/Gq pathway.
Proposed Unacylated Ghrelin Signaling Pathway

The signaling pathway for unacylated ghrelin is not fully elucidated and is independent of GHSR-1a. Evidence suggests that UAG may exert its effects through the mitogen-activated protein kinase (MAPK) / extracellular signal-regulated kinase (ERK) pathway. This pathway is typically associated with cell proliferation, differentiation, and survival.

Unacylated_Ghrelin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Unacylated Ghrelin Unacylated Ghrelin Unknown Receptor Putative Receptor Unacylated Ghrelin->Unknown Receptor Binds to MAPK/ERK Pathway MAPK/ERK Pathway Unknown Receptor->MAPK/ERK Pathway Activates Cellular Responses Metabolic Regulation & Anti-inflammatory Effects MAPK/ERK Pathway->Cellular Responses

Caption: Proposed signaling pathway for unacylated ghrelin.
Experimental Workflow for Preclinical Efficacy Testing

The following diagram illustrates a typical workflow for evaluating the efficacy of a ghrelin antagonist in a preclinical setting.

Preclinical_Workflow Animal Model Selection Select Animal Model (e.g., DIO mice) Acclimatization Acclimatization Animal Model Selection->Acclimatization Baseline Measurements Baseline Measurements (Body Weight, Food Intake, Glucose) Acclimatization->Baseline Measurements Randomization Randomize to Treatment Groups (Vehicle, Antagonist) Baseline Measurements->Randomization Treatment Period Treatment Period Randomization->Treatment Period Data Collection Daily/Weekly Data Collection (Body Weight, Food Intake) Treatment Period->Data Collection Terminal Procedures Terminal Procedures (IPGTT, Body Composition) Treatment Period->Terminal Procedures Data Analysis Data Analysis Data Collection->Data Analysis Terminal Procedures->Data Analysis

Caption: General workflow for preclinical ghrelin antagonist efficacy studies.

References

A Preclinical Showdown: AZP-531 and Setmelanotide in the Fight Against Obesity

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of preclinical obesity research, two compounds, AZP-531 and setmelanotide, have emerged as intriguing candidates, each targeting distinct but potentially interconnected pathways in the complex regulation of energy balance. This guide provides a comparative analysis of their performance in preclinical models of obesity, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

At a Glance: Key Differences

FeatureThis compoundSetmelanotide
Target Unacylated Ghrelin AnalogueMelanocortin-4 Receptor (MC4R) Agonist
Primary Mechanism Modulates the effects of acylated ghrelin, influencing downstream hypothalamic signaling.Directly activates the MC4R, a key regulator of appetite and energy expenditure.
Preclinical Models High-fat diet-fed rats.Diet-induced obese mice, rats, dogs, and monkeys; genetic models of obesity (e.g., POMC knockout mice).

Performance in Preclinical Obesity Models

The efficacy of both this compound and setmelanotide has been evaluated in various preclinical models of obesity, primarily focusing on their effects on body weight and food intake.

This compound: Counteracting the Hunger Hormone

This compound, an analogue of unacylated ghrelin, has been investigated for its ability to counteract the orexigenic (appetite-stimulating) effects of acylated ghrelin. In a study utilizing a diet-induced obesity model in rats, continuous administration of this compound demonstrated a significant impact on fat accumulation and feeding behavior.

Table 1: Effects of this compound in High-Fat Diet-Fed Rats

ParameterTreatment GroupOutcome
Total Fat Accumulation Acylated Ghrelin (AG) + this compoundBlocked AG-induced total fat accumulation[1]
Food Intake Acylated Ghrelin (AG) + this compoundSuppressed AG-driven total food intake[1]
Body Weight This compound aloneNo significant effect on overall weight gain compared to non-AG treated groups in this specific study design[1]

It is important to note that in this particular preclinical model, while this compound effectively counteracted the obesogenic effects of exogenous acylated ghrelin, its standalone effect on body weight in a diet-induced obesity model requires further elucidation.

Setmelanotide: Directly Targeting Satiety Signals

Setmelanotide, a potent melanocortin-4 receptor (MC4R) agonist, has been extensively studied in a variety of preclinical obesity models, consistently demonstrating robust effects on body weight and food intake.

Table 2: Effects of Setmelanotide in Diet-Induced Obese (DIO) Mice

ParameterTreatment GroupOutcome
Body Weight Setmelanotide (2.7 μmol/kg, daily s.c.)~10% weight loss after 10 days[2]
Food Intake SetmelanotideSignificant reduction[3]
Fat Mass SetmelanotideSignificantly reduced

These findings highlight the direct and potent effect of setmelanotide on weight reduction in a diet-induced obesity model. Further studies in other preclinical models, including rhesus macaques, have also shown persistent weight loss and decreased food intake over longer treatment periods.

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of this compound and setmelanotide are crucial to understanding their therapeutic potential.

This compound: Modulating the Ghrelin System

This compound's mechanism is centered on its interaction with the ghrelin system. Acylated ghrelin is a potent appetite stimulant. This compound, as an unacylated ghrelin analogue, is thought to functionally antagonize the effects of acylated ghrelin. Preclinical evidence suggests that this compound prevents the acylated ghrelin-induced suppression of hypothalamic Mc4r mRNA, indicating an indirect influence on the melanocortin pathway.

AZP531_Pathway cluster_0 Ghrelin System cluster_1 Hypothalamus Acylated_Ghrelin Acylated Ghrelin (AG) Hypothalamic_Receptors Hypothalamic Receptors Acylated_Ghrelin->Hypothalamic_Receptors Stimulates Unacylated_Ghrelin Unacylated Ghrelin (UAG) AZP531 This compound AZP531->Hypothalamic_Receptors Inhibits AG effect MC4R_Expression Mc4r mRNA Expression Hypothalamic_Receptors->MC4R_Expression Suppresses Food_Intake_Regulation Food Intake Regulation MC4R_Expression->Food_Intake_Regulation Influences

Mechanism of Action for this compound.
Setmelanotide: Direct MC4R Agonism

Setmelanotide acts as a direct agonist of the melanocortin-4 receptor (MC4R), a key G-protein coupled receptor in the hypothalamus that regulates energy homeostasis. By mimicking the action of the endogenous ligand α-melanocyte-stimulating hormone (α-MSH), setmelanotide activates the MC4R, leading to downstream signaling cascades that result in reduced food intake and increased energy expenditure.

Setmelanotide_Pathway cluster_0 MC4R Signaling Setmelanotide Setmelanotide MC4R MC4R Setmelanotide->MC4R Binds & Activates G_Protein G-protein (Gs) MC4R->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Stimulates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets Appetite_Reduction Reduced Appetite & Increased Energy Expenditure Cellular_Response->Appetite_Reduction Leads to

Setmelanotide Signaling Pathway.

Experimental Protocols

Detailed methodologies are critical for the replication and interpretation of preclinical findings. Below are summaries of the experimental protocols used in the studies of this compound and setmelanotide.

Diet-Induced Obesity (DIO) Model and Drug Administration

A common approach in preclinical obesity research is the use of diet-induced obesity models, where rodents are fed a high-fat diet to induce weight gain and metabolic dysfunction.

DIO_Workflow Start Start: Weaning HFD High-Fat Diet Feeding (e.g., 45-60% kcal from fat) Start->HFD Obesity_Induction Obesity Induction (several weeks) HFD->Obesity_Induction Randomization Randomization into Treatment Groups Obesity_Induction->Randomization Treatment Drug Administration Randomization->Treatment Monitoring Monitor Body Weight, Food Intake, etc. Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint

General Workflow for DIO Studies.
This compound Administration Protocol (Osmotic Mini-pump Implantation in Rats)

  • Animals: Male rats are typically used.

  • Diet: A high-fat diet is provided to induce obesity.

  • Pump Implantation:

    • Animals are anesthetized.

    • A small incision is made in the skin, typically on the back.

    • An osmotic mini-pump, pre-filled with this compound solution or vehicle, is implanted subcutaneously.

    • The incision is closed with sutures or staples.

  • Dosage: A continuous infusion rate is maintained for the duration of the study (e.g., 4 nmol/kg/h for 4 weeks).

  • Measurements: Body weight and food intake are measured regularly. At the end of the study, fat mass and other metabolic parameters can be assessed.

Setmelanotide Administration Protocol (Subcutaneous Injection in Mice)
  • Animals: Male C57BL/6J mice are a commonly used strain for diet-induced obesity studies.

  • Diet: A high-fat diet is provided to induce obesity.

  • Drug Preparation: Setmelanotide is dissolved in a suitable vehicle (e.g., sterile saline).

  • Administration:

    • The mouse is gently restrained.

    • A subcutaneous injection is administered, typically in the scruff of the neck or the flank.

    • The volume of the injection is kept low to minimize discomfort.

  • Dosage: Daily subcutaneous injections are administered (e.g., 2.7 μmol/kg).

  • Measurements: Body weight and food intake are monitored daily or at regular intervals.

Conclusion

This compound and setmelanotide represent two distinct therapeutic strategies for the preclinical management of obesity. Setmelanotide, with its direct and potent agonism of the MC4R, has demonstrated significant and consistent effects on weight loss and food intake reduction across multiple preclinical models. This compound, acting as an unacylated ghrelin analogue, shows promise in counteracting the orexigenic drive of acylated ghrelin, thereby influencing downstream pathways that regulate energy balance.

While direct comparative preclinical studies are lacking, the available data suggest that setmelanotide has a more direct and robust effect on weight loss in common preclinical obesity models. The mechanism of this compound, however, presents a novel approach that may be particularly relevant in conditions characterized by ghrelin dysregulation. Further research, including head-to-head comparative studies in standardized preclinical models, is warranted to fully elucidate the relative efficacy and potential synergistic effects of these two compounds in the treatment of obesity.

References

A Comparative Guide to the In Vivo Effects of AZP-531 on Hyperphagia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of AZP-531 (Livoletide), an investigational therapeutic for hyperphagia, particularly in the context of Prader-Willi Syndrome (PWS). Prader-Willi Syndrome is a rare genetic disorder characterized by early-onset hyperphagia, an insatiable hunger that leads to life-threatening obesity.[1][2] The guide contrasts this compound with another notable investigational compound, Carbetocin, presenting available clinical data, outlining experimental methodologies, and illustrating the underlying biological pathways.

Overview of Therapeutic Candidates

Hyperphagia in PWS is notoriously difficult to manage, and currently, there is a significant unmet need for approved pharmacological treatments.[3][4] The primary therapeutic strategies under investigation target the complex neuroendocrine signaling that governs hunger and satiety.

  • This compound (Livoletide): A first-in-class, stabilized analog of unacylated ghrelin (UAG).[1] PWS is associated with elevated levels of the hunger-stimulating hormone acylated ghrelin (AG) and a relative deficit in UAG, which is believed to counteract AG's effects. This compound is designed to restore this balance.

  • Carbetocin (LV-101/ACP-101): An analog of the hormone oxytocin. Research suggests that hyperphagia in PWS may be linked to a deficiency of oxytocin-producing neurons in the hypothalamus. Carbetocin is a longer-acting, selective oxytocin receptor agonist designed to address this deficiency.

Comparative Performance Data

The following tables summarize quantitative outcomes from clinical trials of this compound and Carbetocin. The primary endpoint for assessing efficacy in these studies is typically the Hyperphagia Questionnaire (HQ) or its clinical trials variant (HQ-CT), a caregiver-reported measure of food-seeking behaviors.

Table 1: this compound Phase II Clinical Trial Results

Endpoint This compound Group Placebo Group Statistical Significance Citation(s)
Change in HQ Score Significant Improvement No Significant Change p < 0.05
Change in HQ Severity Score Significant Improvement No Significant Change p < 0.05
Patient-Reported Appetite Significant Reduction No Significant Change p < 0.001 (vs. baseline)
Change in Body Weight No Significant Change No Significant Change N/A
Change in Waist Circumference Significant Reduction No Significant Change p < 0.05 (vs. baseline)
Change in Fat Mass Significant Reduction No Significant Change Not Specified

| Post-Prandial Glucose | Significant Decrease | Not Specified | Not Specified | |

Table 2: Carbetocin Phase III Clinical Trial Results

Endpoint Carbetocin Group (3.2 mg) Placebo Group Statistical Significance Citation(s)
Change in HQ-CT Score Numeric Improvement N/A Not Statistically Significant (Primary Endpoint)
PWS Anxiety/Distress Score Significant Improvement N/A Significant
Clinical Global Impression Significant Improvement N/A Significant

| Regulatory Status | Not FDA Approved | N/A | FDA concluded insufficient efficacy data and recommended another Phase 3 study. | |

Signaling Pathways and Mechanism of Action

The distinct mechanisms of this compound and Carbetocin target different hormonal systems implicated in PWS hyperphagia.

This compound and the Ghrelin System

In PWS, there is an imbalance between acylated ghrelin (AG), which stimulates hunger by acting on the GHSR-1a receptor, and unacylated ghrelin (UAG), which opposes this effect through GHSR-independent pathways. This compound, as a UAG analog, aims to reduce the orexigenic drive of AG.

AZP531_Mechanism cluster_Ghrelin Ghrelin System cluster_Receptors Receptors cluster_Effects Physiological Effects AG Acylated Ghrelin (AG) (High in PWS) GHSR GHSR-1a Receptor AG->GHSR Activates UAG Unacylated Ghrelin (UAG) (Relatively Low in PWS) UAG_R GHSR-Independent Pathway UAG->UAG_R Activates Hyperphagia ↑ Hyperphagia (Hunger Signal) GHSR->Hyperphagia UAG_R->AG Antagonizes AG Effects Reduced_Hunger ↓ Reduced Hunger (Satiety Signal) UAG_R->Reduced_Hunger AZP531 This compound (UAG Analog) AZP531->UAG_R Activates

Caption: Proposed mechanism of this compound in the ghrelin system.
Carbetocin and the Oxytocin Pathway

PWS is associated with a deficit in oxytocin-producing neurons. Oxytocin is believed to play a role in restraining food intake and modulating social and anxiety-related behaviors. Carbetocin, as a selective oxytocin receptor agonist, is intended to compensate for this deficiency.

Carbetocin_Mechanism cluster_Brain Hypothalamus in PWS cluster_Receptor Receptor cluster_Effects Behavioral & Physiological Effects Oxytocin_Deficit Deficiency of Oxytocin-Producing Neurons OXY_R Oxytocin Receptor Oxytocin_Deficit->OXY_R Leads to Reduced Signaling Reduced_Hyperphagia ↓ Hyperphagia OXY_R->Reduced_Hyperphagia Reduced_Anxiety ↓ Anxiousness & Distress OXY_R->Reduced_Anxiety Carbetocin Carbetocin (Oxytocin Analog) Carbetocin->OXY_R Activates

Caption: Proposed mechanism of Carbetocin via the oxytocin pathway.

Experimental Protocols

The methodologies cited for the clinical evaluation of this compound provide a framework for in vivo validation.

This compound Phase II Trial Protocol
  • Study Design: A multi-center, randomized, double-blind, placebo-controlled, proof-of-concept study.

  • Participant Population: 47 patients with a confirmed genetic diagnosis of Prader-Willi Syndrome and evidence of hyperphagia.

  • Intervention: Daily subcutaneous injections of this compound or placebo for a duration of 14 days.

  • Primary Outcome Measures:

    • Safety and Tolerability: Assessed through adverse event monitoring, vital signs, and safety laboratory tests.

    • Efficacy: Change in food-related behaviors measured by the Hyperphagia Questionnaire (HQ).

  • Secondary Outcome Measures:

    • Patient-reported appetite scores.

    • Changes in body composition (body weight, waist circumference, fat mass).

    • Glycemic control measures (e.g., post-prandial glucose).

Below is a generalized workflow for such a clinical trial.

Experimental_Workflow cluster_Treatment 14-Day Double-Blind Treatment Period Start Patient Recruitment (Genetic PWS Diagnosis, Evidence of Hyperphagia) Screening Screening & Baseline Assessment (HQ, Vitals, Labs, Body Comp.) Start->Screening Randomization Randomization (1:1 Ratio) Screening->Randomization GroupA Group A: Daily Subcutaneous This compound Injection Randomization->GroupA Arm 1 GroupB Group B: Daily Subcutaneous Placebo Injection Randomization->GroupB Arm 2 Endpoint End-of-Study Assessment (HQ, Vitals, Labs, Body Comp.) GroupA->Endpoint GroupB->Endpoint Unblinding Data Unblinding & Statistical Analysis Endpoint->Unblinding Results Report Results: Safety & Efficacy Unblinding->Results

Caption: Generalized workflow for a placebo-controlled hyperphagia trial.

Conclusion

In vivo data from a Phase II clinical trial suggest that this compound is a promising candidate for treating hyperphagia in PWS. It demonstrated a statistically significant improvement in food-related behaviors and positive effects on metabolic parameters like waist circumference and fat mass. The drug was also well-tolerated over the 14-day study period.

In comparison, Carbetocin has faced a more challenging development path. While showing some clinically meaningful improvements in secondary endpoints related to hyperphagia and anxiety, it has not met its primary endpoints in Phase III trials, leading to regulatory setbacks.

The distinct mechanisms of action—this compound targeting the ghrelin system and Carbetocin targeting the oxytocin pathway—represent two different, valuable approaches to tackling the complex pathophysiology of PWS. Further long-term clinical trials are warranted to fully establish the safety and efficacy profile of this compound as a potential treatment for hyperphagia.

References

AZP-531: A Comparative Analysis of its Cross-Reactivity with Peptide Hormone Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

AZP-531, also known as livoletide, is a synthetic analog of unacylated ghrelin (UAG). As a therapeutic candidate, its specificity for its target receptor and minimal off-target interactions are critical for its safety and efficacy profile. This guide provides a comparative analysis of the cross-reactivity of this compound with other relevant peptide hormone receptors, based on available preclinical and clinical data.

Executive Summary

This compound is designed to mimic the activity of unacylated ghrelin, which is understood to operate through pathways distinct from the well-characterized ghrelin receptor, the growth hormone secretagogue receptor 1a (GHSR-1a). This inherent design suggests a low potential for cross-reactivity with the receptor for acylated ghrelin. While comprehensive public data on the binding profile of this compound across a wide panel of peptide hormone receptors is limited, this guide synthesizes the available information, focusing on key receptors with physiological relevance.

Receptor Binding and Functional Activity Profile of this compound

The primary target of acylated ghrelin is the GHSR-1a, a G protein-coupled receptor (GPCR) that mediates its orexigenic and metabolic effects.[1][2] In contrast, unacylated ghrelin and its analog this compound are reported to act via GHSR-independent pathways.[2][3][4]

While direct, extensive competitive binding assay results for this compound against a broad panel of peptide hormone receptors are not publicly available, studies on unacylated ghrelin provide strong indications of its likely cross-reactivity profile. One study demonstrated that unacylated ghrelin acts as a full, but very low-potency, agonist at the human GHSR-1a, with an EC50 in the micromolar range, which is over 1000-fold weaker than acylated ghrelin. This suggests that at therapeutic concentrations, this compound is unlikely to elicit significant physiological responses through the GHSR-1a.

The development of livoletide (this compound) was ultimately discontinued after a pivotal Phase 2b/3 trial (ZEPHYR) did not show a significant improvement in hyperphagia and food-related behaviors in patients with Prader-Willi Syndrome.

Table 1: Comparative Binding Affinity and Functional Activity of this compound and Related Peptides

LigandReceptorBinding Affinity (Ki)Functional Activity (EC50/IC50)Citation
This compound (Livoletide) GHSR-1a Data not publicly availableExpected to be very low (µM range), similar to UAG
Other Peptide Hormone Receptors Data not publicly availableData not publicly available
Unacylated Ghrelin (UAG) GHSR-1a IC50: 13 µMEC50: 1.6 - 2.4 µM (full agonist)
Acylated Ghrelin (AG) GHSR-1a High affinity (nM range)EC50: ~2-2.6 nM
Motilin Motilin Receptor High affinity (nM range)Potent agonist
GLP-1 GLP-1 Receptor High affinity (nM range)Potent agonist
Insulin Insulin Receptor High affinity (nM range)Potent agonist

Note: The lack of publicly available, direct binding data for this compound necessitates reliance on data from its parent compound, unacylated ghrelin, to infer its likely low affinity for GHSR-1a.

Signaling Pathways

The signaling pathway for the putative unacylated ghrelin receptor is not yet fully elucidated. In contrast, the signaling pathways for well-characterized peptide hormone receptors like the GHSR-1a are well-defined.

GHSR1a_Signaling AG Acylated Ghrelin GHSR1a GHSR-1a AG->GHSR1a Gq Gq GHSR1a->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC

Caption: Acylated Ghrelin Signaling Pathway via GHSR-1a.

Experimental Protocols

The determination of cross-reactivity involves standardized in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific receptor.

Objective: To measure the ability of this compound to displace a known radiolabeled ligand from a target receptor.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., GHSR-1a, Motilin Receptor, GLP-1 Receptor).

  • Radiolabeled ligand specific for the receptor (e.g., [¹²⁵I]-His⁹-ghrelin for GHSR-1a).

  • Unlabeled test compound (this compound) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound (this compound).

  • Equilibration: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 (concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Receptor Membranes Incubation Incubate Membranes->Incubation Radioligand Radioligand Radioligand->Incubation AZP531 This compound (Varying Conc.) AZP531->Incubation Filtration Filter & Wash Incubation->Filtration Counting Scintillation Counting Filtration->Counting Plot Plot % Inhibition vs. [this compound] Counting->Plot Calculate Calculate IC50 & Ki Plot->Calculate

Caption: Workflow for a Competitive Radioligand Binding Assay.

Functional cAMP Assay

This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a common second messenger in GPCR signaling.

Objective: To determine if this compound acts as an agonist or antagonist at a specific GPCR by measuring changes in intracellular cAMP levels.

Materials:

  • Cells expressing the receptor of interest.

  • Test compound (this compound) at various concentrations.

  • Forskolin (an adenylate cyclase activator, used for studying Gi-coupled receptors).

  • cAMP detection kit (e.g., HTRF, ELISA, or bioluminescent-based).

Procedure:

  • Cell Plating: Seed cells expressing the target receptor in a 96-well plate and grow to confluence.

  • Stimulation: Treat the cells with varying concentrations of this compound. For antagonist testing, pre-incubate with this compound before adding a known agonist. For Gi-coupled receptors, stimulate with forskolin in the presence of varying concentrations of this compound.

  • Lysis: Lyse the cells to release intracellular cAMP.

  • Detection: Quantify the cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration to generate a dose-response curve. Calculate the EC50 (for agonists) or IC50 (for antagonists).

cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection cluster_data_analysis Data Analysis Cells Cells with Target Receptor Stimulation Stimulate with this compound Cells->Stimulation Lysis Cell Lysis Stimulation->Lysis cAMP_Quant Quantify cAMP Lysis->cAMP_Quant Dose_Response Generate Dose-Response Curve cAMP_Quant->Dose_Response EC50_IC50 Calculate EC50 / IC50 Dose_Response->EC50_IC50

Caption: Workflow for a Functional cAMP Assay.

Conclusion

Based on the available evidence for its parent molecule, unacylated ghrelin, this compound is expected to exhibit very low cross-reactivity with the GHSR-1a. Its primary mechanism of action is believed to be through a yet-to-be-identified receptor specific to unacylated ghrelin. The lack of significant off-target activity at the GHSR-1a is a key feature of its design. However, a comprehensive understanding of its cross-reactivity profile would require further studies involving broad receptor screening panels. The experimental protocols provided in this guide offer a framework for conducting such investigations to generate the quantitative data necessary for a complete comparative analysis.

References

Unacylated Ghrelin Analog AZP-531 Demonstrates Favorable Metabolic Effects in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of preclinical data reveals the potential of AZP-531, an analog of unacylated ghrelin (UAG), in improving metabolic parameters in various animal strains. Comparative studies against native ghrelin isoforms and placebo controls highlight its unique profile in regulating fat deposition, glucose homeostasis, and feeding behavior, positioning it as a promising therapeutic candidate for metabolic disorders.

This compound has been shown to counteract the obesogenic and diabetogenic effects of acylated ghrelin (AG), the orexigenic form of the hormone. In high-fat diet-induced obese animal models, this compound demonstrated significant efficacy in mitigating the metabolic dysregulation typically associated with such diets. This guide provides a detailed comparison of this compound's performance against relevant alternatives, supported by experimental data from key preclinical studies.

Comparative Performance of this compound on Metabolic Parameters

The following tables summarize the quantitative data from studies in high-fat diet-fed male rats and a murine model of prediabetes, comparing the effects of this compound with unacylated ghrelin (UAG), acylated ghrelin (AG), and control groups on key metabolic endpoints.

Table 1: Effects on Body Composition and Food Intake in High-Fat Diet-Fed Male Rats

Treatment GroupChange in Body Weight (g)Total Fat Mass (g)Total Food Intake (g)
VehicleData not availableData not availableData not available
Acylated Ghrelin (AG)IncreasedSignificantly IncreasedIncreased
Unacylated Ghrelin (UAG)No significant effectBlocked AG-induced increaseSuppressed AG-driven increase
This compound No significant effect Blocked AG-induced increase Suppressed AG-driven increase
AG + UAGData not availableData not availableData not available
AG + this compoundData not availableData not availableData not available

Data from a 4-week continuous infusion study in high-fat diet-fed male rats.[1]

Table 2: Effects on Glucose Homeostasis in a Murine Model of Prediabetes (High-Fat Diet)

Treatment GroupGlucose Tolerance (AUC)Insulin Resistance (HOMA-IR)
Saline (Normal Diet)BaselineBaseline
Saline (High-Fat Diet)ImpairedIncreased
Des-acyl Ghrelin (DAG)Prevented HFD-induced impairmentPrevented HFD-induced increase
This compound Prevented HFD-induced impairment Prevented HFD-induced increase

AUC: Area Under the Curve during a glucose tolerance test. HFD: High-Fat Diet. Data from a 4-week continuous infusion study in C57BL/6J mice.[2][3][4]

Mechanism of Action: Signaling Pathways

This compound, as an analog of unacylated ghrelin, is believed to exert its metabolic effects through pathways distinct from the well-characterized acylated ghrelin receptor, GHSR-1a. Evidence suggests that UAG and its analogs can functionally antagonize the actions of AG. One proposed mechanism involves the central nervous system, specifically the hypothalamus, a key region for regulating energy balance. Studies have shown that UAG and this compound can prevent the AG-induced suppression of hypothalamic melanocortin 4 receptor (MC4R) mRNA.[1] The MC4R signaling pathway is crucial for controlling food intake and energy expenditure.

AZP531_Signaling_Pathway cluster_hypothalamus Hypothalamus cluster_periphery Peripheral Tissues (Adipose, Muscle) AG Acylated Ghrelin (AG) GHSR1a GHSR-1a Receptor AG->GHSR1a Activates Fat_Accumulation Fat Accumulation AG->Fat_Accumulation Promotes AZP531 This compound / UAG MC4R MC4R Signaling AZP531->MC4R Prevents Suppression AZP531->Fat_Accumulation Inhibits Glucose_Uptake Improved Glucose Uptake AZP531->Glucose_Uptake Promotes Insulin_Sensitivity Enhanced Insulin Sensitivity AZP531->Insulin_Sensitivity Promotes GHSR1a->MC4R Suppresses Food_Intake Increased Food Intake MC4R->Food_Intake Inhibits Energy_Expenditure Decreased Energy Expenditure MC4R->Energy_Expenditure Stimulates

Proposed Mechanism of this compound Action

Experimental Protocols

The following methodologies are based on the experimental designs of the cited preclinical studies.

High-Fat Diet-Induced Obesity Model in Rats

1. Animal Model:

  • Strain: Male Wistar rats.

  • Diet: High-fat diet (e.g., 60% calories from fat) for a minimum of 5 months to induce obesity.

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water, unless otherwise specified for experimental procedures.

2. Treatment Administration:

  • Method: Continuous subcutaneous infusion via osmotic mini-pumps.

  • Groups:

    • Vehicle control

    • Acylated Ghrelin (AG)

    • Unacylated Ghrelin (UAG)

    • This compound

    • AG + UAG

    • AG + this compound

  • Dosage: Peptides infused at a constant rate (e.g., 4 nmol/kg/h) for 4 weeks.

  • Pump Implantation: Osmotic mini-pumps are surgically implanted subcutaneously in the dorsal region under anesthesia.

3. Metabolic Assessments:

  • Body Weight and Food Intake: Measured daily.

  • Body Composition: Fat mass and lean mass are measured at the end of the study using techniques such as nuclear magnetic resonance (NMR) or dual-energy X-ray absorptiometry (DEXA).

  • Blood Sampling: Blood samples are collected weekly for analysis of metabolic markers.

  • Gene Expression Analysis: At the end of the study, tissues such as the hypothalamus and adipose tissue are collected for mRNA analysis to assess changes in relevant genes (e.g., Mc4r).

Murine Model of Prediabetes

1. Animal Model:

  • Strain: C57BL/6J mice.

  • Diet:

    • Normal diet (ND) control group.

    • High-fat diet (HFD) groups (e.g., normal diet for 2 weeks followed by HFD for 2 weeks).

  • Housing: Standard housing conditions.

2. Treatment Administration:

  • Method: Continuous infusion via osmotic mini-pumps for 4 weeks.

  • Groups:

    • Saline (on ND)

    • Saline (on HFD)

    • Des-acyl Ghrelin (DAG) (on HFD)

    • This compound (on HFD)

3. Metabolic Assessments:

  • Glucose Tolerance Test (GTT): Performed to assess the ability to clear a glucose load from the blood.

  • Insulin Tolerance Test (ITT): Conducted to evaluate insulin sensitivity.

  • Body Composition: Body and fat mass are measured.

  • Adipose Tissue Analysis: White adipose tissue is analyzed for pro-inflammatory markers, and brown adipose tissue is analyzed for markers of mitochondrial function.

Experimental_Workflow cluster_rat_model High-Fat Diet Rat Model cluster_mouse_model Prediabetes Mouse Model Rat_Acclimatization Acclimatization & HFD Feeding (≥5 months) Rat_Pump_Implantation Osmotic Mini-Pump Implantation Rat_Acclimatization->Rat_Pump_Implantation Rat_Treatment 4-Week Continuous Infusion (Vehicle, AG, UAG, this compound) Rat_Pump_Implantation->Rat_Treatment Rat_Monitoring Daily Monitoring (Body Weight, Food Intake) Rat_Treatment->Rat_Monitoring Rat_Endpoint Endpoint Analysis (Body Composition, Gene Expression) Rat_Monitoring->Rat_Endpoint Mouse_Diet Dietary Intervention (ND or HFD) Mouse_Pump_Implantation Osmotic Mini-Pump Implantation Mouse_Diet->Mouse_Pump_Implantation Mouse_Treatment 4-Week Continuous Infusion (Saline, DAG, this compound) Mouse_Pump_Implantation->Mouse_Treatment Mouse_Metabolic_Tests Metabolic Testing (GTT, ITT) Mouse_Treatment->Mouse_Metabolic_Tests Mouse_Endpoint Endpoint Analysis (Body Composition, Tissue Markers) Mouse_Metabolic_Tests->Mouse_Endpoint

General Experimental Workflow

References

A Comparative Analysis of AZP-531 and Diazoxide in the Management of Prader-Willi Syndrome

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Prader-Willi Syndrome (PWS) is a complex genetic disorder characterized by a persistent and insatiable appetite (hyperphagia), leading to severe obesity and other metabolic complications. This guide provides a comparative analysis of two investigational drugs, AZP-531 (Livoletide) and diazoxide choline controlled-release (DCCR), which have been evaluated in clinical trials for their potential to address the significant unmet medical needs of individuals with PWS.

Overview of Therapeutic Agents

This compound (Livoletide) is a first-in-class analog of unacylated ghrelin (UAG).[1][2][3] In PWS, there is an observed elevation of acylated ghrelin (the "hunger hormone") and a relative deficiency of UAG.[4][5] this compound is designed to counteract the effects of acylated ghrelin, thereby potentially reducing hyperphagia and improving metabolic parameters. It has an improved plasma stability and pharmacokinetic profile compared to native UAG, making it suitable for once-daily subcutaneous administration.

Diazoxide is a potent activator of ATP-sensitive potassium (KATP) channels. The choline salt of diazoxide, formulated as a controlled-release tablet (DCCR), can cross the blood-brain barrier. Its proposed mechanism of action in PWS involves activating KATP channels on specific neurons in the hypothalamus (NPY/AgRP neurons). This activation is thought to reduce the secretion of potent appetite-stimulating neuropeptides, thereby blunting the hyperphagic drive.

Comparative Efficacy and Safety Data

The following tables summarize the key quantitative data from clinical trials of this compound and DCCR in patients with PWS.

Table 1: Effects on Hyperphagia and Appetite
ParameterThis compound (Phase II)Diazoxide Choline Controlled-Release (DCCR) (Phase II & III)
Primary Endpoint Improvement in food-related behaviorChange from baseline in hyperphagia
Assessment Tool Hyperphagia Questionnaire (HQ)Hyperphagia Questionnaire for Clinical Trials (HQ-CT)
Key Findings Significant improvement in HQ total score and severity domain score vs. placebo (p < 0.05)Phase II: Statistically significant reduction in hyperphagia (-4.32, p=0.006) Phase III (DESTINY PWS): Did not significantly improve hyperphagia in the overall population (p=0.198) but did in participants with severe hyperphagia (-9.67 vs -4.26 for placebo, p=0.012)
Appetite Reduction in patient-reported appetite scoresNot explicitly reported as a primary or secondary outcome in the provided search results.
Table 2: Effects on Body Composition and Metabolism
ParameterThis compound (Phase II)Diazoxide Choline Controlled-Release (DCCR) (Phase II & III)
Body Weight No significant change in 14 daysNo significant change, likely due to a concurrent decrease in fat mass and an increase in lean body mass
Waist Circumference Significant reduction (-1.14 cm, p=0.047)Significant reduction during the open-label period (-3.45 cm, p=0.006)
Fat Mass Significant reduction (-1.42%, p=0.046)Phase II: Clinically-relevant reductions (-1.58 kg, p=0.02) Phase III: Significant improvement (p=0.023)
Lean Body Mass Not reported as a significant change.Phase II: Significant increase (2.26 kg, p=0.003)
Glucose Metabolism Decreased post-prandial glucose levels, particularly in patients with impaired glucose tolerance or type 2 diabetesTransient increases in glucose were noted as a common adverse event

Experimental Protocols

This compound Phase II Trial
  • Study Design: A multi-center, randomized, double-blind, placebo-controlled trial conducted at seven sites in France, Spain, and Italy.

  • Participants: 47 patients with genetically confirmed PWS, aged 12-50, with evidence of hyperphagia.

  • Intervention: Patients received daily subcutaneous injections of either this compound or a matching placebo for 14 days. The dosage was 3 mg for patients weighing 50-70 kg and 4 mg for those weighing over 70 kg, administered 30 minutes before breakfast.

  • Assessments: The primary endpoints were safety and efficacy in improving food-related behaviors, assessed using the Hyperphagia Questionnaire (HQ). Other assessments included patient-reported appetite, body composition, and glycemic measures.

Diazoxide Choline Controlled-Release (DCCR) Trials
  • Phase II Study Design: A single-center, 10-week open-label treatment period followed by a 4-week double-blind, placebo-controlled withdrawal period.

  • Phase II Participants: 13 overweight or obese adolescent and adult subjects (average age 15.5 years) with genetically confirmed PWS.

  • Phase III (DESTINY PWS) Study Design: A 13-week, international, randomized, double-blind, placebo-controlled, parallel-group trial.

  • Phase III Participants: 127 participants with PWS aged 4 years and older with hyperphagia.

  • Intervention: Orally administered DCCR tablets once daily.

  • Assessments: The primary endpoint was the change from baseline in hyperphagia, measured by the Hyperphagia Questionnaire for Clinical Trials (HQ-CT). Secondary endpoints included changes in body fat mass, Clinical Global Impression of Improvement (CGI-I), and Caregiver Global Impression of Change (GI-C).

Signaling Pathways and Experimental Workflow

AZP531_Mechanism cluster_Hormonal_Regulation Hormonal Regulation in PWS Acylated Ghrelin Acylated Ghrelin Hypothalamus Hypothalamus Acylated Ghrelin->Hypothalamus Stimulates Appetite Unacylated Ghrelin (UAG) Unacylated Ghrelin (UAG) Unacylated Ghrelin (UAG)->Hypothalamus Inhibits Appetite Increase This compound This compound This compound->Hypothalamus Mimics UAG, Counteracts Acylated Ghrelin

Caption: Proposed mechanism of this compound in PWS.

Diazoxide_Mechanism cluster_Neuronal_Regulation Neuronal Regulation in PWS NPY/AgRP Neurons NPY/AgRP Neurons KATP Channels KATP Channels NPY/AgRP Neurons->KATP Channels Appetite Stimulating Neuropeptides Appetite Stimulating Neuropeptides NPY/AgRP Neurons->Appetite Stimulating Neuropeptides Reduces Secretion KATP Channels->NPY/AgRP Neurons Hyperpolarizes Neuron Diazoxide (DCCR) Diazoxide (DCCR) Diazoxide (DCCR)->KATP Channels Activates Hyperphagia Hyperphagia Appetite Stimulating Neuropeptides->Hyperphagia Leads to

Caption: Proposed mechanism of Diazoxide (DCCR) in PWS.

Clinical_Trial_Workflow cluster_Screening Patient Recruitment cluster_Treatment Intervention Phase cluster_Assessment Data Collection Genetically Confirmed PWS Genetically Confirmed PWS Randomization Randomization Genetically Confirmed PWS->Randomization Evidence of Hyperphagia Evidence of Hyperphagia Evidence of Hyperphagia->Randomization Drug Administration Drug Administration Randomization->Drug Administration Treatment Group Placebo Administration Placebo Administration Randomization->Placebo Administration Control Group Hyperphagia Questionnaires Hyperphagia Questionnaires Drug Administration->Hyperphagia Questionnaires Body Composition Body Composition Drug Administration->Body Composition Metabolic Parameters Metabolic Parameters Drug Administration->Metabolic Parameters Safety Monitoring Safety Monitoring Drug Administration->Safety Monitoring Placebo Administration->Hyperphagia Questionnaires Placebo Administration->Body Composition Placebo Administration->Metabolic Parameters Placebo Administration->Safety Monitoring

Caption: Generalized clinical trial workflow.

References

A Comparative Guide to the Signaling Pathway of AZP-531 and its Alternatives for Prader-Willi Syndrome

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reported signaling pathway of AZP-531, an investigational drug for Prader-Willi Syndrome (PWS), with other therapeutic alternatives. The information is supported by experimental data from clinical trials and preclinical studies, with detailed methodologies for key experiments.

Introduction to this compound and its Signaling Pathway

This compound is a first-in-class, cyclic, 8-amino-acid analog of unacylated ghrelin (UAG) with improved plasma stability.[1] It is being investigated for its potential to improve hyperphagia, food-related behaviors, and metabolic parameters in individuals with PWS.[2][3] PWS is a complex genetic disorder characterized by hyperphagia, an insatiable hunger that leads to severe obesity and other metabolic complications.[3][4]

The signaling mechanism of this compound, mirroring that of UAG, is distinct from its acylated counterpart, acylated ghrelin (AG). While AG activates the growth hormone secretagogue receptor 1a (GHSR-1a), UAG and its analog this compound are thought to act through a GHSR-independent pathway. Emerging evidence suggests that the therapeutic effects of this compound are mediated through the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway .

Upon binding to its yet-to-be-identified receptor, UAG (and by extension, this compound) is believed to initiate a cascade of intracellular events. Studies have shown that UAG can restore impaired insulin signaling in skeletal muscle by decreasing the phosphorylation of insulin receptor substrate (IRS) at inhibitory sites and increasing the phosphorylation of Akt, a key downstream effector in the insulin signaling pathway. The activation of Akt, in turn, can suppress mTOR signaling. This modulation of the PI3K/Akt pathway is thought to contribute to the observed improvements in glucose metabolism and potentially the regulation of appetite and fat metabolism. Additionally, some studies suggest a role for the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway in UAG signaling.

Below is a diagram illustrating the proposed signaling pathway of this compound.

AZP531_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AZP531 This compound (Unacylated Ghrelin Analog) UAG_Receptor Putative UAG Receptor (GHSR-1a Independent) AZP531->UAG_Receptor Does NOT bind GHSR-1a AZP531->UAG_Receptor PI3K PI3K UAG_Receptor->PI3K Activates MAPK_ERK_Pathway MAPK/ERK Pathway UAG_Receptor->MAPK_ERK_Pathway Potential Activation Akt Akt PI3K->Akt Phosphorylates & Activates mTOR mTOR Akt->mTOR Inhibits Metabolic_Regulation Improved Glucose Metabolism & Appetite Regulation Akt->Metabolic_Regulation Leads to Liraglutide_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane (Hypothalamic Neurons) cluster_intracellular Intracellular Space Liraglutide Liraglutide GLP1R GLP-1 Receptor Liraglutide->GLP1R AC Adenylate Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Appetite_Regulation Increased Satiety & Reduced Appetite PKA->Appetite_Regulation Leads to DCCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane (NPY/AgRP Neurons) cluster_intracellular Intracellular Space DCCR DCCR KATP_Channel KATP Channel DCCR->KATP_Channel Opens Hyperpolarization Membrane Hyperpolarization KATP_Channel->Hyperpolarization Causes K+ efflux Reduced_Firing Reduced Neuronal Firing Hyperpolarization->Reduced_Firing Leads to NPY_AgRP_Release Decreased NPY/AgRP Release Reduced_Firing->NPY_AgRP_Release Results in Tesomet_Signaling cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tesofensine Tesofensine Reuptake_Transporters Reuptake Transporters Tesofensine->Reuptake_Transporters Inhibits Neurotransmitters Serotonin Norepinephrine Dopamine Postsynaptic_Receptors Postsynaptic Receptors Neurotransmitters->Postsynaptic_Receptors Increased binding Appetite_Regulation Reduced Appetite & Increased Metabolism Postsynaptic_Receptors->Appetite_Regulation Leads to Setmelanotide_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane (Hypothalamic Neurons) cluster_intracellular Intracellular Space Setmelanotide Setmelanotide MC4R MC4 Receptor Setmelanotide->MC4R Activates Downstream_Signaling Downstream Signaling (e.g., cAMP/PKA) MC4R->Downstream_Signaling Initiates Satiety_Signal Increased Satiety & Reduced Food Intake Downstream_Signaling->Satiety_Signal Results in

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of AZP-531 and other therapeutic alternatives for the treatment of hyperphagia and food-related behaviors, primarily in the context of Prader-Willi Syndrome (PWS). The information is compiled from publicly available clinical trial data and research publications.

Executive Summary

This compound, an unacylated ghrelin analog, has demonstrated potential in improving food-related behaviors in individuals with PWS. This guide compares its performance with other investigational compounds, including the oxytocin analog carbetocin, the GLP-1 receptor agonist liraglutide, and the melanocortin-4 receptor (MC4R) agonist setmelanotide. Each of these compounds targets different pathways implicated in appetite and satiety. The following sections provide a detailed comparison of their clinical trial outcomes, experimental methodologies, and underlying mechanisms of action.

Quantitative Data Comparison

The following tables summarize the key quantitative outcomes from clinical trials of this compound and its comparators. The primary endpoint for assessing food-related behavior in most of these studies was the change in the Hyperphagia Questionnaire (HQ) or its clinical trial version (HQ-CT) score.

Table 1: Comparison of Efficacy on Hyperphagia Questionnaire Scores

Compound Trial Phase Dosage(s) Change in HQ/HQ-CT Score (vs. Placebo) Statistical Significance (p-value) Reference(s)
This compound Phase II3 mg (50-70 kg), 4 mg (>70 kg) dailySignificant improvement in total score, 9-item score, and severity domain scorep < 0.05[1][2][3]
Carbetocin Phase III3.2 mg three times dailyStatistically significant improvement in HQ-CT scoresp = 0.016[4][5]
9.6 mg three times dailyNumeric improvement, but not statistically significantNot significant
Liraglutide Phase IIIUp to 3.0 mg dailySignificant reduction in hyperphagia total and drive scores in adolescents at week 52Not explicitly stated, but described as "apparent improvement"
Setmelanotide Phase IIHigh doses (specifics not detailed)Reduction in hyperphagiaNot explicitly stated

Table 2: Overview of Other Relevant Clinical Trial Outcomes

Compound Effect on Body Weight/BMI Effect on Waist Circumference/Fat Mass Key Adverse Events Reference(s)
This compound No significant changeSignificant reduction in waist circumference and fat massWell tolerated, no serious adverse events reported
Carbetocin Not a primary outcomeNot reported as a primary outcomeMild to moderate flushing, headache, diarrhea
Liraglutide No significant impact on BMINot reported as a primary outcomeGastrointestinal disorders (diarrhea, abdominal pain)
Setmelanotide Reduction in body weight at high dosesNot explicitly statedNot detailed in available results

Experimental Protocols

The primary instrument for assessing food-related behavior in the cited clinical trials is the Hyperphagia Questionnaire (HQ) and its validated version for clinical trials, the HQ-CT.

Hyperphagia Questionnaire for Clinical Trials (HQ-CT)

The HQ-CT is a caregiver-reported outcome measure designed to assess the severity of hyperphagic behaviors in individuals with PWS.

  • Administration: The questionnaire is completed by a caregiver who has had sufficient opportunity to observe the individual's food-related behaviors over a specified recall period, typically the preceding two weeks.

  • Scoring: The HQ-CT consists of 9 items that are scored on a scale, and the total score ranges from 0 to 36, with higher scores indicating more severe hyperphagic behavior. A reduction in the score indicates an improvement in food-related behaviors.

  • Domains: The questionnaire assesses various aspects of hyperphagia, including food-seeking behaviors, preoccupation with food, and the severity of these behaviors.

Signaling Pathways and Mechanisms of Action

This compound: Unacylated Ghrelin (UAG) Analog

This compound is an analog of unacylated ghrelin (UAG). In PWS, there is an excess of acylated ghrelin (AG), which is orexigenic (appetite-stimulating), and a relative deficiency of UAG. UAG is believed to counteract the orexigenic effects of AG through a mechanism that is independent of the ghrelin receptor (GHSR-1a), which AG binds to.

AZP531_Pathway cluster_stomach Stomach cluster_brain Hypothalamus Ghrelin Ghrelin Precursor AG Acylated Ghrelin (AG) (Orexigenic) Ghrelin->AG GOAT Enzyme UAG Unacylated Ghrelin (UAG) (Anorexigenic/Counter-regulatory) Ghrelin->UAG GHSR1a GHSR-1a Receptor AG->GHSR1a Binds and Activates Unknown_Receptor Putative UAG Receptor UAG->Unknown_Receptor Functional Inhibition of AG Appetite_Stimulation Increased Appetite GHSR1a->Appetite_Stimulation Appetite_Reduction Reduced Appetite Unknown_Receptor->Appetite_Reduction AZP531 This compound (UAG Analog) AZP531->Unknown_Receptor Mimics UAG

This compound Mechanism of Action
Carbetocin: Oxytocin Analog

Carbetocin is a long-acting analog of oxytocin that selectively binds to the oxytocin receptor (OTR). Oxytocin is a neuropeptide known to play a role in social bonding and has also been implicated in the regulation of food intake and satiety. In PWS, there is evidence of a deficiency in oxytocin-producing neurons. By activating oxytocin receptors in the brain, carbetocin is thought to enhance satiety signals and reduce the drive to eat.

Carbetocin_Pathway cluster_brain Brain (e.g., Hypothalamus, Brainstem) OTR Oxytocin Receptor (OTR) Satiety_Signaling Satiety Signaling Pathways OTR->Satiety_Signaling Food_Intake_Regulation Decreased Food Intake Increased Satiety Satiety_Signaling->Food_Intake_Regulation Carbetocin Carbetocin (Oxytocin Analog) Carbetocin->OTR Binds and Activates (Longer-acting) Oxytocin Endogenous Oxytocin Oxytocin->OTR Binds and Activates Clinical_Trial_Workflow cluster_workflow Clinical Trial Workflow Screening Patient Screening (Genetic diagnosis of PWS, evidence of hyperphagia) Randomization Randomization Screening->Randomization Treatment_Arm Treatment Group (e.g., this compound) Randomization->Treatment_Arm Placebo_Arm Placebo Group Randomization->Placebo_Arm Treatment_Period Treatment Period (e.g., 14 days) Treatment_Arm->Treatment_Period Placebo_Arm->Treatment_Period Data_Collection Data Collection (HQ-CT, Appetite Scores, Body Composition, Safety Labs) Treatment_Period->Data_Collection Analysis Data Analysis (Comparison of outcomes between groups) Data_Collection->Analysis

References

Safety Operating Guide

Navigating the Disposal of AZP-531: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe and compliant disposal of the research-grade peptide AZP-531.

For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like this compound are critical components of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound is not publicly available, established best practices for the disposal of research-grade peptides and chemicals provide a clear framework for managing this waste stream safely and effectively.

At the core of these procedures is the principle of responsible waste management, which prioritizes safety, environmental protection, and regulatory compliance. All laboratory personnel must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and local regulations before handling or disposing of any chemical waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is crucial to handle this compound with care, assuming it may have properties that are not fully characterized.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety glasses, gloves, and a lab coat.

  • Ventilation: Handle the lyophilized powder and any solutions in a well-ventilated area, such as a fume hood, to minimize inhalation risks.

  • Storage: For long-term storage, peptides like this compound should be kept in a dry, cool, and dark place, with -20°C being the preferred temperature to ensure stability.[1] Vials should be allowed to warm to room temperature before opening to prevent moisture contamination.[1]

Step-by-Step Disposal Protocol for this compound

The following step-by-step guide is based on general best practices for the disposal of laboratory chemical waste and should be adapted to institutional guidelines.

Step 1: Waste Characterization and Segregation

Proper characterization and segregation of waste are the foundation of a safe disposal process. Do not mix this compound waste with general laboratory trash.

  • Solid Waste: This category includes contaminated PPE (gloves, lab coats), disposable labware (pipette tips, tubes), and any remaining solid this compound powder.

  • Liquid Waste: This includes any unused experimental solutions containing this compound and solvent rinses of contaminated glassware. It is important to keep halogenated and non-halogenated solvent waste in separate containers.

  • Sharps Waste: Needles, syringes, and any other contaminated sharp objects must be disposed of in a designated sharps container.

Step 2: Containerization and Labeling

Proper containerization and labeling are crucial for safety and regulatory compliance.

  • Containers: Use leak-proof containers that are compatible with the chemical waste. For liquid waste, shatter-resistant containers are recommended.[2] All containers must have a secure cap and be kept closed except when adding waste.

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste." The label must include:

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste.

    • The date of waste generation.

    • The name of the principal investigator and the laboratory location.

Step 3: Storage and Accumulation

Hazardous waste must be stored in a designated and properly managed Satellite Accumulation Area (SAA).

  • Location: The SAA should be located at or near the point of waste generation and away from general laboratory traffic.

  • Segregation: Incompatible waste types must be segregated to prevent accidental reactions. For instance, acids and bases should be stored separately.

  • Accumulation Time: Adhere to your institution's limits on the amount of time hazardous waste can be accumulated in the laboratory.

Step 4: Professional Disposal

The final step is to arrange for the professional disposal of the chemical waste.

  • Contact EHS: Once your waste container is ready for disposal, contact your institution's EHS department to schedule a pickup.

  • Documentation: Complete all required hazardous waste disposal forms provided by your EHS department. This documentation is essential for regulatory compliance.

  • Licensed Disposal: Your EHS department will coordinate with a licensed hazardous waste disposal company for the proper treatment and disposal of the chemical waste, which will likely involve incineration.

Key Disposal Considerations

Aspect Guideline Rationale
Waste Minimization Order only the smallest practical amount of this compound. Reduce the scale of experiments whenever possible.Reduces the volume of hazardous waste generated, lowering disposal costs and environmental impact.
Empty Containers Triple rinse empty containers that held this compound with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. Deface the label before disposing of the container in the regular trash.Ensures that no residual chemical remains, preventing accidental exposure and environmental contamination.
Spill Cleanup In case of a spill, absorb the material with an inert absorbent. Place the absorbent material and any contaminated items into a sealed, labeled hazardous waste container. Ventilate the area and wash the spill site after cleanup is complete.Prevents the spread of contamination and ensures the safety of laboratory personnel.

Experimental Workflow for Chemical Disposal

The following diagram illustrates the general workflow for the proper disposal of chemical waste in a laboratory setting.

General Workflow for Laboratory Chemical Waste Disposal cluster_0 In-Lab Procedures cluster_1 Institutional Procedures A Step 1: Waste Generation & Segregation (Solid, Liquid, Sharps) B Step 2: Proper Containerization (Compatible, Sealed Containers) A->B C Step 3: Clear Labeling ('Hazardous Waste', Contents, Date) B->C D Step 4: Safe Storage (Designated Satellite Accumulation Area) C->D E Step 5: Request Waste Pickup (Contact EHS Department) D->E Waste Ready for Disposal F Step 6: Complete Documentation (Hazardous Waste Manifest) E->F G Step 7: Professional Disposal (Licensed Waste Management) F->G

References

Essential Safety and Logistical Information for Handling AZP-531

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and operational guidance for the handling and disposal of AZP-531, an investigational peptide therapeutic. Given that specific safety data for this compound is not publicly available, these recommendations are based on best practices for handling potent active pharmaceutical ingredients (APIs) and peptide-based compounds in a laboratory setting.[1][2][3][4] Adherence to these procedures is vital for ensuring personnel safety and maintaining the integrity of the research environment.

Hazard Assessment and Control

This compound is a peptide analogue of unacylated ghrelin. As with many biologically active peptides, it should be handled as a potent compound, especially in its pure, undissolved form.[3] The primary risks associated with handling potent APIs are inhalation of airborne particles and dermal exposure. Since a specific Occupational Exposure Limit (OEL) for this compound has not been established, a conservative approach using control banding is recommended. This involves assigning the compound to a control band based on its potential potency and toxicity, and implementing the corresponding handling precautions. For novel peptides with limited data, it is prudent to assume high potency.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure to this compound. The following table summarizes the required PPE for various laboratory activities involving this compound.

Activity Required Personal Protective Equipment Purpose
Handling Lyophilized Powder (e.g., weighing, aliquoting) - Disposable, low-linting coverall or lab coat with elastic cuffs- Double-gloving with nitrile gloves- ANSI-approved safety goggles or a face shield- A properly fitted respirator (e.g., N95 or higher)To prevent inhalation of airborne powder and to protect skin and eyes from contact.
Working with Solutions of this compound - Lab coat- Nitrile gloves- Safety glasses with side shieldsTo protect against accidental splashes and skin contact with the solution.
General Laboratory Operations - Closed-toe shoes- Long pantsTo provide a basic level of protection within the laboratory environment.

Note: Always inspect PPE for damage before use and follow proper procedures for donning and doffing to avoid contamination.

Experimental Workflow and Handling Procedures

The following diagram outlines the standard workflow for handling this compound in a laboratory setting, from receipt to disposal. This workflow is designed to minimize exposure and prevent contamination.

AZP531_Handling_Workflow cluster_prep Preparation and Handling cluster_disposal Disposal receive Receive and Log this compound store Store at -20°C (Lyophilized) receive->store weigh Weigh in Ventilated Balance Enclosure store->weigh reconstitute Reconstitute with Sterile Diluent weigh->reconstitute aliquot Aliquot for Experiments reconstitute->aliquot use Use in Experiments aliquot->use liquid_waste Liquid Waste (Chemically Inactivate) use->liquid_waste Liquid Waste solid_waste Contaminated Solid Waste (e.g., tips, gloves) use->solid_waste Solid Waste collection Collect in Labeled Hazardous Waste Containers liquid_waste->collection solid_waste->collection disposal_service Dispose via Certified Hazardous Waste Service collection->disposal_service

Standard Laboratory Workflow for Handling this compound

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Liquid Waste: Liquid waste containing this compound should be chemically inactivated before disposal. A common method is treatment with a 10% bleach solution for a minimum of 30 minutes to denature the peptide. Following inactivation, the solution should be disposed of as chemical waste in accordance with institutional and local regulations. Never pour active peptide solutions down the drain.

  • Solid Waste: All solid waste that has come into contact with this compound, including pipette tips, gloves, vials, and lab paper, must be considered contaminated. This waste should be collected in a clearly labeled, leak-proof hazardous waste container.

  • Disposal Vendor: All hazardous waste must be disposed of through a certified hazardous waste management service. Consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all disposal protocols.

Spill Response

In the event of a spill, immediate action is necessary to contain the material and decontaminate the area.

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.

  • Assess the Spill: Determine if the spill involves powder or liquid and the extent of the contamination.

  • Don Appropriate PPE: Before cleaning, ensure you are wearing the appropriate PPE as outlined in the table above.

  • Contain and Clean:

    • Powder Spills: Gently cover the spill with absorbent material dampened with a suitable solvent (e.g., water) to avoid raising dust. Carefully scoop the material into a labeled hazardous waste container.

    • Liquid Spills: Absorb the liquid with an inert absorbent material (e.g., spill pads or vermiculite). Place the used absorbent material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a 10% bleach solution, followed by a water rinse. All cleaning materials should be disposed of as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AZP-531
Reactant of Route 2
AZP-531

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.